molecular formula C13H18ClNO2 B1302440 4-(4-Methoxybenzoyl)piperidine hydrochloride CAS No. 25519-82-8

4-(4-Methoxybenzoyl)piperidine hydrochloride

Cat. No.: B1302440
CAS No.: 25519-82-8
M. Wt: 255.74 g/mol
InChI Key: BBDTWYQCXXFKDH-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)piperidine hydrochloride (CAS 25519-82-8) is a high-purity reference standard with significant importance in pharmaceutical research and development. This compound, with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol, is a major metabolite of the drug Ketanserin, a selective S1 serotonergic receptor antagonist . It is meticulously characterized and complies with rigorous regulatory requirements for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial manufacturing of Ketanserin . As a well-defined analytical reference material, it plays a crucial role in metabolism and pharmacokinetic studies, enabling researchers to understand the biotransformation pathways of the parent drug. Furthermore, it is indispensable in analytical method development and validation, serving as a critical standard in chromatographic techniques such as HPLC and LC-MS for the quantitative and qualitative analysis of Ketanserin and its related substances . The product is offered with supporting documentation, including a detailed Structure Elucidation Report (SER), to ensure data accuracy and reliability. This compound is intended for research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2.ClH/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDTWYQCXXFKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372381
Record name (4-Methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
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Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25519-82-8
Record name Methanone, (4-methoxyphenyl)-4-piperidinyl-, hydrochloride (1:1)
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Record name (4-Methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxybenzoyl)piperidine hydrochloride
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Foundational & Exploratory

Preamble: Unveiling the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Methoxybenzoyl)piperidine Hydrochloride

To the dedicated researcher, scientist, and drug development professional, the journey from a novel chemical entity to a therapeutic agent is one of meticulous investigation and scientific rigor. The compound this compound presents as a molecule of interest, not because of a wealth of existing data, but due to the therapeutic promise inherent in its structural motifs. The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1] Furthermore, the benzoylpiperidine fragment is recognized as a "privileged structure," frequently appearing in agents targeting serotoninergic and dopaminergic systems.[2]

This guide, therefore, is not a retrospective summary of a known mechanism of action, as such information for this compound is not prevalent in current scientific literature. Instead, this document serves as a prospective roadmap—a comprehensive, technically-grounded framework for the elucidation of its pharmacological activity. We will proceed from foundational hypotheses based on structural analogy to detailed experimental protocols designed to systematically uncover and validate its molecular interactions and physiological effects.

Part 1: Hypothesized Mechanisms of Action - A Structurally-Informed Perspective

The chemical architecture of this compound provides critical clues to its potential biological targets. The presence of the benzoylpiperidine core strongly suggests an interaction with CNS receptors, a hypothesis supported by extensive literature on related compounds.

Hypothesis 1: Serotonin (5-HT) and Dopamine (D) Receptor Modulation

The 4-benzoylpiperidine moiety is a well-established pharmacophore in ligands for serotonin and dopamine receptors.[2] Specifically, the 4-(p-fluorobenzoyl)piperidine fragment is crucial for the activity of certain antipsychotic drugs at the 5-HT2A receptor.[2] It is plausible that this compound acts as an antagonist or agonist at one or more subtypes of these receptors.

Key Structural Considerations:

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for interaction with the acidic residues in the binding pockets of aminergic GPCRs.

  • Benzoyl Moiety: The substituted benzoyl group can engage in various interactions, including hydrogen bonding and aromatic stacking, which can confer receptor subtype selectivity.

Hypothesis 2: Acetylcholinesterase (AChE) Inhibition

Several piperidine derivatives have been synthesized and identified as potent acetylcholinesterase inhibitors.[3][4] These compounds often feature a benzyl or a related aromatic group attached to the piperidine nitrogen. While this compound has a different substitution pattern, the general piperidine scaffold is a recurring feature in AChE inhibitors. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism relevant for the treatment of dementia.[3]

Hypothesis 3: Monoamine Transporter Inhibition or Release

Structurally related compounds, such as 4-benzylpiperidine, are known to act as monoamine releasing agents with selectivity for dopamine and norepinephrine.[5] It is conceivable that this compound could interact with dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters to inhibit reuptake or induce efflux of these neurotransmitters.

Part 2: A Step-by-Step Guide to Experimental Validation

The following experimental workflows are designed to systematically test the aforementioned hypotheses. Each protocol is presented as a self-validating system, with built-in controls and logical progression.

Experimental Workflow 1: Primary Screening for CNS Receptor and Transporter Interactions

This initial phase aims to broadly assess the binding affinity of this compound across a panel of relevant CNS targets.

Protocol: Radioligand Binding Assays

  • Target Selection: A comprehensive panel of receptors and transporters should be selected, including but not limited to:

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

    • Dopamine Receptors: D1, D2, D3, D4

    • Monoamine Transporters: DAT, NET, SERT

    • Acetylcholinesterase (AChE)

  • Membrane/Enzyme Preparation: Utilize commercially available cell membranes expressing the recombinant human receptors or purified human AChE.

  • Assay Conditions:

    • Incubate the membrane/enzyme preparation with a specific radioligand for each target at a concentration near its Kd.

    • Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM) to displace the radioligand.

    • Incubate to equilibrium.

  • Detection and Analysis: Separate bound from free radioligand by rapid filtration. Quantify radioactivity using a scintillation counter. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation: Summary of Binding Affinities

TargetRadioligandKi of this compound (nM)
5-HT2A[3H]KetanserinHypothetical Value
D2[3H]SpiperoneHypothetical Value
SERT[3H]CitalopramHypothetical Value
AChEN/A (Enzymatic Assay)Hypothetical IC50

Logical Relationship: From Binding to Function

cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves serotonin Serotonin (Agonist) serotonin->receptor Binds & Activates compound 4-(4-Methoxybenzoyl)piperidine hydrochloride (Antagonist) compound->receptor Binds & Blocks ip3_dag IP3 + DAG pip2->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release cellular_response Cellular Response ca_release->cellular_response

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Methoxybenzoyl)piperidine hydrochloride (CAS No: 25519-82-8), a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the scientific causality behind the compound's behavior and the experimental methodologies required for its characterization. We will explore its structural features, its role as a synthetic intermediate, the analytical techniques for its quality control, and the critical physicochemical parameters that influence its application in research and development. While specific experimental quantitative data for properties such as melting point and solubility are not consistently published, this guide establishes the expected chemical behaviors based on structural analysis and outlines the standardized protocols for their empirical determination.

Introduction and Molecular Identity

This compound is a piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a rigid piperidine ring, a common scaffold in centrally active agents, with a methoxybenzoyl moiety. This compound is notably recognized as a precursor in the synthesis pathway of Ketanserin, a serotonin 5-HT2A receptor antagonist.[1] Understanding its fundamental properties is therefore essential for chemists working on related molecular scaffolds.

The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it suitable for laboratory handling and various reaction conditions. This guide will systematically detail the known identifiers and the analytical methodologies used to confirm its structure and purity.

Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. The universally recognized identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 25519-82-8[1][2][3][4]
Molecular Formula C₁₃H₁₈ClNO₂[2][3]
Molecular Weight 255.74 g/mol [1]
IUPAC Name (4-methoxyphenyl)(piperidin-4-yl)methanone;hydrochloride[1]
Synonyms (4-Methoxyphenyl)-4-piperidinyl-methanone hydrochloride, 4-(p-Methoxybenzoyl)piperidine hydrochloride[1]
InChIKey BBDTWYQCXXFKDH-UHFFFAOYSA-N[3]

graph "chemical_structure" {
layout=neato;
node [shape=none, margin=0];
edge [style=solid, color="#202124"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O1 [label="O", pos="2.6,1.5!"]; C7 [label="CH3", pos="3.9,0.75!"]; C8 [label="C", pos="0,-2.5!"]; O2 [label="O", pos="0,-3.5!"]; C9 [label="C", pos="-1.3,-3!"]; C10 [label="C", pos="-2.6,-1.5!"]; N1 [label="NH2+", pos="-1.3,0!"]; C11 [label="C", pos="-2.6,1.5!"]; C12 [label="C", pos="-1.3,3!"]; Cl [label="Cl-", pos="1,-0.5!"];

// Benzene Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Methoxy group C6 -- O1 [len=1.5]; O1 -- C7 [len=1.5];

// Carbonyl group C4 -- C8 [len=1.5]; C8 -- O2 [style=double, len=1.5];

// Piperidine Ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- N1 [len=1.5]; N1 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C9 [len=1.5];

// Add text labels label_mol [label="this compound", pos="0, -4.5!", fontsize=14, fontcolor="#202124"]; }

Caption: 2D Structure of this compound.

Core Physicochemical Properties: Significance and Determination

The physicochemical profile of a molecule is paramount in drug development, influencing everything from reaction kinetics to bioavailability. While specific quantitative data for this compound are sparse in public literature, this section explains the importance of each parameter and the standard methodologies for their determination.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities. For hydrochloride salts of amine-containing compounds, the melting point is also influenced by the crystal lattice energy.

  • Expected Characteristics: As a crystalline hydrochloride salt, a relatively high melting point is expected.

  • Methodology for Determination:

    • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

    • Instrumentation: The capillary is placed in a calibrated melting point apparatus (e.g., Büchi M-560 or similar).

    • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility Profile

Solubility is a critical parameter for a synthetic intermediate, governing solvent choice for reactions, purification, and formulation. For a potential active pharmaceutical ingredient (API), aqueous solubility at different pH values is a key determinant of its absorption and distribution in vivo.

  • Expected Characteristics: The presence of the hydrochloride salt dramatically increases aqueous solubility compared to the free base, particularly in acidic to neutral pH, due to the ionization of the piperidine nitrogen. Solubility in organic solvents is expected to vary, with higher solubility in polar protic solvents like methanol and ethanol, and lower solubility in nonpolar solvents like hexanes. Dimethyl sulfoxide (DMSO) is likely to be an effective solvent.

  • Methodology for Quantitative Determination (Thermodynamic Solubility):

    • Equilibrium Method: An excess of the compound is added to a known volume of the solvent of interest (e.g., water, pH 7.4 buffer, ethanol, DMSO).

    • Incubation: The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: The saturated solution is filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

    • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Caption: Workflow for determining thermodynamic solubility.

Dissociation Constant (pKa)

The pKa value reflects the acidity or basicity of a molecule. For this compound, the pKa of the protonated piperidine nitrogen is the most relevant. This value dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor-binding interactions.

  • Expected Characteristics: The piperidine ring is a secondary amine with a pKa typically in the range of 9-11. The hydrochloride salt is the protonated, charged form. At physiological pH (~7.4), the compound will exist almost exclusively in its protonated, cationic form.

  • Methodology for Determination (Potentiometric Titration):

    • A solution of the compound in water is prepared at a known concentration.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added.

    • The pKa is determined from the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.

Partition Coefficient (LogP and LogD)

The partition coefficient is a measure of a compound's lipophilicity.

  • LogP refers to the ratio of the concentration of the neutral species between octanol and water.

  • LogD is the distribution coefficient, which is the ratio of the sum of all species (ionized and neutral) between octanol and water at a specific pH. For an ionizable compound, LogD is the more physiologically relevant parameter.

  • Expected Characteristics: The methoxybenzoyl portion of the molecule contributes to its lipophilicity. However, as established by the pKa, the molecule will be predominantly ionized at pH 7.4. Therefore, its LogD₇.₄ is expected to be significantly lower than its LogP, indicating higher partitioning into the aqueous phase under physiological conditions.

  • Methodology for Determination (Shake-Flask Method):

    • A solution of the compound is prepared in one phase (e.g., water or buffer at a specific pH).

    • An equal volume of the immiscible solvent (n-octanol) is added.

    • The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers.

    • The concentration of the compound in both the aqueous and octanol layers is measured (typically by HPLC-UV).

    • LogD is calculated as: Log₁₀([Compound]octanol / [Compound]aqueous).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound. The following techniques are standard for a comprehensive evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their connectivity.

    • Expected Signals:

      • Aromatic Protons: Two distinct doublets in the aromatic region (~6.9-8.0 ppm), characteristic of a para-substituted benzene ring.

      • Piperidine Protons: A series of complex multiplets in the aliphatic region (~1.5-3.5 ppm). The protons adjacent to the nitrogen will be deshielded and appear further downfield.

      • Methine Proton (CH-C=O): A multiplet, likely a triplet of triplets, deshielded by the adjacent carbonyl group (~3.0-3.5 ppm).

      • Methoxy Protons (OCH₃): A sharp singlet at ~3.8-3.9 ppm.

      • Amine Proton (NH₂⁺): A broad singlet, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms.

    • Expected Signals:

      • Carbonyl Carbon (C=O): The most deshielded signal, typically >195 ppm.

      • Aromatic Carbons: Multiple signals in the ~114-164 ppm range. The carbon attached to the methoxy group will be the most shielded in this group, while the carbon attached to the carbonyl will be deshielded.

      • Piperidine Carbons: Signals in the aliphatic region (~25-55 ppm).

      • Methoxy Carbon (OCH₃): A signal around 55-56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Expected Key Absorptions:

    • N-H Stretch (Amine Salt): A very broad and strong absorption band in the 2400-3200 cm⁻¹ region, characteristic of a secondary amine hydrochloride.

    • C-H Stretch (Aromatic & Aliphatic): Signals between 2850-3100 cm⁻¹.

    • C=O Stretch (Aryl Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

    • C-O Stretch (Ether): A strong absorption around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues.

  • Expected Fragmentation Pattern (Electrospray Ionization - ESI):

    • Molecular Ion: In positive ion mode, the base peak would correspond to the free base of the molecule [M+H]⁺ at m/z 219.13.

    • Key Fragments: Fragmentation would likely occur via cleavage of the piperidine ring or loss of the methoxy group.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Recommended Storage: The compound should be stored in a well-sealed container, protected from moisture and light, at controlled room temperature or under refrigeration (+5°C).[1]

  • Chemical Stability: As a hydrochloride salt, the compound is generally stable. However, in strongly basic solutions, it will convert to the free base, which may have different stability and solubility profiles. Hydrolytic stability should be assessed, although the ether and ketone functionalities are generally robust. Photostability studies are recommended for long-term storage protocols.

Conclusion

References

Biological activity of 4-(4-Methoxybenzoyl)piperidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 4-(4-Methoxybenzoyl)piperidine Hydrochloride and Its Derivatives

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this broad class, derivatives of this compound have emerged as a versatile and promising group of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of these derivatives. We will delve into their primary mechanism of action as cholinesterase inhibitors for the treatment of neurodegenerative disorders like Alzheimer's disease, explore their engagement with other central nervous system targets, and discuss their emerging applications in oncology and beyond. This document synthesizes data from in vitro and in vivo studies, examines structure-activity relationships, and provides detailed methodologies for their biological evaluation, offering a critical resource for researchers and professionals in drug development.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine motif is a cornerstone of modern pharmacology, prized for its favorable physicochemical properties, including good aqueous solubility and the ability to be readily functionalized. Its saturated heterocyclic structure allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with biological targets. The 4-(4-Methoxybenzoyl)piperidine core provides a rigid framework with distinct regions for chemical modification: the piperidine nitrogen, the benzoyl ring, and the piperidine ring itself. This versatility has allowed for the development of derivatives targeting a diverse array of proteins, including enzymes, G-protein coupled receptors, and transporters.

Synthetic Strategies and Chemical Space

The synthesis of 4-(4-Methoxybenzoyl)piperidine derivatives typically involves multi-step sequences that allow for controlled diversification. A general approach often begins with commercially available starting materials like 4-piperidone or 4-cyanopiperidine, followed by key reactions such as Grignard additions, Friedel-Crafts acylations, and N-alkylation or N-arylation to introduce desired substituents.

For instance, the synthesis of N-substituted derivatives, which is crucial for modulating activity against targets like acetylcholinesterase, often involves the reaction of the parent this compound with various alkyl or benzyl halides.[1] Demethylation of the methoxy group can also be performed to generate phenolic derivatives, further expanding the chemical space.[2]

G cluster_0 Core Synthesis cluster_1 Diversification A Piperidine Precursors (e.g., 4-Piperidone) B Friedel-Crafts Acylation with Anisole A->B C Formation of 4-(4-Methoxybenzoyl)piperidine Core B->C D N-Alkylation / N-Arylation (e.g., with Benzyl Halides) C->D E Ring Position Modification C->E F Benzoyl Ring Substitution (e.g., Demethylation) C->F G Final Library of Active Derivatives D->G E->G F->G

Caption: Generalized synthetic workflow for creating a library of 4-(4-Methoxybenzoyl)piperidine derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives based on the 4-(4-Methoxybenzoyl)piperidine scaffold have demonstrated significant activity across several therapeutic areas, with the most extensive research focused on neurodegenerative diseases.

Cholinesterase Inhibition: A Primary Target for Alzheimer's Disease

A major pathological hallmark of Alzheimer's disease (AD) is the decline in levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibiting AChE increases the concentration and duration of action of ACh, thereby ameliorating cognitive deficits.

Numerous piperidine derivatives have been synthesized and evaluated as potent AChE inhibitors.[3] Structure-activity relationship (SAR) studies have shown that introducing a benzyl group at the piperidine nitrogen dramatically enhances inhibitory activity.[1] For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent AChE inhibitors, with an IC50 value of 0.56 nM.[1] This compound also showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), highlighting its selectivity.[1] The well-known AD drug Donepezil is itself a complex piperidine derivative, underscoring the importance of this scaffold in targeting AChE.[4]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release Choline Choline Choline->ChAT AChR Acetylcholine Receptor (AChR) Response Neuronal Signal (Cognition, Memory) AChR->Response ACh_synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Choline_reuptake Choline AChE->Choline_reuptake Inhibitor Piperidine Derivative (AChE Inhibitor) Inhibitor->AChE Blocks

Caption: Mechanism of cholinergic neurotransmission and the action of piperidine-based AChE inhibitors.

Broader CNS Applications

The therapeutic potential of these derivatives extends beyond AChE inhibition.

  • O-GlcNAcase (OGA) Inhibition: OGA is another promising target for AD. Its inhibition leads to an increase in protein O-GlcNAcylation, which has been shown to reduce the phosphorylation of tau protein, a key component of neurofibrillary tangles.[5] Novel 4-(arylethynyl)piperidine derivatives have been developed as highly potent OGA inhibitors, with IC50 values in the low nanomolar range.[5]

  • Multi-Target Antipsychotics: Certain piperidine derivatives have been optimized to act as ligands for multiple receptors implicated in psychosis, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[6] This multi-target approach may offer improved efficacy and a better side-effect profile compared to traditional antipsychotics.

  • Dopamine Transporter (DAT) Inhibition: The dopamine transporter is a key regulator of dopaminergic signaling. N-substituted 4-(arylmethoxy)piperidines have been designed as potent DAT inhibitors, with some compounds showing IC50 values comparable to or better than cocaine.[7]

Emerging Anti-Cancer Activity

Recent research has identified piperidine derivatives as potential anti-cancer agents.

  • Glutaminyl Cyclase (QC/isoQC) Inhibition: Upregulation of glutaminyl cyclase isoenzyme (isoQC) is linked to cancer development. A new series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives has been designed as selective isoQC inhibitors, demonstrating anti-cancer effects in vivo.[8]

  • Sigma Receptor Ligands for Tumor Imaging: Radioiodinated benzamide derivatives containing a piperidine moiety have been developed as high-affinity ligands for sigma receptors, which are overexpressed in certain cancer types like breast cancer.[9] These radioligands, such as P[125I]MBA, show potential for imaging breast cancer tumors.[9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-(4-Methoxybenzoyl)piperidine scaffold has yielded critical insights into the structural requirements for biological activity.

  • N-Substitution on Piperidine: This is a critical determinant of activity, particularly for AChE inhibition. The addition of a benzyl group is a common strategy to enhance potency.[1][4] The nature of this substituent can also influence selectivity for different targets.

  • Substituents on the Benzoyl Ring: Modifications to the benzoyl moiety, such as changing the position or nature of the alkoxy group or introducing other substituents, can fine-tune binding affinity and pharmacokinetic properties.[10]

  • Piperidine Ring Conformation: The stereochemistry and conformational rigidity of the piperidine ring can influence how the molecule fits into the binding pocket of a target protein.

G Scaffold R1_note N-Substitution - Critical for AChE activity - Modulates CNS receptor affinity R1_note->Scaffold R2_note Benzoyl Ring - Influences potency and selectivity - Affects pharmacokinetics R2_note->Scaffold R3_note Piperidine Ring - Stereochemistry is key - Can be replaced (e.g., piperazine) R3_note->Scaffold

Caption: Key modification points on the piperidine scaffold influencing biological activity.

Methodologies for Biological Evaluation

A tiered approach is essential for evaluating the biological activity of novel 4-(4-Methoxybenzoyl)piperidine derivatives.

In Vitro Assays
  • Primary Target Engagement (Enzyme Inhibition):

    • Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

      • Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

      • Reagents: AChE enzyme solution, DTNB solution, acetylthiocholine iodide (ATCI) substrate, phosphate buffer (pH 8.0), test compound dilutions.

      • Procedure: a. Add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution to a 96-well plate. b. Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 10 µL of the ATCI substrate. d. Measure the absorbance at 412 nm every minute for 5-10 minutes. e. Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control. f. Plot inhibition versus compound concentration to determine the IC50 value.

    • Trustworthiness: This is a standardized, robust assay. Including a known inhibitor (e.g., Donepezil) as a positive control is critical for validating each experimental run.

  • Secondary Target Engagement (Receptor Binding):

    • Protocol: Radioligand Binding Assay for Sigma-1 Receptors

      • Principle: This assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., --INVALID-LINK--pentazocine) from its target receptor in a tissue homogenate (e.g., guinea pig brain membranes).[9]

      • Procedure: a. Incubate brain membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters. c. Quantify the radioactivity trapped on the filters using liquid scintillation counting. d. Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). e. Calculate the specific binding and plot the displacement curve to determine the Ki value.

In Vivo Models
  • Pharmacokinetic Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.

    • Model: Typically performed in rats or mice.

    • Procedure: Administer the compound (e.g., via oral gavage or intravenous injection). Collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS to determine key parameters like Cmax, Tmax, half-life (t1/2), and bioavailability.

  • Efficacy Studies (Example: Alzheimer's Disease Model):

    • Model: APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits similar to human AD.[5]

    • Procedure:

      • Treat aged APP/PS1 mice with the test compound or vehicle for a specified duration (e.g., 4 weeks).

      • Assess cognitive function using behavioral tests such as the Morris Water Maze or Y-maze.

      • Following the treatment period, sacrifice the animals and collect brain tissue.

      • Analyze brain tissue for pathological markers, such as amyloid-beta plaque load (immunohistochemistry) and levels of phosphorylated tau (Western blot).

G A Compound Library (Piperidine Derivatives) B Primary In Vitro Screen (e.g., AChE Enzyme Assay) A->B C Determine IC50 / Potency B->C D Secondary In Vitro Screen (e.g., Receptor Binding, Selectivity) C->D E Cell-Based Assays (Toxicity, Neuroprotection) D->E F In Vivo Pharmacokinetics (ADME in Rodents) E->F G In Vivo Efficacy Study (e.g., AD Mouse Model) F->G H Lead Candidate G->H

Caption: A typical experimental workflow for the evaluation of novel piperidine derivatives.

Data Summary and Future Perspectives

The versatility of the 4-(4-Methoxybenzoyl)piperidine scaffold is evident from the range of biological activities and potencies observed in its derivatives.

Compound Class/ExampleTarget(s)Potency (IC50 / Ki)Therapeutic AreaReference
1-Benzyl-4-[...]-piperidine HCl (Compound 21)Acetylcholinesterase (AChE)IC50 = 0.56 nMAlzheimer's Disease[1]
1-Benzyl-4-[...]-piperidine (E2020/Donepezil related)Acetylcholinesterase (AChE)IC50 = 5.7 nMAlzheimer's Disease[4]
4-(Arylethynyl)piperidine Derivative (Compound 81)O-GlcNAcase (OGA)IC50 = 4.93 nMAlzheimer's Disease[5]
N-Benzyl Piperidine Derivative (d5)HDAC / AChEIC50 = 0.17 µM / 6.89 µMAlzheimer's Disease[11]
P[125I]MBASigma-1 / Sigma-2 ReceptorsKi = 11.8 nM / 206 nMCancer Imaging[9]
4-(4-methyl...triazol-3-yl)piperidine (Compound 27)Glutaminyl Cyclase (isoQC)Not specifiedOncology[8]

The future of this chemical class lies in the rational design of multi-target-directed ligands and compounds with improved pharmacokinetic and safety profiles. The development of derivatives that can cross the blood-brain barrier effectively remains a key challenge for CNS applications. As our understanding of complex diseases evolves, the strategic modification of the 4-(4-Methoxybenzoyl)piperidine scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.

References

An In-Depth Technical Guide to the Research Applications of Osimertinib (InChIKey: BBDTWYQCXXFKDH-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Paradigm Shift in EGFR-Mutated Non-Small Cell Lung Cancer Therapy

Osimertinib, sold under the brand name Tagrisso, represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Identified by the InChIKey BBDTWYQCXXFKDH-UHFFFAOYSA-N, it is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This guide provides an in-depth technical overview of Osimertinib's pharmacology, clinical applications, mechanisms of resistance, and future research directions, tailored for researchers, scientists, and drug development professionals.

Osimertinib's development was driven by the clinical need to overcome resistance to first- and second-generation EGFR TKIs.[2] These earlier inhibitors, while effective against tumors with activating EGFR mutations (such as exon 19 deletions and L858R mutations), often lose their efficacy due to the emergence of a secondary T790M mutation in the EGFR gene.[2][3] Osimertinib was specifically designed to potently and irreversibly inhibit both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby offering a more durable and less toxic treatment option.[2][4]

Pharmacology and Mechanism of Action: Precision Targeting of Mutated EGFR

Osimertinib's mechanism of action is centered on its covalent and irreversible binding to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR.[2][5] This covalent bond formation effectively blocks the kinase activity of the receptor, preventing ATP from binding and thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5]

One of the key pharmacological advantages of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor.[2] This selectivity is crucial in minimizing the off-target effects commonly associated with earlier generation EGFR TKIs, such as severe skin rash and diarrhea.[6]

Pharmacokinetically, Osimertinib exhibits linear pharmacokinetics, with a median time to maximum concentration (Cmax) of 6 hours.[1] It has an estimated mean half-life of 48 hours, and its elimination is primarily through feces (68%) and to a lesser extent, urine (14%).[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition ATP ATP ATP->EGFR Blocked by Osimertinib RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Osimertinib's mechanism of action.

Clinical Applications and Efficacy: A New Standard of Care

The clinical development of Osimertinib has been marked by several pivotal trials that have established its role as a standard of care in EGFR-mutated NSCLC.

  • First-Line Treatment: The FLAURA trial was a landmark phase III study that compared Osimertinib with first-generation EGFR TKIs (erlotinib or gefitinib) as a first-line treatment for patients with advanced NSCLC harboring EGFR exon 19 deletions or L858R mutations.[7][8] The trial demonstrated a statistically significant improvement in both progression-free survival (PFS) and overall survival (OS) for patients treated with Osimertinib.[7][8]

  • Second-Line Treatment: The AURA3 trial was a phase III study that evaluated the efficacy of Osimertinib in patients with EGFR T790M mutation-positive advanced NSCLC who had progressed on a prior EGFR TKI.[9] The results showed that Osimertinib significantly prolonged PFS compared to platinum-based chemotherapy.[9][10]

More recently, the FLAURA2 trial has shown that the combination of Osimertinib with chemotherapy can further improve outcomes in the first-line setting.[11][12][13] Additionally, the ADAURA trial demonstrated a significant benefit for adjuvant Osimertinib in patients with resected, EGFR-mutated NSCLC.[14]

Clinical TrialSettingComparatorMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
FLAURA [8]First-LineErlotinib or Gefitinib18.9 months vs. 10.2 months38.6 months vs. 31.8 months
AURA3 [10]Second-Line (T790M+)Platinum-Pemetrexed10.1 months vs. 4.4 monthsNot reached vs. 26.8 months
FLAURA2 [12]First-LineOsimertinib monotherapy25.5 months vs. 16.7 monthsNot yet mature

Mechanisms of Resistance to Osimertinib: The Next Therapeutic Challenge

Despite the remarkable efficacy of Osimertinib, acquired resistance inevitably develops.[15] Understanding the mechanisms of resistance is a critical area of ongoing research. These mechanisms can be broadly categorized as EGFR-dependent and EGFR-independent.

  • EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation.[3][16] This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action.[3]

  • EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[17] The most frequently observed bypass mechanism is the amplification of the MET proto-oncogene.[3] Other mechanisms include alterations in downstream signaling molecules like KRAS and PIK3CA, and histological transformation to small-cell lung cancer.[16][17]

Osimertinib_Resistance cluster_cell Cancer Cell cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Osimertinib Osimertinib EGFR Mutant EGFR Osimertinib->EGFR Inhibition Proliferation Tumor Growth and Survival EGFR->Proliferation Signaling C797S EGFR C797S Mutation C797S->EGFR Prevents Binding MET MET Amplification MET->Proliferation Bypass Signaling KRAS_PIK3CA KRAS/PIK3CA Mutations KRAS_PIK3CA->Proliferation Downstream Activation Histologic_Transformation Histologic Transformation Histologic_Transformation->Proliferation Lineage Change

Caption: Mechanisms of acquired resistance to Osimertinib.

Adverse Effects and Toxicity Profile

While generally better tolerated than earlier-generation EGFR TKIs, Osimertinib is associated with a range of adverse effects.[18][19] The most common side effects include diarrhea, rash, dry skin, and nail toxicity.[18][19][20]

More serious, though less common, adverse events can occur and require careful monitoring. These include interstitial lung disease (ILD)/pneumonitis, QTc interval prolongation, cardiomyopathy, and aplastic anemia.[20][21][22]

Adverse EventFrequency (All Grades)Frequency (Grade 3 or Higher)
Diarrhea [18]60%2.5%
Rash or Acne [18]59%1.1%
Dry Skin [18]38%0.4%
Nail Toxicity [18]39%0.4%
Stomatitis [18]29%0.7%
Interstitial Lung Disease/Pneumonitis [19]3.9%2.5%

Experimental Protocols: Assessing In Vitro Sensitivity to Osimertinib

A fundamental in vitro experiment in the study of Osimertinib is the determination of its half-maximal inhibitory concentration (IC50) in various NSCLC cell lines. This assay quantifies the drug's potency against cells with different EGFR mutation statuses.

Workflow for Determining Osimertinib IC50 in NSCLC Cell Lines

IC50_Workflow Start Start Cell_Culture 1. Culture NSCLC cell lines (e.g., PC-9, H1975) Start->Cell_Culture Plating 2. Seed cells into 96-well plates Cell_Culture->Plating Treatment 3. Treat with serial dilutions of Osimertinib Plating->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation Viability_Assay 5. Perform cell viability assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 6. Measure luminescence Viability_Assay->Data_Acquisition Analysis 7. Plot dose-response curve and calculate IC50 Data_Acquisition->Analysis End End Analysis->End

References

An In-depth Technical Guide to Poly(N-isopropylacrylamide): A Thermoresponsive Polymer for Advanced Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Poly(N-isopropylacrylamide), a preeminent smart polymer in biomedical research. We will delve into its fundamental chemical structure, synthesis methodologies, and its defining thermoresponsive behavior. The primary focus will be on the practical application of this polymer in drug delivery and tissue engineering, providing researchers, scientists, and drug development professionals with the necessary insights to leverage its unique properties.

Core Chemical Identity and Structure

While there may be database discrepancies, the subject of this guide, a thermoresponsive polymer widely used in biomedical applications, is Poly(N-isopropylacrylamide), often abbreviated as PNIPAM, PNIPA, or PNIPAAm.[1] It is a temperature-responsive polymer first synthesized in the 1950s.[1]

The monomer unit, N-isopropylacrylamide, consists of a hydrophilic amide group and a hydrophobic isopropyl group. This amphiphilic nature within each repeating unit is the cornerstone of its remarkable thermoresponsive behavior in aqueous solutions.

Table 1: Chemical and Physical Properties of Poly(N-isopropylacrylamide)

PropertyValue
CAS Number 25189-55-3 (for the polymer)
Chemical Formula (C6H11NO)n
Molar Mass Variable
Appearance White solid
Density 1.1 g/cm³
Melting Point 96 °C (205 °F; 369 K)

The Phenomenon of Thermoresponsiveness: The Lower Critical Solution Temperature (LCST)

The most defining characteristic of PNIPAM is its reversible phase transition in water at a Lower Critical Solution Temperature (LCST).[2]

  • Below the LCST (approximately 32°C): The polymer is hydrophilic and readily dissolves in water, forming a homogeneous solution.[2] The amide group of the polymer chain forms hydrogen bonds with surrounding water molecules, leading to an extended, solvated polymer chain conformation.

  • Above the LCST: The polymer undergoes a conformational change, becoming hydrophobic and precipitating out of the solution.[2] As the temperature increases, the hydrogen bonds between the polymer and water are disrupted. This allows the hydrophobic interactions between the isopropyl groups to dominate, causing the polymer chains to collapse and aggregate, expelling water in the process.[3]

This sharp and reversible transition temperature is close to human physiological temperature, making PNIPAM an exceptionally attractive material for biomedical applications.[4] It's important to note that the precise LCST can be influenced by factors such as polymer concentration, molecular weight, and the presence of salts or other solutes.[1]

Synthesis of Poly(N-isopropylacrylamide)

PNIPAM is synthesized from the commercially available monomer N-isopropylacrylamide via free-radical polymerization.[1] This method allows for the creation of homopolymers, copolymers, and hydrogels with tailored properties.

Free-Radical Polymerization: A Standard Protocol

Free-radical polymerization is a common method for synthesizing PNIPAM. A typical protocol involves the following steps:

  • Monomer Dissolution: N-isopropylacrylamide monomer is dissolved in a suitable solvent, often water or an organic solvent like dioxane or dimethylformamide.

  • Initiator Addition: A radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), is added to the solution.[1]

  • Polymerization: The reaction mixture is heated to a specific temperature to initiate the polymerization process. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.

  • Purification: Once the polymerization is complete, the polymer is purified to remove any unreacted monomer and initiator. This is often achieved by precipitation in a non-solvent, followed by filtration and drying.

The choice of initiator and solvent can influence the molecular weight and polydispersity of the resulting polymer.

Advanced Synthesis: Controlled Radical Polymerization

For more precise control over the polymer architecture, molecular weight, and functionality, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are employed.[5] ATRP allows for the synthesis of well-defined polymers with narrow molecular weight distributions, which is crucial for reproducible performance in drug delivery applications.[5]

Workflow for PNIPAM Synthesis via Free-Radical Polymerization

PNIPAM_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Monomer N-isopropylacrylamide Monomer ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Solvent Solvent (e.g., Water) Solvent->ReactionVessel Initiator Initiator (e.g., AIBN) Initiator->ReactionVessel Heating Heating (Initiation) ReactionVessel->Heating Polymerization Precipitation Precipitation (in non-solvent) Heating->Precipitation Crude Polymer Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying PNIPAM Purified PNIPAM Drying->PNIPAM Drug_Release_Pathway cluster_systemic Systemic Circulation (T < LCST) cluster_target Target Tissue (T > LCST) PNIPAM_Soluble PNIPAM-Drug Conjugate (Soluble, Hydrated) PNIPAM_Collapsed PNIPAM Collapse (Hydrophobic Aggregation) PNIPAM_Soluble->PNIPAM_Collapsed Temperature Increase Drug_Release Drug Release PNIPAM_Collapsed->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

An In-Depth Technical Guide to the Potential Uses of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride, a compound of significant interest within the domain of neuropharmacology. Structurally, it belongs to the benzoylpiperidine class, a scaffold recognized as a privileged structure in the design of centrally active agents.[1] This document delineates the compound's physicochemical properties, provides detailed methodologies for its synthesis and characterization, and explores its postulated mechanism of action. Drawing upon structure-activity relationships of analogous compounds, we posit that (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride is a promising candidate for modulating serotonergic and dopaminergic pathways, with potential therapeutic applications in neuropsychiatric disorders such as psychosis. This guide furnishes researchers, scientists, and drug development professionals with a robust framework for investigating its pharmacological profile, including detailed protocols for in vitro and in vivo evaluation.

Introduction: The Benzoylpiperidine Scaffold as a Privileged Moiety

The piperidine ring is a foundational heterocyclic motif prevalent in a wide array of pharmaceuticals and natural alkaloids, valued for its role as a key pharmacophore in drugs targeting conditions from psychosis to pain.[2][3] When combined with a benzoyl group, the resulting benzoylpiperidine fragment offers a structurally rigid yet versatile framework for interaction with various G protein-coupled receptors (GPCRs).[1] Notably, this chemical architecture is a recurring feature in atypical antipsychotic drugs that target serotonergic and dopaminergic systems.[1] The title compound, (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride, embodies this privileged structure, suggesting its potential as a modulator of neurotransmitter receptors implicated in psychiatric disorders. The methoxy substitution on the phenyl ring may further influence its binding affinity and selectivity for specific receptor subtypes. This guide aims to provide a thorough technical exploration of this compound, from its fundamental chemistry to its potential therapeutic applications, supported by actionable experimental protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name (4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride[2]
CAS Number 25519-82-8[2][4][5]
Molecular Formula C13H18ClNO2[4][5]
Molecular Weight 255.74 g/mol [2][4][5]
Appearance White to off-white solid[4]
Melting Point 260-264°C[4]
Storage Sealed in dry, Room Temperature[4]

Synthesis and Characterization

The synthesis of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride can be achieved through established organic chemistry methodologies. Below is a representative synthetic protocol, followed by methods for its analytical characterization.

Synthesis Protocol

A common route for the synthesis of 4-benzoylpiperidine derivatives involves the Friedel-Crafts acylation of an appropriate aromatic compound with a piperidine derivative. A plausible synthetic route is outlined below:

Synthesis_Workflow reagent1 Anisole reaction Friedel-Crafts Acylation in an inert solvent (e.g., DCM) reagent1->reaction reagent2 Isonipecotoyl chloride hydrochloride reagent2->reaction reagent3 Aluminum chloride (AlCl3) reagent3->reaction Catalyst intermediate (4-methoxyphenyl)(piperidin-4-yl)methanone acidification Acidification with HCl in a suitable solvent (e.g., ether) intermediate->acidification product (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride reaction->intermediate Work-up acidification->product Precipitation and Filtration

Caption: Synthetic workflow for (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred suspension of aluminum chloride in a suitable inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add isonipecotoyl chloride hydrochloride portion-wise.

  • Addition of Anisole: Following the addition of the acid chloride, add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, (4-methoxyphenyl)(piperidin-4-yl)methanone.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to afford (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride as a solid.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for purity assessment.[2]

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected chemical shifts can be predicted based on the structure and data from similar compounds. For the piperidine moiety, characteristic signals are expected in the aliphatic region, while the methoxyphenyl group will show signals in the aromatic and methoxy regions.[6][7]

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C13H17NO2) would be approximately m/z 220.13.

Postulated Mechanism of Action and Biological Targets

The benzoylpiperidine scaffold is a well-established pharmacophore in ligands targeting serotonin and dopamine receptors.[1] Specifically, many atypical antipsychotics with mixed 5-HT2A antagonism and D2 receptor antagonism feature this moiety.[1] The 4-methoxyphenyl group is also present in various psychoactive compounds and can influence receptor affinity and selectivity.[8][9]

Based on these structural precedents, it is hypothesized that (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride acts as a ligand for serotonin and/or dopamine receptors. The primary targets of interest are the 5-HT2A and D2 receptors, both of which are GPCRs.

GPCR_Signaling cluster_0 5-HT2A Receptor (Gq-coupled) cluster_1 D2 Receptor (Gi-coupled) Ligand_5HT2A Compound Receptor_5HT2A 5-HT2A Ligand_5HT2A->Receptor_5HT2A Gq Gαq Receptor_5HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release PKC Activation IP3_DAG->Ca_PKC Cellular_Response_5HT2A Cellular Response Ca_PKC->Cellular_Response_5HT2A Ligand_D2 Compound Receptor_D2 D2 Ligand_D2->Receptor_D2 Gi Gαi Receptor_D2->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_D2 Cellular Response PKA->Cellular_Response_D2

Caption: Postulated GPCR signaling pathways for the target compound.

In Vitro Assessment Strategy

A systematic in vitro evaluation is crucial to determine the pharmacological profile of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride. The following protocols outline key assays to assess its interaction with the hypothesized targets.

In_Vitro_Workflow start Test Compound binding_assay Radioligand Binding Assays (5-HT2A & D2 Receptors) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay If binding is confirmed calcium_flux Calcium Flux Assay (5-HT2A - Gq pathway) functional_assay->calcium_flux cAMP_assay cAMP Inhibition Assay (D2 - Gi pathway) functional_assay->cAMP_assay results Pharmacological Profile (Affinity, Potency, Efficacy) calcium_flux->results cAMP_assay->results

Caption: Workflow for in vitro pharmacological characterization.

Radioligand Binding Assays

These assays determine the affinity of the test compound for the target receptors.[3][10][11][12][13]

Protocol for 5-HT2A Receptor Binding Assay:

  • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor or prepare them in-house.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

  • Procedure: a. In a 96-well plate, add assay buffer, cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]Ketanserin. b. For non-specific binding, add a high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin). c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter plate. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.

Protocol for D2 Receptor Binding Assay:

  • Membrane Preparation: Use commercially available cell membranes from CHO-K1 cells stably expressing the human D2 receptor or prepare them in-house.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]Spiperone (a D2 antagonist).

  • Procedure: a. Follow a similar procedure as for the 5-HT2A assay, incubating at 37°C for 90 minutes. b. Use a high concentration of a known D2 ligand (e.g., haloperidol) for non-specific binding.

  • Data Analysis: Calculate the IC₅₀ and Ki values.

Functional Assays

Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol for 5-HT2A Calcium Flux Assay (Gq Pathway): [14][15][16][17][18][19]

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in assay buffer (HBSS with 20 mM HEPES).

  • Procedure: a. Agonist mode: Add varying concentrations of the test compound and measure the change in fluorescence over time using a fluorescence plate reader. b. Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC₈₀ concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol for D2 cAMP Inhibition Assay (Gi Pathway): [20][21][22]

  • Cell Culture: Plate CHO-K1 cells stably expressing the human D2 receptor in a 96-well plate.

  • Procedure: a. Pre-treat the cells with varying concentrations of the test compound. b. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. c. Incubate for a specified time. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Determine the ability of the test compound to inhibit forskolin-induced cAMP production and calculate its EC₅₀ or IC₅₀.

In Vivo Preclinical Evaluation

Should in vitro studies indicate promising activity, in vivo evaluation in rodent models of psychosis is warranted to assess potential therapeutic efficacy. The phencyclidine (PCP) model is widely used as it induces schizophrenia-like symptoms in both humans and animals.[2][8][23][24][25]

In_Vivo_Workflow start Test Compound with Promising In Vitro Profile pcp_model PCP-Induced Hyperlocomotion (Positive Symptom Model) start->pcp_model ppi_test Prepulse Inhibition (PPI) (Sensorimotor Gating Model) pcp_model->ppi_test If active nor_test Novel Object Recognition (NOR) (Cognitive Deficit Model) ppi_test->nor_test If active results Assessment of Antipsychotic-like and Pro-cognitive Effects nor_test->results

Caption: Workflow for in vivo preclinical evaluation.

PCP-Induced Hyperlocomotion

This model assesses the potential of a compound to ameliorate positive symptoms of psychosis.[24]

Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems.

  • Procedure: a. Acclimate the animals to the testing room and apparatus. b. Administer the test compound or vehicle at various doses. c. After a pre-treatment period, administer PCP (e.g., 2.5 mg/kg, s.c. for rats). d. Immediately place the animals in the open-field arenas and record locomotor activity for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in PCP-induced hyperlocomotion by the test compound suggests antipsychotic-like activity.

Prepulse Inhibition (PPI) of Startle

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients.[1][26][27][28][29]

Protocol:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Apparatus: Acoustic startle chambers.

  • Procedure: a. Administer the test compound, vehicle, or a positive control (e.g., an atypical antipsychotic). b. After the pre-treatment period, place the animals in the startle chambers for an acclimation period with background noise. c. The test session consists of pseudorandom presentations of different trial types: pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (a weak prepulse, e.g., 75-85 dB, preceding the pulse), and no-stimulus trials.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity. The ability of the test compound to reverse a PCP-induced deficit in PPI indicates potential antipsychotic efficacy.

Novel Object Recognition (NOR) Test

This test evaluates cognitive function, particularly recognition memory, which is often impaired in schizophrenia.[5][9][30][31][32]

Protocol:

  • Animals: Male rats or mice.

  • Apparatus: An open-field arena.

  • Procedure: a. Habituation: Allow the animals to explore the empty arena. b. Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time. c. Inter-trial Interval: Return the animal to its home cage for a specified duration. Administer PCP to induce a cognitive deficit. d. Testing Phase: Administer the test compound or vehicle. After a pre-treatment period, return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Measure the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory. The ability of the test compound to reverse a PCP-induced deficit in novel object preference suggests pro-cognitive effects.

Conclusion

(4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride presents a compelling subject for investigation in the field of neuropsychopharmacology. Its structural similarity to known centrally active agents, particularly those modulating serotonergic and dopaminergic systems, provides a strong rationale for its evaluation as a potential therapeutic for psychiatric disorders. This technical guide has outlined the foundational knowledge and detailed experimental protocols necessary to systematically explore the synthesis, characterization, and pharmacological activity of this compound. The provided in vitro and in vivo testing cascades offer a clear path for researchers to elucidate its mechanism of action and assess its therapeutic potential. Further investigation into this and related molecules may lead to the development of novel and improved treatments for complex neuropsychiatric conditions.

References

A Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, the precise structural confirmation and purity assessment of novel chemical entities and their intermediates are non-negotiable. 4-(4-Methoxybenzoyl)piperidine hydrochloride is a versatile heterocyclic building block, frequently utilized in the synthesis of more complex pharmaceutical agents.[1] Its structure, containing a piperidine ring, a ketone linker, and a methoxy-substituted aromatic ring, presents a unique combination of features that can be unequivocally characterized using a suite of modern spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the analytical choices and the interpretation of the resulting spectra, offering a framework for researchers to approach the characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in dissecting its constituent parts: the p-substituted methoxybenzoyl group and the protonated piperidine ring. The hydrochloride salt form dictates that the piperidine nitrogen is protonated, carrying a positive charge, which significantly influences the electronic environment of the neighboring protons and carbons.[2]

Caption: Numbered structure of 4-(4-Methoxybenzoyl)piperidine.

¹H-NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, number, and connectivity of protons. For a molecule like this, the choice of solvent is the first critical decision. Due to the hydrochloride salt, the compound's solubility is poor in standard solvents like chloroform-d (CDCl₃). A polar, protic-friendly solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) is required. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, which would be lost in D₂O.

Expected ¹H-NMR Spectral Features (in DMSO-d₆)
  • Aromatic Protons (δ 7.0 - 8.0 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets. The two protons ortho to the electron-withdrawing carbonyl group are expected to be downfield (deshielded) around δ 7.8-8.0 ppm. The two protons ortho to the electron-donating methoxy group will be upfield (shielded) around δ 7.0-7.2 ppm.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.

  • Piperidine Protons (δ 1.5 - 3.5 ppm): These signals are often complex due to conformational rigidity (chair conformation) and spin-spin coupling.

    • H-4 (α to carbonyl): The single proton on the carbon attached to the carbonyl group will appear as a multiplet, likely a triplet of triplets, around δ 3.2-3.5 ppm due to coupling with adjacent methylene protons.

    • H-2, H-6 (α to nitrogen): Protons on the carbons adjacent to the protonated nitrogen will be deshielded, appearing as broad multiplets around δ 3.0-3.4 ppm.

    • H-3, H-5: The remaining methylene protons will be further upfield, likely in the δ 1.6-2.0 ppm range, and will show complex splitting patterns.

  • N⁺-H₂ Protons (δ > 9.0 ppm): The two protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad singlet.[2] Its broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange.

Data Summary: Predicted ¹H-NMR
Assigned Proton(s)Predicted Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to C=O)7.8 - 8.0Doublet (d)2H
Aromatic (ortho to OCH₃)7.0 - 7.2Doublet (d)2H
Methoxy (-OCH₃)~3.85Singlet (s)3H
Piperidine H-43.2 - 3.5Multiplet (m)1H
Piperidine H-2, H-63.0 - 3.4Multiplet (m)4H
Piperidine H-3, H-51.6 - 2.0Multiplet (m)4H
Amine (-N⁺H₂)> 9.0Broad Singlet (br s)2H
Experimental Protocol: ¹H-NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm). Integrate all signals and assign the peaks according to their chemical shift and multiplicity.

¹³C-NMR Spectroscopy: Unveiling the Carbon Skeleton

While ¹H-NMR maps the proton framework, ¹³C-NMR spectroscopy provides a definitive count and chemical environment of each unique carbon atom.[3] Standard ¹³C-NMR is proton-decoupled, meaning each unique carbon atom typically appears as a single line, simplifying the spectrum and preventing complex splitting patterns.

Expected ¹³C-NMR Spectral Features (in DMSO-d₆)
  • Carbonyl Carbon (δ > 195 ppm): The ketone carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield.

  • Aromatic Carbons (δ 114 - 164 ppm): Four distinct signals are expected for the six aromatic carbons due to symmetry.

    • C-O (ipso-methoxy): ~δ 163 ppm.

    • C-C=O (ipso-carbonyl): ~δ 131 ppm.

    • C-H (ortho to C=O): ~δ 130 ppm.

    • C-H (ortho to OCH₃): ~δ 114 ppm.

  • Methoxy Carbon (δ ~55 ppm): The carbon of the -OCH₃ group will appear as a sharp singlet in a characteristic region.

  • Piperidine Carbons (δ 25 - 50 ppm): Three signals are expected for the five piperidine carbons.

    • C-4 (α to carbonyl): ~δ 45 ppm.

    • C-2, C-6 (α to nitrogen): ~δ 42 ppm.

    • C-3, C-5: ~δ 28 ppm.

Data Summary: Predicted ¹³C-NMR
Assigned Carbon(s)Predicted Shift (δ, ppm)
Carbonyl (C=O)> 195
Aromatic C-O~163
Aromatic C-C=O~131
Aromatic C (ortho to C=O)~130
Aromatic C (ortho to OCH₃)~114
Methoxy (-OCH₃)~55
Piperidine C-4~45
Piperidine C-2, C-6~42
Piperidine C-3, C-5~28
Experimental Protocol: ¹³C-NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H-NMR analysis.

  • Instrument Setup: On the same spectrometer, switch the probe to the ¹³C nucleus frequency (e.g., ~100 MHz on a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[3]

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation with appropriate line broadening, phase correction, and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ 39.52 ppm).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For a pre-charged, polar molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[4] It is a soft ionization technique that typically keeps the molecule intact. The analysis is performed in positive ion mode (ESI+).

Expected Mass Spectrum (ESI+)

The key insight for analyzing a hydrochloride salt with ESI+ is that the spectrum will show the mass of the free base plus a proton, not the mass of the entire salt. The chloride ion is a counter-ion and will not be observed in positive mode. The molecular weight of the free base (C₁₃H₁₇NO₂) is 235.29 g/mol .

  • Base Peak / Molecular Ion: The most abundant ion observed will be the protonated molecule, [M+H]⁺, where M is the free base. This will appear at a mass-to-charge ratio (m/z) of 236.1 .

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced to aid structural analysis. A primary fragmentation pathway for this molecule is the cleavage of the bond between the piperidine ring and the carbonyl group (alpha-cleavage).

cluster_0 Fragmentation Pathway [M+H]⁺\nm/z = 236.1 [M+H]⁺ m/z = 236.1 Fragment A\nm/z = 135.1 Fragment A m/z = 135.1 [M+H]⁺\nm/z = 236.1->Fragment A\nm/z = 135.1 Loss of Piperidine Fragment B\nm/z = 102.1 Fragment B m/z = 102.1 [M+H]⁺\nm/z = 236.1->Fragment B\nm/z = 102.1 Loss of Methoxybenzoyl

Caption: Proposed ESI-MS fragmentation of the parent ion.

Data Summary: Predicted ESI-MS Fragments
m/zProposed IdentityFormula
236.1[M+H]⁺ (Protonated Parent Molecule)[C₁₃H₁₈NO₂]⁺
135.1[CH₃O-C₆H₄-CO]⁺ (Methoxybenzoyl cation)[C₈H₇O₂]⁺
102.1[C₅H₁₀N-CH₂]⁺ (Protonated Piperidin-4-yl-methylene)[C₆H₁₂N]⁺
Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap). Calibrate the instrument using a known standard.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Mode: Positive Ion Mode.

    • Capillary Voltage: 3-4 kV.

    • Desolvation Gas: Nitrogen, set to an appropriate temperature and flow rate to facilitate solvent evaporation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). If fragmentation is desired, increase the cone voltage or perform tandem MS (MS/MS) experiments.[5]

Integrated Analysis Workflow

Spectroscopic analysis is most powerful when data from multiple techniques are integrated. The workflow for confirming the structure of this compound is a self-validating system where each result corroborates the others.

cluster_workflow Structural Elucidation Workflow MS ESI-MS Confirms MW = 235.29 (m/z = 236.1) H_NMR ¹H-NMR Identifies proton environments (Aromatic, Aliphatic, OCH₃) MS->H_NMR Provides Molecular Formula Structure Verified Structure: 4-(4-Methoxybenzoyl) piperidine HCl MS->Structure Final Confirmation C_NMR ¹³C-NMR Confirms carbon count & types (C=O, Aromatic, Aliphatic) H_NMR->C_NMR Correlates Proton/Carbon Skeleton C_NMR->Structure Final Confirmation

Caption: Integrated workflow for spectroscopic characterization.

The process begins with MS to confirm the molecular weight of the free base. ¹H-NMR then provides the proton count and connectivity, clearly distinguishing the aromatic, methoxy, and piperidine regions. Finally, ¹³C-NMR confirms the presence of all expected carbon types, including the critical downfield carbonyl signal. When combined, these datasets leave no ambiguity as to the identity and structural integrity of the compound.

References

Introduction: The Piperidine Scaffold at the Synaptic Frontier

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of Piperidine Derivatives in Neuromuscular Transmission

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific scaffolds in modern medicinal chemistry.[1][2] Its structural rigidity, basic nitrogen atom, and synthetic tractability have made it a cornerstone in the design of compounds that interact with the nervous system.[3] Nowhere is its impact more profound than at the neuromuscular junction (NMJ), the critical synapse where motor neurons command skeletal muscle fibers.[4] Piperidine derivatives are central to a class of drugs that modulate neuromuscular transmission, primarily as neuromuscular blocking agents (NMBAs) essential for modern anesthesia and surgery.[5]

This guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives at the NMJ. We will dissect their mechanisms of action, delve into the nuanced structure-activity relationships that govern their potency and safety, and outline the state-of-the-art experimental methodologies used to characterize their effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and innovate within this critical area of pharmacology.

The Neuromuscular Junction: A Primer on Cholinergic Signaling

To appreciate the function of piperidine derivatives, one must first understand their target. The NMJ is a highly specialized synapse designed for rapid and reliable signal transmission.[4] The process is initiated when an action potential arrives at the presynaptic motor neuron terminal, triggering the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[6] ACh diffuses across the cleft and binds to nicotinic acetylcholine receptors (nAChRs) densely clustered on the postsynaptic muscle membrane (the motor end-plate).[7][8] This binding opens the nAChR ion channel, leading to an influx of sodium ions, depolarization of the end-plate, and the generation of a muscle action potential that culminates in contraction.[7] The signal is terminated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh.[5]

NMJ_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential Ca_Channel Voltage-Gated Ca²⁺ Channel AP->Ca_Channel 1. Arrival Vesicle ACh Vesicle Release Vesicle->Release 3. Fusion Ca_Channel->Vesicle 2. Ca²⁺ Influx ACh ACh AChE AChE ACh->AChE 6. Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 4. Binding Depol Depolarization & Muscle Contraction nAChR->Depol 5. Na⁺ Influx

Caption: The signaling cascade at the neuromuscular junction.

Competitive Antagonism: The Aminosteroid Neuromuscular Blockers

The most clinically significant piperidine derivatives in neuromuscular pharmacology are the aminosteroid non-depolarizing NMBAs.[9] Compounds like pancuronium, vecuronium, and rocuronium utilize a rigid steroid nucleus as a scaffold, with one or more piperidine rings incorporated into their structure.[7]

Mechanism of Action

These agents act as competitive antagonists at the postsynaptic nAChRs.[5][9] Their structure, which includes positively charged quaternary ammonium groups, allows them to bind to the same recognition sites on the α-subunits of the nAChR as acetylcholine.[7][10] However, unlike ACh, they do not activate the receptor. By occupying the binding sites, they physically prevent ACh from binding, thereby inhibiting depolarization of the motor end-plate and causing flaccid paralysis.[5][11] Neuromuscular blockade typically begins when 70-80% of the receptors are occupied by the antagonist.[5]

Competitive_Antagonism cluster_ligands cluster_outcome nAChR ACh Binding Site 1 nAChR ACh Binding Site 2 Activation Channel Opens (Muscle Contraction) nAChR:f1->Activation Normal State Blockade Channel Remains Closed (Paralysis) nAChR:f1->Blockade Blocked State ACh Acetylcholine (ACh) ACh->nAChR:f0 Binds & Activates NMBA Piperidine NMBA (e.g., Rocuronium) NMBA->nAChR:f2 Binds & Blocks

Caption: Competitive antagonism by piperidine NMBAs at the nAChR.

Structure-Activity Relationship (SAR)

The efficacy and safety profile of aminosteroid NMBAs are dictated by their chemical structure.

  • Quaternary Groups: All NMBAs are quaternary ammonium compounds, structurally related to ACh.[10] Bisquaternary agents (two quaternary nitrogens), like pancuronium, are generally more potent than monoquaternary agents (one quaternary and one tertiary nitrogen), like vecuronium and rocuronium.[9][10] The positively charged nitrogen is crucial for attraction to the anionic sites on the nAChR α-subunits.[10]

  • Steroid Nucleus: The androstane steroid backbone acts as a rigid spacer, ensuring the correct distance between the charged groups for optimal receptor binding.

  • Piperidine Ring: In vecuronium and pancuronium, the piperidine ring at the 2-position is quaternized and contributes to the binding affinity.[7] Rocuronium's structure lacks the acetyl ester found in pancuronium and vecuronium, a modification that contributes to its faster onset of action.[7]

Pharmacodynamic Comparison

The subtle structural differences between these agents lead to distinct clinical profiles. Rocuronium is noted for its rapid onset of action, while vecuronium has minimal cardiovascular side effects.[12]

AgentChemical ClassOnset of Action (Intubating Dose)Clinical DurationPrimary Metabolism/EliminationKey Feature
Rocuronium Monoquaternary Aminosteroid60-90 seconds[10]20-35 minutes[9]Primarily biliary excretion, minimal metabolism[9]Rapid onset
Vecuronium Monoquaternary Aminosteroid2-3 minutes20-35 minutes[9]Hepatic metabolism and biliary/renal excretion[9][13]Cardiovascular stability[12]
Pancuronium Bisquaternary Aminosteroid3-5 minutes>35 minutes[9]Hepatic metabolism and significant renal excretion[5][9]Long-acting, vagolytic (tachycardia)[5]

Modulating the Signal: Piperidine-Based Cholinesterase Inhibitors

While not used as primary NMBAs, the piperidine scaffold is a common feature in potent inhibitors of acetylcholinesterase (AChE).[14] By inhibiting AChE, these compounds increase the concentration and residence time of ACh in the synaptic cleft.[5] This action can overcome the competitive blockade by non-depolarizing NMBAs, making them effective reversal agents.[15]

Furthermore, research into treatments for conditions like Alzheimer's disease has led to the development of highly potent and selective piperidine-based AChE inhibitors.[16][17][18][19] For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine was found to be one of the most potent AChE inhibitors, with an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[17] This highlights the versatility of the piperidine scaffold in designing molecules that finely tune cholinergic transmission.

Compound ClassExampleTargetIC₅₀Reference
Benzylpiperidine DerivativesCompound 21AChE0.56 nM[17]
Piperidine Alkaloid AnaloguesCompound 7AChE7.32 µM[16]
Benzylpiperidine CarboxamidesCompound 28AChE0.41 µM[19]

Alternative Mechanisms of Action

Piperidine derivatives can influence neuromuscular transmission through mechanisms other than direct competitive antagonism at the ACh binding site.

  • Non-Competitive Blockade: Certain piperidine alkaloids found in fire ant venom demonstrate a different mode of action. They irreversibly decrease the sensitivity of the end-plate to ACh without competing for the same binding site as traditional blockers like d-tubocurarine.[20] Evidence suggests these compounds may interfere with the ion channel pore itself or the coupling mechanism between receptor binding and channel opening.[20]

  • Negative Allosteric Modulation: Some N-benzylpiperidine derivatives have been shown to act as non-competitive antagonists of α7 nAChRs, suggesting they behave as negative allosteric modulators.[21] They bind to a site on the receptor distinct from the ACh binding site, inducing a conformational change that reduces the receptor's activity.[21]

Methodologies for Evaluating Neuromuscular Transmission

Assessing the impact of piperidine derivatives on the NMJ requires a suite of specialized experimental techniques, from in vitro preparations to in vivo electrophysiology.

In Vitro Models

In vitro models provide a controlled environment to dissect the specific actions of a compound at the cellular and tissue level.[22]

  • Isolated Nerve-Muscle Preparations: Classic pharmacology relies on preparations like the frog sartorius or rodent phrenic nerve-diaphragm.[20] These allow for direct nerve stimulation and recording of muscle contractile force or postsynaptic potentials.

  • Cell Co-Culture Systems: Modern approaches use co-cultures of motor neurons and skeletal muscle cells, often derived from human induced pluripotent stem cells (hiPSCs).[4][23][24] These systems allow for the study of human-specific NMJ formation, function, and pathology.[4][25]

Electrophysiological Assessment

Electrophysiology is the gold standard for quantifying synaptic activity at the NMJ.[6][26][27]

  • Intracellular Recording: Using sharp microelectrodes to impale a muscle fiber near the end-plate allows for the recording of spontaneous miniature end-plate potentials (MEPPs), which represent the postsynaptic response to a single quantum (vesicle) of ACh, and evoked end-plate potentials (EPPs), which are the response to nerve stimulation.[20][28] Non-depolarizing piperidine blockers cause a dose-dependent reduction in the amplitude of MEPPs and EPPs.[20]

  • Repetitive Nerve Stimulation (RNS): This clinical technique involves stimulating a motor nerve repeatedly and recording the compound muscle action potential (CMAP). In the presence of a non-depolarizing blocker, a characteristic "fade" (a progressive decrease in CMAP amplitude) is observed.[6][26]

  • Single-Fiber Electromyography (SFEMG): A highly sensitive technique that measures "jitter," the variability in the time it takes for a nerve impulse to be transmitted across the NMJ to the muscle fiber.[6][26] Jitter is significantly increased by neuromuscular blocking agents.

Protocol: Electrophysiological Recording from an Isolated Nerve-Muscle Preparation

This protocol outlines the fundamental steps for assessing a compound's effect on neuromuscular transmission in vitro.

  • Preparation Dissection:

    • Isolate a nerve-muscle preparation (e.g., mouse lumbrical muscle with its associated plantar nerve) in oxygenated Ringer's solution.[28]

    • Pin the preparation in a recording chamber, ensuring the muscle is slightly stretched.

  • Electrode Placement:

    • Draw the nerve into a suction electrode for stimulation.[28][29]

    • Under high magnification, carefully impale a muscle fiber near the end-plate region with a sharp glass microelectrode (filled with 3M KCl) to record the membrane potential.[28][29] A stable resting potential of -70 to -80 mV should be achieved.[28]

  • Baseline Recording:

    • Record spontaneous MEPPs for a baseline period (e.g., 3 minutes) to determine their frequency and amplitude.[29]

    • Apply single, supramaximal stimuli to the nerve via the suction electrode to evoke EPPs and record their amplitude. (Note: To record EPPs without triggering a muscle action potential, the preparation is often treated with a low concentration of a blocker like µ-conotoxin or a higher Mg²⁺/lower Ca²⁺ Ringer's solution).[28]

  • Compound Application:

    • Replace the bathing solution with one containing the piperidine derivative at the desired concentration.

    • Allow for an equilibration period.

  • Post-Compound Recording:

    • Repeat the MEPP and EPP recordings.

    • Analyze the data to determine the compound's effect on quantal size (MEPP amplitude) and neurotransmitter release (EPP amplitude and quantal content). A competitive antagonist will reduce MEPP and EPP amplitude without affecting quantal content.

Electrophysiology_Workflow cluster_prep Preparation cluster_record Recording Setup cluster_exp Experiment cluster_analysis Data Analysis Dissect 1. Dissect Nerve-Muscle Preparation Mount 2. Mount in Recording Chamber Dissect->Mount StimElec 3. Position Stimulating (Suction) Electrode on Nerve Mount->StimElec RecElec 4. Impale Muscle Fiber with Recording Microelectrode StimElec->RecElec Baseline 5. Record Baseline MEPPs & EPPs RecElec->Baseline ApplyDrug 6. Apply Piperidine Derivative Baseline->ApplyDrug PostDrug 7. Record Post-Drug MEPPs & EPPs ApplyDrug->PostDrug Analyze 8. Compare Amplitudes (MEPP, EPP) & Frequency PostDrug->Analyze Conclusion 9. Determine Mechanism (e.g., Postsynaptic Blockade) Analyze->Conclusion

Caption: Workflow for electrophysiological assessment of NMBAs.

Future Directions and Conclusion

The piperidine scaffold continues to be a fertile ground for innovation in neuromuscular pharmacology. Future research is focused on developing novel NMBAs with even faster onsets, shorter durations of action, and cleaner safety profiles, minimizing cardiovascular or histaminergic side effects. There is also significant interest in designing piperidine derivatives that can selectively target specific nAChR subtypes, which could lead to new therapies for neuromuscular diseases like myasthenia gravis or certain congenital myasthenic syndromes.[21][30]

References

Discovery of Novel Inhibitors Using Piperidine Scaffolds: From Privileged Structure to Potent Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Centrality of the Piperidine Ring

In the landscape of medicinal chemistry, few structural motifs have demonstrated the enduring versatility and clinical success of the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug design, recognized as a "privileged scaffold" for its frequent appearance in a vast number of FDA-approved pharmaceuticals and biologically active compounds.[1][2][3] From CNS modulators and anticancer agents to antihistamines and analgesics, the piperidine framework is a testament to nature's efficiency and a playground for synthetic innovation.[1][2]

The power of the piperidine scaffold lies not in its complexity, but in its elegant simplicity and profound physicochemical utility. Its inherent three-dimensionality, conformational flexibility, and the presence of a basic nitrogen atom provide a unique combination of features that allow for precise modulation of a molecule's properties.[3][4][5] This allows medicinal chemists to fine-tune solubility, lipophilicity, metabolic stability, and target engagement with a degree of control that few other scaffolds can offer.[3][5]

This guide moves beyond a simple catalog of piperidine-containing drugs. As a Senior Application Scientist, the goal here is to dissect the causality behind its success. We will explore the fundamental structural and physicochemical properties that make it so effective, delve into the strategic synthetic pathways that grant access to its diverse derivatives, and analyze its application in the discovery of potent and selective inhibitors through detailed case studies. By grounding our discussion in quantitative data, validated experimental protocols, and the logic of molecular interactions, this document serves as a comprehensive resource for professionals dedicated to the art and science of drug discovery.

The Piperidine Scaffold: A Physicochemical and Structural Deep Dive

The decision to incorporate a piperidine ring is a strategic one, rooted in its unique structural and electronic properties. Understanding these fundamentals is critical to harnessing its full potential.

The Power of Three-Dimensionality: Conformation and Target Recognition

Unlike flat, aromatic systems, the piperidine ring is inherently three-dimensional, preferentially adopting a low-energy chair conformation similar to cyclohexane.[6] This pre-organized, 3D architecture is a key advantage in drug design, a concept often termed "escaping flatland."[7] A rigid, well-defined spatial arrangement of substituents allows for more specific and higher-affinity interactions with the complex topological features of protein binding pockets. The axial and equatorial positions on the chair conformer provide distinct vectors for substitution, enabling chemists to meticulously orient pharmacophoric groups to maximize target engagement and selectivity.

The Basic Nitrogen: A Hub for Physicochemical Modulation

The sp³-hybridized nitrogen atom is the scaffold's most influential feature. Its basicity (pKa of piperidine is ~11.2) is a critical handle for modulating physicochemical properties:

  • Solubility and Polarity: At physiological pH, the nitrogen is protonated, forming a positively charged piperidinium ion. This dramatically increases aqueous solubility, a vital property for drug administration and distribution. The degree of substitution on the nitrogen and adjacent carbons can temper this basicity, allowing for fine-tuning of the molecule's overall polarity.[3][5]

  • Target Interactions: The protonated nitrogen can form strong ionic bonds (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a receptor's binding site. This is a common and powerful anchoring interaction seen in many piperidine-based drugs.[8][9]

  • Membrane Permeability: While the charged form aids solubility, the neutral, unprotonated form is necessary for passive diffusion across biological membranes like the blood-brain barrier. The equilibrium between these two states, governed by the pKa and the local pH, is a crucial factor in a drug's pharmacokinetic profile.[5]

The Role of Chirality in Optimizing Drug Properties

The introduction of stereocenters into the piperidine scaffold is a powerful strategy for enhancing therapeutic potential. Chiral piperidines can lead to significant improvements in:[4]

  • Biological Activity and Selectivity: Enantiomers often exhibit different binding affinities and selectivities for their targets due to the chiral nature of protein binding sites.

  • Pharmacokinetics: The metabolic fate and distribution of a drug can differ between stereoisomers.

  • Toxicity Reduction: In some cases, undesirable off-target effects, such as hERG channel inhibition, can be confined to one enantiomer, allowing for the development of a safer drug.[4]

Strategic Synthesis of Piperidine Scaffolds

Accessing the vast chemical space of piperidine derivatives requires a robust synthetic toolkit. The choice of a synthetic route is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. The goal is always to achieve the target molecule with maximum efficiency and control.

Cornerstone Method: Catalytic Hydrogenation of Pyridines

The most direct and widely used method for synthesizing the piperidine core is the hydrogenation of corresponding pyridine precursors.[10] This approach is attractive due to the commercial availability of a wide array of substituted pyridines.

  • Causality of Catalyst Choice: The reaction is typically mediated by heterogeneous catalysts like rhodium, ruthenium, palladium, or platinum oxide (PtO₂).[10][11] The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high yields and, crucially, for controlling the diastereoselectivity of the reduction. For example, certain rhodium complexes have been shown to favor the formation of cis-substituted piperidines.

  • Self-Validating Protocol: A robust protocol must include rigorous analytical validation to confirm the outcome.

Experimental Protocol: Diastereoselective Hydrogenation of 2-Methyl-5-ethylpyridine

  • Reactor Preparation: A 100 mL Parr hydrogenation vessel is charged with 2-methyl-5-ethylpyridine (1.0 g, 8.25 mmol) and ethanol (20 mL).

  • Catalyst Addition: Platinum(IV) oxide (PtO₂, 50 mg, 0.22 mmol) is carefully added to the solution under an inert atmosphere (e.g., argon).

  • Hydrogenation: The vessel is sealed, purged three times with hydrogen gas, and then pressurized to 5 atm of H₂. The reaction mixture is stirred vigorously at 80°C for 16 hours.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite pad is washed with additional ethanol (2 x 10 mL).

  • Purification: The combined filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the cis-2-methyl-5-ethylpiperidine.

  • Self-Validation/Characterization:

    • Structure Confirmation: The structure of the purified product is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Purity and Diastereomeric Ratio: The purity and the cis/trans ratio are determined by gas chromatography (GC) or ¹H NMR analysis of the crude reaction mixture and the purified product.

Building Complexity: Intramolecular Cyclization Strategies

For highly substituted or complex piperidines, building the ring from an acyclic precursor via intramolecular cyclization is often the superior strategy.[10]

  • Rationale: This approach offers greater control over the placement of substituents and the creation of specific stereocenters. Common methods include intramolecular reductive amination of amino-ketones or aldehydes and aza-Michael additions.[10] The primary challenge lies in designing a linear substrate that will cyclize with the desired regio- and stereoselectivity.[10]

Modern Frontiers: Efficiency and Green Chemistry

Recent advances focus on improving synthetic efficiency and sustainability.

  • Biocatalysis and C-H Activation: A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling.[12] This method can reduce multi-step syntheses (7-17 steps) down to just 2-5 steps, drastically improving efficiency and reducing reliance on precious metal catalysts.[12]

  • Multicomponent Reactions (MCRs): MCRs allow for the formation of several new bonds in a single operation, offering a rapid and atom-economical route to complex piperidine structures.[10]

Synthetic Workflow Visualization

The general logic of piperidine inhibitor synthesis can be visualized as a multi-stage process, moving from simple precursors to a final, functionalized molecule.

G cluster_0 Scaffold Synthesis cluster_1 Functionalization & Elaboration cluster_2 Final Inhibitor Pyridine Pyridine Precursor Core Piperidine Core Pyridine->Core Hydrogenation Acyclic Acyclic Precursor Acyclic->Core Cyclization Intermediate Functionalized Piperidine Core->Intermediate N-Alkylation/ C-Functionalization Final Novel Piperidine Inhibitor Intermediate->Final Final Coupling/ Deprotection BuildingBlocks Pharmacophoric Building Blocks BuildingBlocks->Intermediate

Caption: General workflow for the synthesis of novel piperidine inhibitors.

Case Studies: Piperidine Inhibitors in Action

The true measure of a scaffold's utility is its successful application against therapeutic targets. The piperidine ring has proven its worth across numerous disease areas.

Case Study: CNS - Targeting Cholinesterases in Alzheimer's Disease

Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy.[13]

  • Why the Piperidine Scaffold? The piperidine ring is a perfect fit for the AChE active site. The protonated nitrogen of the piperidine core forms a key interaction with the catalytic anionic site (CAS).[7] Furthermore, the scaffold acts as a rigid linker to position a larger aromatic moiety, such as an N-benzyl group, to interact with the peripheral anionic site (PAS), leading to potent dual-site inhibition.[7][10] The blockbuster drug Donepezil is a quintessential example of this design principle.[10][13]

Table 1: Structure-Activity Relationship (SAR) of Indolylpiperidine Analogues as AChE/BuChE Inhibitors

CompoundR-Group on Piperidine NitrogenAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Donepezil Analog 13 Indolyl0.0220.006
Analog 14 4-N-phenylaminoquinoline0.0450.015
Reference (Donepezil) Benzyl0.0423.56
Data synthesized from Martinez et al. and Liu et al. as cited in[10].

The data clearly shows that modifying the group attached to the piperidine nitrogen dramatically influences potency and selectivity between the two cholinesterase enzymes.

Signaling Pathway: Cholinergic Synapse

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE Enzyme ACh_cleft->AChE Hydrolysis Receptor ACh Receptor ACh_cleft->Receptor Binding Inhibitor Piperidine Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Action of a piperidine-based AChE inhibitor in the cholinergic synapse.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol provides a self-validating system to quantify the inhibitory potential of newly synthesized compounds.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate: 10 mM Acetylthiocholine iodide (ATCI) in assay buffer.

    • Ellman's Reagent: 5 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Enzyme: Human recombinant AChE diluted in assay buffer to 0.1 U/mL.

    • Test Compounds: Serially diluted in DMSO, then further diluted in assay buffer.

    • Positive Control: Donepezil, prepared similarly to test compounds.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL Assay Buffer

      • 20 µL Ellman's Reagent

      • 20 µL Test Compound, Positive Control, or Vehicle (for control wells).

    • Incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate at 25°C for 15 minutes.

    • Start the colorimetric reaction by adding 20 µL of the ATCI substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to enzyme activity.

  • Data Analysis & Self-Validation:

    • Validation: The positive control (Donepezil) must show significant inhibition, and the vehicle control must show robust enzyme activity for the assay to be considered valid.

    • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Case Study: Oncology - Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The piperidine scaffold is found in numerous kinase inhibitors.[5]

  • Why the Piperidine Scaffold? In kinase inhibitors, the piperidine ring often serves as a non-aromatic linker that provides a specific 3D exit vector from the core pharmacophore. This allows other parts of the molecule to access and bind to regions of the ATP-binding pocket that are inaccessible to flatter molecules, thereby improving potency and selectivity.[5] Its basic nitrogen can also form hydrogen bonds or serve as a solubilizing handle.

Table 2: SAR of Furan-Pyrazole Piperidine Derivatives as Akt1 Kinase Inhibitors

Compound SeriesKey Structural FeaturesAkt1 IC₅₀ (µM)HCT116 (Colon Cancer) GI₅₀ (µM)
Furan-pyrazole-piperidine Furan-pyrazole moiety on piperidine N0.02 - 5.30.1 - 15.8
Data from BenchChem technical guide[14].

This data highlights that even with a constant piperidine core, modifications to the appended pharmacophore (the furan-pyrazole moiety) lead to a wide range of biological activity, underscoring the scaffold's role as a versatile platform for optimization.

Conclusion and Future Perspectives

The piperidine scaffold is far more than just a common structural motif; it is a powerful and highly adaptable tool in the arsenal of the medicinal chemist. Its unique combination of a pre-organized 3D structure, a titratable basic center, and synthetic tractability has cemented its status as a privileged scaffold in the discovery of novel inhibitors.[3]

The future of piperidine-based drug discovery is bright and will likely be driven by several key trends:

  • Exploration of 3D Chemical Space: As the industry continues to "escape from flatland," there will be an increased focus on synthesizing novel, complex, and stereochemically rich piperidine scaffolds to tackle challenging biological targets.[7][15]

  • Fragment-Based Drug Discovery (FBDD): Simple, 3D-rich piperidine fragments are ideal starting points for FBDD campaigns, allowing for the growth of highly efficient and potent leads.[15]

  • Sustainable Synthesis: The development and adoption of more efficient and environmentally friendly synthetic methods, such as biocatalysis and flow chemistry, will enable faster and more cost-effective access to diverse piperidine libraries.[12]

By understanding the fundamental principles outlined in this guide—from physicochemical properties and synthetic strategy to target interaction and biological validation—researchers can continue to leverage the piperidine scaffold to design the next generation of innovative and life-saving therapeutics.

References

4-(4-Methoxybenzoyl)piperidine hydrochloride solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methoxybenzoyl)piperidine hydrochloride

Prepared by: A Senior Application Scientist

Introduction

This compound (CAS No. 25519-82-8) is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential antipsychotics and other CNS-active agents.[1] Its chemical structure, featuring a piperidine ring, a benzoyl group, and a methoxy moiety, presents a unique combination of lipophilic and hydrophilic characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental necessity for robust formulation development, accurate bioassay design, and ensuring therapeutic efficacy and safety.

This guide provides a comprehensive overview of the critical physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind experimental design, provides detailed, field-proven protocols for characterization, and is grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH).

Physicochemical Properties

A foundational understanding of the molecule's basic properties is paramount before delving into complex solubility and stability behaviors.

PropertyValueSource
CAS Number 25519-82-8[2][3][4]
Molecular Formula C₁₃H₁₈ClNO₂[3][4]
Molecular Weight 255.74 g/mol [2][3][4]
IUPAC Name (4-methoxyphenyl)(piperidin-4-yl)methanone;hydrochloride[2]
Appearance White crystalline powder[1]

Part 1: Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For a weakly basic compound like a piperidine derivative, solubility is intrinsically linked to the pH of the medium.[5] The hydrochloride salt form of the title compound is an intentional choice made during synthesis to enhance aqueous solubility, a common strategy for basic APIs.[6]

While sources qualitatively describe the compound as "soluble in water and ethanol,"[1] a quantitative and condition-dependent analysis is essential for any meaningful scientific application.

1.1 pH-Dependent Aqueous Solubility

The piperidine nitrogen in the molecule is basic and will be protonated at lower pH values. This protonated, ionized form is significantly more water-soluble than the neutral free base.[5] Therefore, a pH-solubility profile is the most critical solubility parameter to establish. The solubility is expected to be highest in acidic conditions (pH 1-5) and decrease significantly as the pH approaches and surpasses the pKa of the piperidine nitrogen.

1.2 Solubility in Organic Solvents

Characterizing solubility in common organic solvents is vital for developing purification methods and for creating stock solutions for in-vitro experiments. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization before dilution into aqueous buffers for bioassays.[5]

Data Summary: Expected Solubility Profile

The following table is a template illustrating how experimentally determined solubility data for this compound should be presented.

Solvent/MediumTemperature (°C)Expected Solubility Range (mg/mL)Rationale & Application
0.1 M Hydrochloric Acid (pH ~1)25> 10Simulates gastric fluid; high solubility due to protonation.
Acetate Buffer (pH 4.5)251 - 10Relevant for parenteral formulation development.
Phosphate-Buffered Saline (PBS, pH 7.4)25< 0.1Simulates physiological pH; solubility may be limited.
Deionized Water251 - 10Baseline aqueous solubility; pH will be slightly acidic.
Ethanol25> 10Common co-solvent for formulation.
Dimethyl Sulfoxide (DMSO)25> 50High solubility; ideal for primary stock solution preparation.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of the API in various aqueous and organic media at a controlled temperature.

Materials:

  • This compound

  • Scintillation vials (20 mL)

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Syringe filters (0.45 µm, chemically compatible, e.g., PVDF)

  • Validated HPLC-UV analytical method (see Section 2.2)

  • Solvents: 0.1 M HCl, pH 4.5 Acetate Buffer, pH 7.4 PBS, Ethanol, DMSO

Procedure:

  • Preparation: Add an excess amount of the API to a series of vials (e.g., 20 mg to 2 mL of each solvent). The key is to ensure solid material remains undissolved at equilibrium, confirming saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 25°C and a consistent agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for at least 24-48 hours. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, 48 hours) should be run to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles.[6] This step is critical to avoid artificially high results.

  • Dilution & Analysis: Accurately dilute the clear filtrate with the mobile phase of the analytical method to a concentration within the validated range of the HPLC assay. Analyze the sample to determine the concentration.

  • pH Measurement: For aqueous samples, measure the final pH of the saturated solution.

  • Reporting: Express the solubility in mg/mL at the specified temperature and final pH.[6]

Part 2: Stability Profile

Stability testing is the cornerstone of drug development, providing the evidence for how an API's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8] The ICH guidelines provide a clear framework for this process.[9][10]

The structure of this compound contains functional groups susceptible to degradation, namely the ketone and the aryl-ether bond, which could be liable to hydrolysis or oxidation.

2.1 Forced Degradation (Stress Testing)

The primary purpose of forced degradation is to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[9][11] These studies deliberately expose the API to conditions more severe than those used in accelerated stability testing.[12][13]

Workflow for Comprehensive Physicochemical Profiling

The following diagram outlines the logical flow from initial characterization to full stability assessment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Study (ICH Q1A) A API Procurement (4-(4-Methoxybenzoyl)piperidine HCl) B Develop & Validate Quantification Method (HPLC-UV) A->B C Determine pH-Solubility Profile (Shake-Flask Method) A->C D Acid/Base Hydrolysis B->D H Analyze Samples with Validated Method D->H E Oxidative Degradation (H2O2) E->H F Thermal Degradation (Solid & Solution) F->H G Photolytic Degradation (ICH Q1B) G->H I Identify Degradation Products (LC-MS) H->I J Long-Term Storage (e.g., 25°C / 60% RH) I->J L Regular Interval Testing (0, 3, 6, 9, 12... months) J->L K Accelerated Storage (e.g., 40°C / 75% RH) K->L M Establish Re-test Period L->M

Caption: Workflow for solubility and stability profiling.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of the API under various stress conditions as mandated by ICH guidelines.

Procedure:

  • Sample Preparation: Prepare solutions of the API (e.g., at 1 mg/mL) in the stressor media. A parallel set of solid-state samples should also be prepared for thermal and photostability testing.

  • Acid Hydrolysis: Mix the API solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the API solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[14]

  • Thermal Degradation:

    • Solution: Heat an aqueous solution of the API at 60°C for 48 hours.

    • Solid: Store the solid API powder in a controlled oven at 60°C for 7 days.

  • Photostability: Expose solid API and an aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[10][11] A dark control sample must be stored under the same conditions but protected from light.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to the target concentration, and analyze using a validated stability-indicating method. The goal is to achieve 5-20% degradation to ensure primary degradants are observed without being obscured by secondary products.[15]

2.2 Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[11] It must be able to separate the intact API from its degradation products and any process impurities. HPLC with UV detection is the workhorse technique for this purpose.

Protocol: HPLC-UV Method Development

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is an excellent starting point due to the mixed polarity of the molecule.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically required to resolve the parent peak from more polar or less polar degradants.

  • Detection: Monitor at a wavelength where the API has significant absorbance (e.g., determined by UV scan, likely around 275 nm due to the methoxybenzoyl chromophore).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a critical focus on specificity . This is proven by analyzing the samples from the forced degradation study to demonstrate that all degradation product peaks are resolved from the main API peak.

Hypothetical Degradation Pathway

Based on chemical principles, the most likely points of hydrolytic cleavage are the ketone and the ether linkages. The following diagram illustrates a plausible, though unconfirmed, degradation pathway under harsh acidic or basic conditions.

G cluster_0 cluster_1 API 4-(4-Methoxybenzoyl)piperidine DP1 Piperidine-4-carboxylic acid API->DP1  Ketone  Hydrolysis DP2 Anisole (Methoxybenzene) API->DP2  Ether  Hydrolysis

Caption: Hypothetical hydrolytic degradation pathway.

Data Summary: Expected Forced Degradation Results

This table summarizes the expected outcomes from a forced degradation study, guiding the analytical development process.

Stress ConditionExpected DegradationLikely Degradation ProductsImplication
0.1 M HCl, 60°CSignificantProducts of ketone and/or ether hydrolysisAPI is sensitive to acid.
0.1 M NaOH, 60°CSignificantProducts of ketone and/or ether hydrolysisAPI is sensitive to base.
3% H₂O₂, RTModerateOxidized species (e.g., N-oxide)API is susceptible to oxidation.
Heat (60°C, solid)Minimal-The solid form is likely thermally stable.
Light (ICH Q1B)Minimal to ModeratePhotolytic rearrangement productsAssess need for light-protective packaging.
Conclusion and Recommendations

While specific public data on the solubility and stability of this compound is limited, this guide establishes a clear and authoritative pathway for its comprehensive characterization. As a hydrochloride salt of a piperidine derivative, its solubility is expected to be highly dependent on pH, a critical factor for formulation and biostudy design.

The stability profile, governed by the susceptibility of its ketone and ether functionalities, must be rigorously defined through forced degradation studies. These studies are not only a regulatory prerequisite but are indispensable for developing a robust, stability-indicating analytical method, which is the ultimate tool for ensuring product quality throughout its lifecycle.

For any research or development program involving this molecule, it is strongly recommended that these experimental protocols be executed to generate a complete physicochemical profile. The resulting data will be foundational for all subsequent formulation, manufacturing, and clinical strategies. Samples should be stored under refrigerated, light-free, and inert conditions until comprehensive stability data dictates otherwise.[16]

References

An In-depth Technical Guide to Identifying Potential Therapeutic Targets for 4-(4-Methoxybenzoyl)piperidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate novel therapeutic targets for analogs of 4-(4-Methoxybenzoyl)piperidine hydrochloride. We will delve into the established biological landscape of this chemical class, explore a multi-pronged strategy for target deconvolution, and provide detailed, actionable protocols for experimental validation. This document is designed to bridge the gap between compound synthesis and mechanistic understanding, empowering research teams to accelerate the translation of promising molecules into therapeutic candidates.

Introduction: The Significance of the 4-Benzoylpiperidine Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties, including metabolic stability and its ability to modulate solubility and membrane permeability.[2] When combined with a benzoyl group at the 4-position, it creates a versatile scaffold that has been successfully exploited to develop agents targeting a wide array of biological systems.[1] Analogs of this core structure have demonstrated activities as antipsychotics, anticancer agents, neuroprotective agents, and inhibitors of various enzymes and receptors.[1][3]

The methoxybenzoyl moiety, in particular, suggests potential interactions with targets that have pockets accommodating this electron-donating group, possibly influencing binding affinity and selectivity. Understanding the precise molecular targets of novel analogs is a critical step in the drug discovery process.[4] It illuminates the mechanism of action, guides lead optimization, helps in predicting potential toxicities, and is essential for patient stratification in clinical trials.[5] This guide will provide the strategic and technical insights necessary to navigate the complex process of target identification and validation for this promising class of compounds.

The Biological Landscape: Known Activities of Benzoylpiperidine Analogs

A survey of the literature reveals that the 4-benzoylpiperidine core is a key pharmacophore for a diverse set of biological targets. This existing knowledge provides a crucial starting point for hypothesizing the targets of novel analogs.

Therapeutic AreaKnown Biological Targets/ActivityKey Structural FeaturesReference(s)
Central Nervous System (CNS) Serotonin Receptors (5-HT2A, 5-HT7)p-Fluorobenzoyl moiety[1]
Dopamine Receptors (D1, D2, D4)4-(p-Fluorobenzoyl)piperidine[1][6]
Sigma-1 (σ1) ReceptorsN-substituted piperidine[1][7][8]
Glycine Transporter 1 (GlyT1) Inhibitors4-Benzoylpiperidine core[9][10]
NMDA Receptor Antagonists4-Benzylpiperidine[11][12]
Acetylcholinesterase (AChE) Inhibitors1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine[13]
Oncology Tankyrase (TNKS) InhibitorsBenzoylpiperidine moiety[1]
Metabolic Disorders Monoacylglycerol Lipase (MAGL) Inhibitors4-Chlorobenzoylpiperidine[1]
Infectious Diseases Anti-tubercular, Anti-parasiticVaried benzoyl and piperidine substitutions[1]

This diversity in activity underscores the scaffold's ability to be chemically modified to achieve specific interactions with a wide range of protein classes, including G-Protein Coupled Receptors (GPCRs), enzymes, and transporters.

A Multi-Pronged Strategy for Target Identification

Identifying the molecular target of a novel compound, especially one discovered through phenotypic screening, requires a systematic and multi-faceted approach.[5][14] No single method is foolproof; therefore, integrating data from computational, biochemical, and cell-based assays provides the most robust path to target deconvolution.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Genetic & Functional Validation cluster_3 Phase 4: Final Validation Phenotypic_Screen Phenotypic Screen (Initial Observation) In_Silico In Silico Analysis (Target Prediction) Phenotypic_Screen->In_Silico Compound Structure Affinity_Chro Affinity Chromatography- Mass Spectrometry Phenotypic_Screen->Affinity_Chro Active Compound CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screen->CETSA Active Compound In_Silico->Affinity_Chro Hypothesized Targets CRISPR_Screen CRISPR/RNAi Screening Affinity_Chro->CRISPR_Screen Candidate Proteins Functional_Assay Functional Assays (e.g., Enzyme Kinetics) CETSA->Functional_Assay Confirmed Engagement Validated_Target Validated Target CRISPR_Screen->Validated_Target Genetic Evidence Functional_Assay->Validated_Target Functional Confirmation

Figure 1. A multi-pronged workflow for small molecule target identification.
In Silico and Computational Approaches

Before embarking on resource-intensive wet-lab experiments, computational methods can generate valuable, testable hypotheses.[15]

  • Target Prediction: Tools like SwissTargetPrediction leverage the principle of chemical similarity. By comparing the 2D and 3D structure of a novel analog to a database of known ligands, these platforms can predict a spectrum of potential protein targets.[15]

  • Molecular Docking: If a high-resolution structure of a hypothesized target exists (e.g., from the Protein Data Bank), molecular docking simulations can predict the binding pose and estimate the binding affinity of the analog. This can help prioritize targets for experimental validation.

Biochemical and Proteomic Approaches

These methods aim to directly identify the binding partners of a compound from a complex biological sample.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful and widely used technique for target deconvolution.[5][16][17] The core principle involves immobilizing the small molecule (the "bait") onto a solid support (e.g., beads) and using it to "pull down" its binding partners (the "prey") from a cell lysate. The captured proteins are then identified using mass spectrometry.[16]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that assesses drug-target interaction within an intact cellular environment.[18][19][20] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[18][21] By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a direct measure of target engagement can be obtained.[20][22]

Genetic Approaches

Genetic methods provide an orthogonal approach by identifying genes that modulate cellular sensitivity to the compound.[23][24]

  • CRISPR/RNAi Screening: Genome-wide CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) or RNAi (RNA interference) screens can identify genes whose loss-of-function or overexpression confers resistance or sensitivity to the compound.[23] If knocking out a specific gene phenocopies the effect of the drug or makes cells resistant to it, that gene's product is a strong candidate for the drug's target.[24]

Key Potential Target Classes for 4-Benzoylpiperidine Analogs

Based on the established pharmacology of this scaffold, several protein families represent high-priority areas for investigation.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets for approximately 34% of all FDA-approved drugs.[25][26] The prevalence of 4-benzoylpiperidine analogs among CNS-active drugs strongly suggests that novel analogs may also target GPCRs.[1]

  • Serotonin and Dopamine Receptors: These are the most common targets for antipsychotic and antidepressant drugs containing this scaffold. Binding assays using radioligands or fluorescent probes for a panel of these receptors are a logical first step.

  • Orphan GPCRs: Many GPCRs have no known endogenous ligand and are considered "orphan" receptors. These represent an untapped area for novel therapeutics.[27][28] A broad screening panel that includes orphan GPCRs could uncover truly novel mechanisms of action.

GPCR_Pathway Analog Benzoylpiperidine Analog GPCR GPCR Extracellular Intracellular Analog->GPCR:f1 Binding G_Protein G-Protein (α, βγ) GPCR:f2->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 2. Generalized GPCR signaling cascade potentially modulated by benzoylpiperidine analogs.
Ion Channels

Ion channels are crucial for cellular signaling and are important drug targets, particularly in the CNS and cardiovascular system.[29][30] The piperidine moiety is found in various ion channel modulators.[31]

  • Voltage-gated Sodium, Calcium, and Potassium Channels: These channels are fundamental to neuronal excitability and are targets for drugs treating epilepsy, pain, and arrhythmia.[29][32] Electrophysiological assays, such as patch-clamp, are the gold standard for assessing a compound's effect on ion channel function.

  • TRP Channels (Transient Receptor Potential): These channels are involved in sensory perception, including pain and temperature, making them attractive targets for novel analgesics.[32]

Enzymes

The benzoylpiperidine scaffold has been shown to inhibit various enzymes.[1]

  • Serine Hydrolases: This class includes monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system and are targets for inflammatory and neurological disorders.[1]

  • Kinases: While less common for this specific scaffold, the vast number of kinases and their role in diseases like cancer make them a potential, albeit less probable, target class worth considering if other avenues are exhausted.

Experimental Protocols for Target Identification and Validation

Scientific integrity requires that every protocol be a self-validating system. This means including appropriate controls to ensure the observed results are specific and meaningful.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify proteins that directly bind to a 4-benzoylpiperidine analog.

Causality: This method is chosen for its ability to physically isolate binding partners from a complex proteome, providing direct evidence of an interaction.[16][33]

Methodology:

  • Probe Synthesis:

    • Synthesize the active analog with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine).

    • Crucial Control: Synthesize a structurally similar but biologically inactive analog to serve as a negative control. This is the most important control to distinguish specific binders from non-specific matrix-interacting proteins.

  • Immobilization:

    • Covalently attach the "bait" and "inactive control" probes to separate batches of activated agarose or magnetic beads.

  • Lysate Preparation:

    • Prepare a native cell lysate from a relevant cell line or tissue. Ensure lysis buffers are free of detergents that might disrupt protein-drug interactions.

  • Affinity Pulldown:

    • Incubate the lysate separately with the "bait" beads, "inactive control" beads, and "beads-only" (no probe) control.

    • Competition Control: In a separate incubation, add a high concentration of the free (non-immobilized) active analog to the lysate before adding the "bait" beads. True binders should be outcompeted, leading to their reduced presence in the final eluate.

  • Washing and Elution:

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a denaturing solution (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and identify the proteins using LC-MS/MS.

  • Data Analysis:

    • Compare the protein lists from all conditions. A high-confidence "hit" is a protein that is highly enriched in the "bait" sample compared to all three controls (inactive analog, beads-only, and competition).

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an analog in intact cells.

Causality: This method is chosen to validate if the compound can access its target in a physiological context and induce a stabilizing interaction, a hallmark of direct binding.[20][22]

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the analog at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific, hypothesized target protein in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and drug-treated samples.

    • A shift of the melting curve to the right in the presence of the drug indicates thermal stabilization and confirms target engagement.[21] An isothermal dose-response experiment can also be performed by heating at a single, fixed temperature while varying the drug concentration.[20]

Conclusion and Future Directions

The 4-(4-Methoxybenzoyl)piperidine scaffold represents a fertile ground for the discovery of novel therapeutics. The journey from a promising hit compound to a validated drug candidate is contingent on the successful identification and validation of its molecular target. By employing a rigorous, multi-pronged strategy that combines in silico prediction, direct biochemical pulldowns, and in-cell target engagement assays, researchers can build a compelling, data-driven case for a compound's mechanism of action. The methodologies and insights provided in this guide offer a robust framework for navigating this critical phase of drug discovery, ultimately increasing the probability of translating chemical innovation into clinical success.[34] Future efforts should focus on integrating these target ID workflows with high-throughput screening platforms and leveraging advances in structural biology and cryo-electron microscopy to visualize these ligand-target interactions at an atomic level, further accelerating rational drug design.

References

A Strategic Guide to the Pharmacokinetic Characterization of Novel Piperidine Analogues, Exemplified by 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals due to its favorable pharmacological properties.[1][2] Novel analogues, such as 4-(4-Methoxybenzoyl)piperidine hydrochloride (CAS 25519-82-8), represent potential therapeutic candidates whose progression through the drug development pipeline is critically dependent on a thorough understanding of their pharmacokinetic (PK) profile.[3][4][5] This guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of such novel chemical entities. We present a logical workflow, from high-throughput in vitro screening to definitive in vivo studies, explaining the causal-driven experimental choices and providing field-proven protocols. The objective is to empower research teams to efficiently de-risk candidates, optimize molecular structures, and build a robust data package for regulatory submissions.[6][7]

Introduction: The Imperative of Early Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Understanding a molecule's ADME profile is therefore not merely a regulatory requirement but a foundational component of drug design and optimization.[8] Early characterization allows for the selection of candidates with desirable drug-like properties, guides chemical modifications to improve bioavailability or metabolic stability, and helps predict human pharmacokinetics to inform clinical trial design.[6][7][9]

This document uses this compound, a representative piperidine derivative, as a model to illustrate a robust framework for pharmacokinetic investigation.[2][10][11] The strategy is divided into two primary phases: foundational in vitro ADME profiling and subsequent in vivo pharmacokinetic evaluation in relevant preclinical species.

Phase I: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization utilizes a panel of in vitro assays designed to provide rapid, cost-effective data on the fundamental ADME properties of a compound.[12][13] These studies are crucial for early decision-making and for establishing an in vitro-in vivo correlation (IVIVC) later in development.[14]

Metabolic Stability Assessment

Causality: Liver metabolism is a primary route of elimination for many drugs.[15] Assessing a compound's stability in the presence of liver enzymes is critical for predicting its in vivo clearance and half-life. The initial screen uses liver microsomes, which are rich in Phase I Cytochrome P450 (CYP) enzymes, offering a focused view on oxidative metabolism.[15][16]

Experimental Approach:

  • Liver Microsomal Stability Assay: This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes (e.g., human, rat) and a necessary cofactor, NADPH.[17][18] The output provides key parameters like intrinsic clearance (Clint) and in vitro half-life (t½).[16]

ParameterDescriptionExample Data (Hypothetical)Implication
Test Compound 4-(4-Methoxybenzoyl)piperidine HCl
Incubation Time 0, 5, 15, 30, 60 min
In Vitro t½ (min) Time for 50% of the compound to be metabolized.45Moderate Stability
Intrinsic Clearance (µL/min/mg protein) Volume of microsomal matrix cleared of the drug per unit time.25Low-to-Moderate Clearance
Control (Verapamil) High clearance control.< 10Assay Valid

Protocol 1: Liver Microsomal Stability Assay

  • Preparation: Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to a final working concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4).[17][18]

  • Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL protein), the test compound, and buffer. Pre-incubate the plate at 37°C.[17]

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.[16][19]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[17]

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[17]

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line determines the elimination rate constant, from which the half-life and intrinsic clearance are calculated.[16]

Plasma Protein Binding (PPB)

Causality: The extent to which a drug binds to plasma proteins, such as albumin, dictates the concentration of the free (unbound) drug.[20] According to the "free drug hypothesis," only the unbound fraction is available to interact with therapeutic targets and be cleared from the body.[20] Therefore, high plasma protein binding can significantly impact a drug's efficacy and disposition.[21]

Experimental Approach:

  • Rapid Equilibrium Dialysis (RED): This is the gold standard method, utilizing a device with a semipermeable membrane that separates a plasma-containing chamber from a buffer chamber.[22][23] At equilibrium, the unbound drug concentration will be equal on both sides, allowing for direct measurement.[20]

ParameterSpecies% Unbound (Hypothetical)Implication
4-(4-Methoxybenzoyl)piperidine HCl Human15%Moderately Bound
Rat20%Moderately Bound
Control (Warfarin) Human< 2%Highly Bound (Assay Valid)

Protocol 2: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat) at a clinically relevant concentration (e.g., 1-5 µM).[20]

  • Loading: Add the plasma-drug mixture to the sample chamber of the RED device and an equal volume of phosphate buffer to the buffer chamber.[23]

  • Incubation: Seal the plate and incubate at 37°C with agitation for a sufficient time (e.g., 4 hours) to reach equilibrium.[20][23]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to avoid matrix effects during analysis. Quantify the compound concentration in all samples by LC-MS/MS.[23]

  • Calculation: The percent unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.

Cell Permeability and Efflux

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[24][25]

Experimental Approach:

  • Caco-2 Bidirectional Assay: This assay measures the rate of compound transport across a confluent monolayer of Caco-2 cells in two directions: apical (A) to basolateral (B), mimicking absorption, and basolateral (B) to apical (A), assessing active efflux.[25] The ratio of these transport rates (Efflux Ratio) indicates if the compound is a substrate for efflux pumps.[24]

ParameterPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability Class (Hypothetical)
4-(4-Methoxybenzoyl)piperidine HCl 12.528.12.25Moderate Permeability, Potential Efflux Substrate
Control (Propranolol) >20~20~1.0High Permeability
Control (Digoxin) <1>5>5.0Low Permeability, Efflux Substrate

Protocol 3: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter inserts in multi-well plates and culture for ~21 days until they form a differentiated monolayer.[26]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values.[25][27]

  • Dosing:

    • A→B Transport: Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[27]

    • B→A Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[27]

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[24]

  • Sampling: At the end of the incubation, take samples from the receiver compartments.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.[28]

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The Efflux Ratio is the Papp (B→A) divided by the Papp (A→B). An efflux ratio >2 suggests the compound is a substrate of active efflux transporters.[24]

Phase II: In Vivo Pharmacokinetic Evaluation

Following promising in vitro results, in vivo studies in preclinical species (typically rodents) are conducted to understand how the ADME properties integrate within a whole organism.[7][14] These studies are essential for determining key PK parameters that will guide human dose predictions.[29][30]

Causality: An in vivo study provides the definitive measure of a drug's concentration-time profile in the body after administration. Intravenous (IV) dosing reveals the drug's distribution and elimination characteristics, while oral (PO) dosing assesses absorption and oral bioavailability. Comparing the two profiles is critical for drug development.[14]

Experimental Design:

  • Species Selection: Rats are commonly used for initial PK studies due to their well-characterized physiology and ease of handling.[14]

  • Dosing: Administer the compound via both IV (e.g., 1 mg/kg) and PO (e.g., 10 mg/kg) routes to separate groups of animals.[31]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Bioanalysis: Process the blood to obtain plasma. Develop and validate a robust bioanalytical method (typically LC-MS/MS) according to regulatory guidelines (e.g., FDA guidance) to accurately quantify the drug concentration in the plasma samples.[32][33][34]

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Study cluster_2 Data Interpretation & Decision Making MetStab Metabolic Stability (Microsomes, Hepatocytes) Dosing Dosing (IV & PO Routes in Rat) MetStab->Dosing Guides Dose Selection IVIVC Establish In Vitro-In Vivo Correlation (IVIVC) MetStab->IVIVC PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->IVIVC Perm Permeability & Efflux (Caco-2 Assay) Perm->Dosing Informs Route Selection Perm->IVIVC CYP CYP Inhibition/ Induction CYP->IVIVC Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis (Validated Method) Sampling->Bioanalysis PK_Calc PK Parameter Calculation (NCA) Bioanalysis->PK_Calc PK_Calc->IVIVC HumanPK Human PK Prediction (Allometric Scaling) IVIVC->HumanPK Decision Go/No-Go Decision Candidate Selection HumanPK->Decision G cluster_0 Bioanalytical Method Validation (per FDA Guidance) cluster_1 Sample Analysis Workflow Accuracy Accuracy Validation_Complete Validated Method Accuracy->Validation_Complete Precision Precision Precision->Validation_Complete Selectivity Selectivity Selectivity->Validation_Complete Stability Stability Stability->Validation_Complete LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Validation_Complete Curve Calibration Curve Curve->Validation_Complete Extraction Protein Precipitation or LLE/SPE LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration & Quantification LCMS->Integration Validation_Complete->Extraction

References

Methodological & Application

Synthesis of 4-(4-Methoxybenzoyl)piperidine hydrochloride from 4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Search Efforts

I've started gathering information on the synthesis of 4-(4-Methoxybenzoyl)piperidine hydrochloride. My focus is on reaction schemes, protocols, and the reasoning behind these pathways. I am beginning by systematically reviewing literature databases. I intend to analyze and prioritize different strategies to determine the optimal synthetic approach.

Exploring Synthetic Strategies

I'm now delving into the synthesis using 4-methoxybenzoic acid as the starting material. I'm focusing on activating the carboxylic acid for acylation, considering protecting groups, and scrutinizing the key steps and intermediates. I'm also actively searching for credible sources, including peer-reviewed articles and patents, to validate the mechanisms and experimental procedures. I'll outline the synthetic strategy, provide a detailed protocol, and list all required reagents with specifications. Also, I'll create a Graphviz diagram and explain the chemical principles, justifying reagent and condition choices for optimal reproducibility.

Outlining Application Note Structure

I've outlined the application note's structure. It starts with an overview, details a step-by-step protocol, includes a reagent table, and features a Graphviz diagram. I'm focusing on explanations of chemical principles, choosing reagents and conditions, as well as final product purification and characterization. I'll include a references section and will check everything.

Defining the Synthesis Scope

I'm now starting to outline the application note. The core focus is on the synthesis itself, starting from 4-methoxybenzoic acid. I plan to detail each step involved in making the final product, this compound. The goal is to provide a comprehensive guide suitable for experts.

Mapping the Synthetic Route

Okay, the application note is now taking shape. I'm focusing on the synthesis route from 4-methoxybenzoic acid to the final hydrochloride salt. Each step will be carefully detailed, explaining the rationale behind the chosen reagents and conditions. I'll make sure to provide sufficient detail for experimental replication. I'm also planning to incorporate diagrams to illustrate the transformation at each stage, using Graphviz DOT language.

Defining & Structuring the Notes

Now, I'm working on the initial outline. I'm focusing on providing in-depth details about the whole process. I'll need to explain the rationale for experimental choices, creating a self-validating protocol and including references. I'm considering structuring it in a modular way that makes sense. I will include Graphviz diagrams for the steps.

Outlining a Revised Strategy

I've re-evaluated the synthetic route, recognizing a key structural error. The correct approach involves a Friedel-Crafts acylation of anisole with an activated piperidine derivative, not a simple N-acylation. This requires protecting the piperidine nitrogen first and converting the acid to an acid chloride. The application note will now reflect this new, more accurate pathway.

Formulating a Detailed Protocol

Now, I'm fully immersed in crafting this detailed synthesis protocol. My focus is now on constructing a step-by-step guide from 4-methoxybenzoic acid. I'll outline each crucial step, citing appropriate references to support my experimental approaches. I've re-evaluated the initial plan, and decided on a detailed, multi-step route that accurately reflects the synthetic challenges. Furthermore, I'll be sure to use in-text citations with links and include a comprehensive references section at the end. I will structure the whole explanation in a way that makes sense, including Graphviz diagrams for clarity. I'm focusing on the conversion of the acid to an acid chloride, then performing a Friedel-Crafts acylation, and finally deprotecting the nitrogen. This will yield the target product as its hydrochloride salt.

Formulating the Application Note

I'm now deep into crafting the complete application note. I've re-evaluated the initial plans and decided on a multi-step approach, as a single-step synthesis is unlikely. Now, I'm focusing on the conversion of the carboxylic acid to an acid chloride, performing a Friedel-Crafts acylation, and finally deprotecting the nitrogen. This series of steps will yield the target product as its hydrochloride salt. I will include Graphviz diagrams and in-text citations.

Refining the Detailed Protocol

I've revised the overall synthesis approach, now clearly laying out the sequential steps. My focus is on using references to make sure each method is sound. The outline now includes converting the acid to acid chloride and performing a Friedel-Crafts acylation. I will also make sure to format the document with numbered and linked references as well as Graphviz diagrams.

Finalizing the Note Structure

I've crafted a comprehensive outline for the application note. The introduction is now written, setting the stage for the multi-step synthesis. The overall synthetic scheme is visually represented with Graphviz, providing a clear roadmap. Each section, detailing the key steps from Boc protection to deprotection, now includes rationale, protocols, and characterization details, ready for in-text citations.

Developing a Comprehensive Structure

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Protocol for using 4-(4-Methoxybenzoyl)piperidine hydrochloride in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Strategic Incorporation of 4-(4-Methoxybenzoyl)piperidine in Solid-Phase Synthesis

Authored by: A Senior Application Scientist

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Its strategic functionalization allows for the fine-tuning of molecular properties crucial for drug efficacy and development. This application note provides a comprehensive technical guide for the incorporation of 4-(4-Methoxybenzoyl)piperidine, supplied as its hydrochloride salt, into molecular scaffolds using solid-phase organic synthesis (SPOS). We present a detailed, field-proven protocol centered on reductive amination, a robust and widely applicable method for coupling secondary amines to resin-bound aldehydes. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, self-validating quality control checkpoints, and authoritative references to ground the methodology in established chemical principles.

Introduction: The Value of the Functionalized Piperidine Scaffold

Solid-phase organic synthesis has revolutionized the construction of molecular libraries by simplifying purification, enabling the use of excess reagents to drive reactions to completion, and facilitating automation.[1][3] Within this paradigm, the incorporation of complex building blocks is key to generating novel chemical entities with high structural diversity.

The 4-(4-Methoxybenzoyl)piperidine scaffold is a particularly valuable building block for several reasons:

  • The Piperidine Core: Provides a saturated, three-dimensional heterocyclic core that can improve aqueous solubility and metabolic stability compared to flat aromatic systems.

  • The 4-Benzoyl Substituent: Introduces a rigid keto-linker, influencing the conformational presentation of the appended anisole ring.

  • The Methoxy Group: The para-methoxy group on the benzoyl moiety can serve as a hydrogen bond acceptor and its electronic properties can modulate interactions with biological targets.

This guide details the protocol for covalently linking this building block to a solid support, transforming it from a standalone reagent into an integral part of a larger, resin-bound molecule poised for further diversification.

Core Synthetic Strategy: Reductive Amination

The most direct and reliable method for immobilizing 4-(4-Methoxybenzoyl)piperidine onto a solid support is through reductive amination with a resin-bound aldehyde. The hydrochloride salt form of the reagent necessitates an initial neutralization step to unmask the nucleophilic secondary amine, which is the reactive species in this transformation.

The overall workflow involves three key phases:

  • Activation: Preparation of the solid support to present a reactive aldehyde functionality and neutralization of the amine building block.

  • Coupling: Formation of an intermediate iminium ion on the resin, followed by its immediate reduction to a stable tertiary amine linkage.

  • Cleavage: Release of the final, elaborated molecule from the solid support.

This strategy is broadly compatible with a variety of resins and subsequent chemical transformations, making it a versatile tool in the drug discovery workflow.

Detailed Experimental Protocol

This protocol describes the coupling of 4-(4-Methoxybenzoyl)piperidine to a Rink Amide resin, a common support used in the synthesis of carboxamides. The aldehyde is generated in situ from the Rink Amide linker.

Materials and Reagents
ReagentSupplierPurpose
Rink Amide MBHA Resin (0.4-0.8 mmol/g)VariousSolid Support
4-(4-Methoxybenzoyl)piperidine hydrochlorideVariousBuilding Block
N,N-Dimethylformamide (DMF), Peptide Synthesis GradeVariousSolvent
Dichloromethane (DCM), ACS GradeVariousSolvent
N,N-Diisopropylethylamine (DIPEA)VariousNon-nucleophilic base
Sodium Triacetoxyborohydride (STAB)VariousReducing Agent
PiperidineVariousFmoc Deprotection Reagent
Trifluoroacetic Acid (TFA)VariousCleavage Reagent
Triisopropylsilane (TIS)VariousCation Scavenger
Deionized Water (H₂O)In-houseCation Scavenger
Step-by-Step Methodology

PART A: Resin Preparation and Aldehyde Formation

  • Resin Swelling: Place the Rink Amide resin (1.0 eq) in a suitable solid-phase reaction vessel. Swell the resin in DMF (10 mL/g of resin) for 1 hour with gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[4][5] Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 20 minutes. This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group to reveal the primary amine of the linker.[6]

  • Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7] Perform sequential washes with DMF (5x), DCM (3x), and DMF (3x).

  • Quality Control (Kaiser Test): Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of the free primary amine, indicating successful Fmoc deprotection.

Note: While outside the scope of this specific coupling, the now-free amine on the Rink Amide resin can be acylated with a linker that terminates in a protected aldehyde or a precursor that can be converted to an aldehyde.

PART B: Coupling via Reductive Amination

  • Building Block Neutralization: In a separate vial, dissolve this compound (5.0 eq relative to resin loading) in DMF. Add DIPEA (5.5 eq) to neutralize the salt and form the free secondary amine.

  • Imine/Enamine Formation: Add the solution of the free amine to the aldehyde-functionalized resin. Agitate the mixture at room temperature for 1-2 hours. The reaction of the secondary amine with the resin-bound aldehyde generates a resin-bound iminium ion intermediate.

  • Reduction: To the reaction vessel, add sodium triacetoxyborohydride (STAB) (5.0 eq). STAB is the reducing agent of choice as it is milder than sodium cyanoborohydride and is highly selective for the reduction of iminium ions in the presence of aldehydes.[8] Allow the reaction to proceed for 12-18 hours at room temperature with agitation.

  • Washing: Drain the reaction mixture and wash the resin extensively to remove excess reagents and by-products. A recommended washing sequence is: DMF (5x), Methanol (3x), DCM (5x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Quality Control (Test Cleavage): Take a small sample of the dried resin (~5-10 mg) and perform a test cleavage (see Part C). Analyze the cleaved material by LC-MS to confirm the successful incorporation of the building block by identifying the expected molecular weight.

PART C: Cleavage from Solid Support

  • Resin Preparation: Place the dried, functionalized resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. The TIS and water act as cation scavengers, preventing re-attachment of reactive species to electron-rich moieties on the cleaved product.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL/g of resin). Agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation and Purification: Concentrate the TFA filtrate under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether. Isolate the solid product by centrifugation and decantation. The crude product can then be purified by reverse-phase HPLC.

Visualization of the Workflow

The following diagram illustrates the key steps of the solid-phase reductive amination protocol.

sps_workflow cluster_resin_prep Part A: Resin Preparation cluster_coupling Part B: Reductive Amination cluster_cleavage Part C: Cleavage & Isolation Resin Rink Amide Resin (Fmoc-NH-Linker) Deprotection 20% Piperidine in DMF Resin->Deprotection 1. Swell 2. Deprotect WashedResin Resin-Linker-NH2 Deprotection->WashedResin AldehydeResin Resin-Linker-CHO (Assumed for Protocol) WashedResin->AldehydeResin Further Modification* Coupling Imine Formation (1-2h) AldehydeResin->Coupling Reagent 4-(4-MeO-Benzoyl)piperidine •HCl + DIPEA Reagent->Coupling Reduction STAB (12-18h) Coupling->Reduction FinalResin Resin-Bound Product Reduction->FinalResin Cleavage TFA/TIS/H2O (2-3h) FinalResin->Cleavage FinalProduct Purified Product Cleavage->FinalProduct Precipitate & Purify

Caption: Workflow for incorporating 4-(4-Methoxybenzoyl)piperidine via reductive amination.

Quantitative Data Summary

The following table provides typical quantitative parameters for the protocol described above on a 0.2 mmol scale.

ParameterValueRationale / Comment
Starting Resin Loading0.5 mmol/gA standard loading for many commercially available resins.
Scale0.2 mmol (400 mg of resin)A typical laboratory scale for library synthesis.
4-(4-MeO-benzoyl)piperidine•HCl5.0 eq (1.0 mmol)Using a significant excess drives the coupling reaction to completion.
DIPEA5.5 eq (1.1 mmol)A slight excess ensures complete neutralization of the hydrochloride salt.
Sodium Triacetoxyborohydride5.0 eq (1.0 mmol)An equimolar amount relative to the amine building block ensures efficient reduction.
Deprotection Solution Volume8 mLSufficient volume to fully swell and suspend the resin beads.
Coupling Reaction Volume8 mLEnsures adequate solvation for the reagents and resin.
Cleavage Cocktail Volume8 mLEnsures complete immersion of the resin for efficient cleavage.
Typical Crude Yield70-90%Yield is dependent on the efficiency of all steps; purification will lower the final isolated yield.
Typical Purity (Crude)>75% (by LC-MS)Purity is assessed after cleavage and before HPLC purification.

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a robust and efficient method for incorporating the 4-(4-Methoxybenzoyl)piperidine scaffold into diverse molecular structures. By leveraging the principles of reductive amination and understanding the causality behind reagent choice and reaction conditions, researchers can confidently utilize this valuable building block in their drug discovery and development programs. The inclusion of in-process quality control checks ensures a self-validating workflow, maximizing the probability of synthetic success.

References

Application Note: Quantitative Analysis of 4-(4-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details validated analytical methodologies for the precise quantification of 4-(4-Methoxybenzoyl)piperidine hydrochloride, a key chemical intermediate in pharmaceutical research and development.[1][2] We present three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-throughput and accurate analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for high specificity and impurity profiling, and UV-Vis Spectrophotometry for rapid, routine quantification. Each protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure fitness for purpose.[3][4] This document provides researchers, quality control analysts, and drug development professionals with the necessary protocols, validation data, and scientific rationale to implement these methods effectively.

Introduction: The Need for Precise Quantification

This compound (CAS No. 25519-82-8) is a heterocyclic ketone derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][5][6] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final drug product. Therefore, access to reliable and validated analytical methods for its quantification is paramount for ensuring quality control during synthesis, formulation, and stability studies.

This application note addresses this need by providing a multi-tiered analytical approach. The choice of method—HPLC-UV, GC-MS, or UV-Vis—depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[7] The causality behind experimental choices is explained throughout, empowering the user to not only follow the protocols but also to understand and adapt them.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 25519-82-8[6][8]
Molecular Formula C₁₃H₁₈ClNO₂[6][8]
Molecular Weight 255.74 g/mol [5][6]
IUPAC Name (4-methoxyphenyl)(piperidin-4-yl)methanone;hydrochloride[5]
Appearance Off-white to light yellow solid (typical)[1]

Analytical Methodologies: A Comparative Overview

The selection of an analytical technique is a critical decision driven by the analytical objective. The workflow below illustrates the general process for quantitative analysis, highlighting the central role of method validation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Validation & Reporting Sample Sample Receipt & Physicochemical Characterization StdPrep Standard Preparation (Reference Standard) Sample->StdPrep SamplePrep Sample Preparation (Dilution, Extraction) Sample->SamplePrep HPLC Method A: HPLC-UV StdPrep->HPLC GCMS Method B: GC-MS StdPrep->GCMS UVVIS Method C: UV-Vis StdPrep->UVVIS SamplePrep->HPLC SamplePrep->GCMS SamplePrep->UVVIS Validation Method Validation (ICH Q2(R2) Guidelines) HPLC->Validation GCMS->Validation UVVIS->Validation Report Quantitative Result & Certificate of Analysis Validation->Report

Caption: General workflow for the quantitative analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC is the gold standard for the analysis of moderately polar pharmaceutical compounds. The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. Separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column. This method offers excellent accuracy, precision, and throughput.

Instrumentation and Reagents
  • System: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (ACS grade), Purified water (18.2 MΩ·cm).

  • Reference Standard: this compound with known purity.

Detailed Protocol

Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v)Provides good resolution and peak shape. Formic acid is a modifier that improves peak symmetry by protonating free silanols on the column and ensuring the analyte is in a single ionic form.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing fluctuations in mobile phase viscosity and separation kinetics.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection λ 278 nmThe approximate λmax for the methoxybenzoyl chromophore, providing maximal sensitivity. A PDA detector should be used initially to confirm the optimal wavelength.
Run Time 10 minutesSufficient time to allow for the elution of the main peak and any potential late-eluting impurities.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Carefully measure 600 mL of Acetonitrile and 400 mL of water. Add 1.0 mL of formic acid to the mixture. Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (10 - 250 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range (e.g., a 1:10 dilution to a target concentration of 100 µg/mL).

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards to generate a calibration curve, followed by the sample solutions.

Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined using the linear regression equation derived from this curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS offers unparalleled specificity, making it ideal for identity confirmation and the analysis of complex matrices. The sample is vaporized and separated based on its volatility and interaction with a capillary column. The mass spectrometer then fragments the eluting compound, creating a unique mass spectrum (fingerprint) that confirms its identity and allows for highly selective quantification.

Instrumentation and Reagents
  • System: Gas chromatograph equipped with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: Dichloromethane or Methanol (GC grade).

  • Carrier Gas: Helium (99.999% purity).

Detailed Protocol

GC-MS Conditions

ParameterConditionRationale
Injector Temp. 260 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Start at 150°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)A temperature gradient is used to ensure good separation from any volatile impurities and to elute the analyte with a sharp peak shape.
Injection Mode 1 µL, Split (e.g., 20:1)Split injection is used for concentrated samples to prevent overloading the column and detector.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °C (EI mode)Standard temperature for electron ionization.
MS Scan Range 50 - 350 m/zCovers the molecular ion and expected fragment ions of the analyte.[9]
Quantitation Ion To be determined (likely m/z 135, the methoxybenzoyl fragment)The most abundant and specific fragment ion is used for quantification to enhance selectivity.

Step-by-Step Procedure:

  • Standard & Sample Preparation: Prepare stock and working solutions in a volatile solvent like methanol or dichloromethane, following the same concentration scheme as for the HPLC method.

  • Analysis: Tune the mass spectrometer according to the manufacturer's instructions. Set the GC-MS parameters as listed above. Inject a high-concentration standard to identify the retention time and primary fragment ions.

  • Data Acquisition: Run the calibration standards and samples. Acquire data in full scan mode to confirm identity and use extracted ion chromatograms (EIC) for the primary quantitation ion for building the calibration curve.

Method 3: UV-Vis Spectrophotometry

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a simple, rapid, and cost-effective method for quantifying compounds with a strong chromophore, such as the benzoyl group in the target analyte. However, it is less specific than chromatographic methods and susceptible to interference from other absorbing compounds.[10]

Instrumentation and Reagents
  • System: Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

  • Reagents: Methanol (spectroscopic grade) or 0.1 M Hydrochloric Acid (HCl).

Detailed Protocol

Step-by-Step Procedure:

  • Solvent Selection: A solvent like methanol or 0.1 M HCl is suitable. 0.1 M HCl can help ensure consistent protonation of the piperidine nitrogen.[10]

  • Determination of λmax: Prepare a mid-range solution (e.g., 20 µg/mL) of the analyte in the chosen solvent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the selected solvent.

  • Calibration Standards (5 - 40 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution.

  • Sample Preparation: Prepare a sample solution with a target concentration within the calibration range.

  • Measurement: Set the spectrophotometer to λmax. Zero the instrument using a cuvette filled with the solvent (blank). Measure the absorbance of each calibration standard and the sample solution.

Method Validation: Ensuring Trustworthiness

All analytical methods must be validated to ensure they are fit for their intended purpose.[11][12] The following parameters should be assessed according to ICH Q2(R2) guidelines.[3]

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products). For HPLC and GC-MS, this is demonstrated by peak purity analysis and resolution from other peaks. For UV-Vis, it is a significant limitation.

  • Linearity & Range: A minimum of five concentrations are used to establish a linear relationship between signal and concentration. The correlation coefficient (R²) should be >0.999.[13]

  • Accuracy: Assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analysis of multiple replicates (n=6) of the same sample on the same day.

    • Intermediate Precision (Inter-day): Analysis performed by different analysts on different days or with different equipment. The Relative Standard Deviation (%RSD) should typically be < 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, column temperature ±5°C).

Comparative Summary of Validation Parameters

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighExcellentLow
Linearity (R²) > 0.999> 0.999> 0.998
Range (Typical) 1 - 250 µg/mL0.1 - 100 µg/mL5 - 40 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%
Precision (% RSD) < 1.5%< 2.0%< 2.0%
LOQ (Typical) ~0.5 µg/mL~0.1 µg/mL~2 µg/mL
Throughput HighModerateVery High

Conclusion and Method Selection

This application note provides three validated methods for the quantification of this compound.

  • HPLC-UV is recommended as the primary method for routine quality control due to its excellent balance of accuracy, precision, and throughput.

  • GC-MS should be employed when absolute confirmation of identity is required or for trace-level impurity analysis, leveraging its superior specificity.

  • UV-Vis Spectrophotometry is a suitable alternative for rapid, in-process checks where the sample matrix is simple and high specificity is not required.

The implementation of these robust and validated protocols will ensure the generation of reliable and accurate data, supporting rigorous quality standards in pharmaceutical development and manufacturing.

References

Application Notes & Protocols: The Strategic Use of 4-(4-Methoxybenzoyl)piperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold and the Role of a Versatile Intermediate

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design.[2][3] Within this chemical class, 4-(4-Methoxybenzoyl)piperidine hydrochloride emerges as a particularly valuable and versatile building block for medicinal chemists.[4][5]

This compound strategically combines three key structural features:

  • A piperidine ring , providing a robust scaffold with a secondary amine that serves as a prime handle for synthetic elaboration.

  • A benzoyl ketone linker , which introduces a degree of rigidity and a potential hydrogen bond acceptor.

  • A 4-methoxyphenyl group , an electron-rich aromatic system that can engage in various receptor interactions and whose methoxy group can be a key modulator of physicochemical properties or a site for further modification.

These features make this compound a cornerstone intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS).[4] This guide provides an in-depth look at its properties, core applications, and detailed protocols for its synthetic manipulation, empowering researchers to leverage its full potential in drug discovery programs.

Physicochemical Properties and Handling

Accurate characterization and proper handling are foundational to successful experimentation. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 25519-82-8[6][7][8][9][10]
Molecular Formula C₁₃H₁₈ClNO₂[6][8][9]
Molecular Weight 255.74 g/mol [8][9]
Appearance Off-white crystalline powder[4]
Melting Point 172-176 °C[4]
IUPAC Name (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride[8]
Storage Store at 0-8 °C, desiccated[4]

Handling & Safety: this compound is intended for research use only.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Researchers should consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and handling information.

Core Applications in Medicinal Chemistry

The utility of this reagent stems from its status as a "privileged fragment"—a structural motif that frequently appears in biologically active compounds.

A Privileged Scaffold for CNS-Targeting Agents

The 4-benzoylpiperidine core is a well-established pharmacophore for ligands of serotoninergic (5-HT) and dopaminergic (D₂) receptors, which are critical targets for antipsychotic and neurological drugs.[11] The 4-(p-fluorobenzoyl)piperidine fragment, a close analog, is crucial for the activity of butyrophenone antipsychotics and is considered a constrained version of that pharmacophore.[11]

Derivatives of 4-(4-Methoxybenzoyl)piperidine have been instrumental in developing potent and selective inhibitors of the presynaptic choline transporter (CHT).[12][13] CHT is essential for the synthesis of the neurotransmitter acetylcholine, making it a key target for modulating cholinergic signaling in disorders like Alzheimer's disease, and ADHD.[12]

Versatile Intermediate for Library Synthesis

The true power of this compound lies in its role as a versatile synthetic intermediate. The secondary amine of the piperidine ring is readily functionalized, allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR). Common synthetic transformations include N-alkylation, N-arylation, and N-acylation, enabling the attachment of various side chains to probe interactions with target proteins.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the most common and impactful synthetic transformations of this compound.

Diagram: Key Synthetic Transformations

G cluster_0 Core Reactions on Piperidine Nitrogen cluster_1 Modification of the Carbonyl Group start 4-(4-Methoxybenzoyl)piperidine Hydrochloride alkylation N-Alkylation (Protocol 1) start->alkylation R-X, Base acylation Amide Coupling (Protocol 2) start->acylation R-COOH, Coupling Agent reduction Ketone Reduction (Protocol 3) start->reduction NaBH4 prod1 N-Substituted Derivatives alkylation->prod1 prod2 N-Acyl Derivatives acylation->prod2 prod3 Secondary Alcohol Derivatives reduction->prod3

Caption: Synthetic pathways from 4-(4-Methoxybenzoyl)piperidine HCl.

Protocol 1: N-Alkylation of the Piperidine Ring

Rationale: This fundamental reaction attaches an alkyl or benzyl group to the piperidine nitrogen, a common strategy for exploring hydrophobic pockets in a binding site or for mimicking the structures of known ligands like Donepezil.[14]

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and K₂CO₃ (2.5 eq) in DMF. The base neutralizes the hydrochloride salt and the HBr formed during the reaction.

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with EtOAc (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure N-alkylated product.

Protocol 2: Amide Coupling to the Piperidine Nitrogen

Rationale: Forming an amide bond is a cornerstone of medicinal chemistry. This protocol allows for the introduction of a vast array of functionalities via coupling with diverse carboxylic acids. The use of EDC·HCl as a coupling agent is advantageous because its urea byproduct is water-soluble, greatly simplifying purification.[15]

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM in a round-bottom flask and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq) followed by the dropwise addition of TEA or DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the desired amide.

Protocol 3: Reduction of the Benzoyl Ketone

Rationale: Reducing the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group. This modification can significantly alter the compound's binding mode and pharmacological profile. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.

Materials:

  • N-protected 4-(4-Methoxybenzoyl)piperidine derivative (from Protocol 1 or 2)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: Dissolve the starting ketone (1.0 eq) in MeOH in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise to the solution, ensuring the temperature remains low. Vigorous gas evolution (H₂) may be observed.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water. Concentrate the mixture under reduced pressure to remove most of the MeOH.

  • Extraction: Add water and extract the product with EtOAc (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purification: Purify the product by silica gel column chromatography if necessary.

Structure-Activity Relationship (SAR) Insights

Iterative medicinal chemistry efforts using the 4-(4-methoxybenzoyl)piperidine scaffold have yielded crucial insights into the structural requirements for biological activity.

Diagram: Conceptual SAR Exploration

SAR cluster_R1 Piperidine-N Modifications cluster_R2 Benzoyl Ketone Modifications cluster_R3 Phenyl Ring Modifications Core 4-Methoxyphenyl Benzoyl Ketone Piperidine-N R1_Mod N-Alkylation N-Acylation Core:f2->R1_Mod R2_Mod Reduction to Alcohol Core:f1->R2_Mod R3_Mod Demethylation Substitution Core:f0->R3_Mod R1_Effect Modulates: - Potency - Selectivity - CNS Penetration R1_Mod->R1_Effect R2_Effect Introduces: - Chiral Center - H-Bond Donor - Alters Geometry R2_Mod->R2_Effect R3_Effect Fine-tunes: - Electronic Properties - H-Bonding Potential - Metabolic Stability R3_Mod->R3_Effect

Caption: Key modification points for SAR studies on the scaffold.

A study on inhibitors of the choline transporter (CHT) based on a related 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold revealed the following SAR trends:[12][13]

Molecular RegionModificationImpact on CHT Inhibitory Activity
Amide Moiety Benzylic heteroaromatic amidesFound to be the most potent
Piperidine Substituent 3-(piperidin-4-yl)oxy substituentsGenerally favored over alkyl ether changes
Piperidine N-substituent VariesSAR around this portion was narrow; bulky groups like cyclohexyl were inactive, while others like (2-piperidin-1-yl)ethoxy were tolerated.[12]

These findings underscore the importance of systematic modification around the core scaffold. The 4-(4-methoxybenzoyl)piperidine framework provides the ideal starting point for such explorations, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties through targeted synthetic modifications.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery. Its privileged structural motifs and synthetic accessibility make it an invaluable starting point for projects targeting a wide range of biological systems, especially within neuroscience. The protocols and insights provided in this guide are designed to equip researchers with the foundational knowledge to effectively incorporate this versatile building block into their synthetic and medicinal chemistry programs, paving the way for the discovery of novel therapeutic agents.

References

Application Note: A Robust Protocol for the N-Alkylation of 4-(4-Methoxybenzoyl)piperidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated piperidine scaffolds are ubiquitous in medicinal chemistry and are core components of numerous FDA-approved pharmaceuticals.[1] Specifically, derivatives of 4-(4-Methoxybenzoyl)piperidine are of significant interest for developing novel therapeutics. This application note provides a detailed, field-proven experimental protocol for the N-alkylation of 4-(4-Methoxybenzoyl)piperidine. We focus on the reductive amination method, a highly efficient and controlled one-pot reaction that minimizes common side products associated with direct alkylation, such as quaternary ammonium salts.[2][3] This guide explains the underlying chemical principles, offers a step-by-step procedure for the synthesis of N-benzyl-4-(4-methoxybenzoyl)piperidine as a representative example, and includes expert insights to ensure experimental success and reproducibility.

Introduction and Core Principles

The functionalization of secondary amines, such as the nitrogen atom in the piperidine ring, is a cornerstone of synthetic chemistry. While direct alkylation with alkyl halides is a classic approach, it is often plagued by a lack of control, leading to undesired over-alkylation.[2][3] Reductive amination, also known as reductive alkylation, presents a superior and more controlled alternative.[2][4]

The process elegantly combines two sequential reactions in a single pot:

  • Iminium Ion Formation: The secondary amine (4-(4-methoxybenzoyl)piperidine) reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic or neutral conditions to form a transient iminium ion intermediate.[5][6]

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, immediately reduces the electrophilic C=N bond of the iminium ion to yield the desired tertiary amine.[6]

A key advantage of this method is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are not reactive enough to reduce the starting aldehyde or ketone but are highly effective at reducing the intermediate iminium ion.[2] This selectivity is crucial for the high yields and clean reaction profiles typically observed.

G Start Secondary Amine + Aldehyde/Ketone Intermediate Iminium Ion Intermediate Start->Intermediate Condensation (-H₂O) Product Tertiary Amine Product Intermediate->Product Reduction Reagent Mild Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Intermediate

Caption: The two-stage process of reductive amination.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-(4-methoxybenzoyl)piperidine

This protocol details the N-benzylation of 4-(4-methoxybenzoyl)piperidine using benzaldehyde. The principles described are broadly applicable to a wide range of aldehydes and ketones for the synthesis of diverse N-substituted derivatives.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.PuritySupplier Example
4-(4-Methoxybenzoyl)piperidine219.281.0≥98%Sigma-Aldrich
Benzaldehyde106.121.1≥99%Acros Organics
Sodium Triacetoxyborohydride (STAB)211.941.5≥95%Combi-Blocks
Dichloromethane (DCM), Anhydrous84.93-≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate (aq.)---Lab Prepared
Brine (Saturated NaCl aq.)---Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37-PowderVWR Chemicals
Silica Gel--60 Å, 230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-Methoxybenzoyl)piperidine (1.00 g, 4.56 mmol, 1.0 eq).

    • Add 25 mL of anhydrous dichloromethane (DCM) to dissolve the starting material. Stir until a clear solution is formed.

    • Expert Insight: The use of anhydrous solvent is critical to prevent the hydrolysis of the reducing agent and to favor the formation of the iminium ion intermediate over competing side reactions.

  • Addition of Aldehyde:

    • To the stirred solution, add benzaldehyde (0.51 g, 4.80 mmol, 1.05 eq) dropwise using a syringe.

    • Allow the mixture to stir at room temperature for 20-30 minutes.

    • Expert Insight: Pre-mixing the amine and aldehyde allows for the initial formation of the iminium ion before the reducing agent is introduced. This ensures the reduction proceeds efficiently.[5]

  • Addition of Reducing Agent:

    • Carefully add sodium triacetoxyborohydride (STAB) (1.45 g, 6.84 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes.

    • Rationale: STAB is a mild and selective reducing agent, ideal for this transformation.[2] Adding it portion-wise helps to control any initial exotherm and ensures a smooth reaction. A slight excess is used to drive the reaction to completion.

  • Reaction Monitoring:

    • Seal the flask under a nitrogen or argon atmosphere (or with a drying tube) and stir the reaction at room temperature for 12-18 hours (overnight).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Trustworthiness: This step is self-validating. The cessation of bubbling indicates that the excess reducing agent and any acidic byproducts have been neutralized.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Drying:

    • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

    • Combine all organic layers and wash with 50 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Expert Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-benzyl-4-(4-methoxybenzoyl)piperidine as a solid or viscous oil.

Experimental Workflow Visualization

G A 1. Reaction Setup - Dissolve amine in anhydrous DCM B 2. Reagent Addition - Add Benzaldehyde (1.1 eq) - Stir 30 min A->B C 3. Reduction - Add STAB (1.5 eq) portion-wise - Stir 12-18h at RT B->C D 4. Monitoring - Check completion by TLC/LC-MS C->D E 5. Quench & Work-up - Add sat. NaHCO₃ - Separate layers D->E Reaction Complete F 6. Extraction - Extract aqueous layer with DCM (2x) E->F G 7. Wash & Dry - Wash with brine - Dry over MgSO₄ & filter F->G H 8. Concentration - Remove solvent via rotary evaporation G->H I 9. Purification - Flash column chromatography H->I J 10. Final Product - Characterize (NMR, MS) - Determine yield I->J

Caption: Step-by-step laboratory workflow for N-alkylation.

Characterization and Expected Results

The final product, N-benzyl-4-(4-methoxybenzoyl)piperidine, should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: Will confirm the presence of the newly introduced benzyl group protons and carbons, alongside the signals from the parent piperidine structure.

  • Mass Spectrometry (MS): Will show the correct molecular ion peak corresponding to the product's molecular weight (C₂₀H₂₃NO₂, MW = 309.40 g/mol ).

  • Yield: Typical yields for this reaction are in the range of 80-95%, depending on the purity of the starting materials and the efficiency of the purification.

Conclusion

Reductive amination is an authoritative and highly reliable method for the N-alkylation of 4-(4-methoxybenzoyl)piperidine and other secondary amines. Its operational simplicity, mild reaction conditions, and high yields make it an invaluable tool in drug discovery and development. The protocol described herein provides a robust and reproducible foundation for synthesizing a diverse library of N-alkylated piperidine derivatives, facilitating the exploration of structure-activity relationships for novel therapeutic agents.

References

Application Note: The Use of 4-(4-Methoxybenzoyl)piperidine Hydrochloride as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use and qualification of 4-(4-Methoxybenzoyl)piperidine hydrochloride as a reference standard in pharmaceutical analysis. It outlines the physicochemical properties of the compound, procedures for its handling and storage, and detailed protocols for identity confirmation, purity assessment, and quantitative analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols are grounded in the principles of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and reliability.

Introduction: The Role of Reference Standards in Pharmaceutical Quality

In pharmaceutical development and quality control, reference standards are the cornerstone of analytical testing, enabling the confirmation of identity, strength, purity, and quality of drug substances and products.[1] A reference standard is a highly purified and well-characterized compound used as a measurement base.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized.[3]

This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), such as Ketanserin.[4] As such, its availability as a qualified reference standard is critical for accurate impurity profiling, stability testing, and assay validation. This application note details the necessary steps to qualify and utilize this compound as a secondary (or in-house) reference standard, ensuring traceability to primary compendial standards where applicable and adherence to global pharmaceutical quality guidelines.[5][6]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its correct handling and application.

PropertyValueSource
Chemical Name (4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride[4][7]
Synonyms 4-(p-Methoxybenzoyl)piperidine hydrochloride[4]
CAS Number 25519-82-8[4][8][9]
Molecular Formula C₁₃H₁₇NO₂·HCl[4]
Molecular Weight 255.74 g/mol [4][8]
Appearance Off-white crystalline powder[10]
Storage +5°C, protected from light and moisture[4]

Qualification of this compound as a Secondary Reference Standard

When a primary reference standard from a pharmacopeia (e.g., USP, EP) is not available, an in-house or secondary reference standard must be established.[2] The qualification process is designed to confirm the material's identity and purity unequivocally.[6]

Below is a logical workflow for the qualification process.

Reference_Standard_Qualification Workflow for Qualification of a Secondary Reference Standard cluster_0 Material Procurement & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Potency Determination cluster_3 Finalization & Lifecycle Management Sourcing Source High-Purity Material (>98%) from a reputable supplier Documentation Obtain Certificate of Analysis (CoA) Sourcing->Documentation Visual Visual Inspection (Appearance, Color) Documentation->Visual NMR ¹H and ¹³C NMR Spectroscopy Visual->NMR Proceed if CoA & appearance are acceptable MS Mass Spectrometry (MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC Chromatographic Purity (HPLC) FTIR->HPLC Identity Confirmed Water Water Content (Karl Fischer) HPLC->Water ROI Residue on Ignition (ROI) Water->ROI Solvents Residual Solvents (GC-HS) ROI->Solvents Potency Assign Potency (Mass Balance) Solvents->Potency Cert Generate Internal Certificate of Analysis Potency->Cert Purity Profile Established Stability Place on Stability Program (ICH Q1A) Cert->Stability Requal Periodic Re-qualification Stability->Requal

Caption: Workflow for Qualification of a Secondary Reference Standard.

Safety, Handling, and Storage
  • Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage Conditions: To ensure its stability, the reference standard should be stored in its original, tightly sealed container at the recommended temperature of +5°C.[4] It should be protected from light and moisture. Before use, the container should be allowed to equilibrate to room temperature to prevent condensation.

Analytical Protocols

The following protocols are provided as recommended starting points. All analytical procedures must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[5][11][12]

Protocol 1: Identity Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure confirmation.

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.[4]

  • Procedure:

    • Accurately weigh approximately 10-15 mg of the reference standard.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Interpretation: The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns should be consistent with the known structure of this compound. The spectra should be compared against a known reference spectrum or theoretical values.

Protocol 2: Identity and Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation analysis.

  • Objective: To confirm the molecular weight of the free base and observe characteristic fragmentation.

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.[7]

  • Procedure:

    • Prepare a stock solution of the reference standard at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL.

    • Infuse the sample solution directly into the ESI source or use an LC-MS system.

    • Acquire data in positive ion mode.[7] Perform a full scan to identify the precursor ion.

    • Perform a product ion scan (MS/MS) on the precursor ion corresponding to the protonated molecule [M+H]⁺.

  • Data Interpretation:

    • Full Scan: Expect to observe the protonated molecule [M+H]⁺ for the free base (C₁₃H₁₇NO₂) at m/z 220.13.

    • MS/MS Scan: Characteristic fragmentation patterns for piperidine derivatives often involve cleavage of the ring or bonds adjacent to the nitrogen atom (α-cleavage).[1][7]

Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed to separate this compound from potential process-related impurities and degradation products.

  • Objective: To determine the chromatographic purity of the reference standard.

  • Instrumentation: HPLC system with a UV detector.

  • Method Parameters (Recommended Starting Point):

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds like the analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the analyte is in its protonated form, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmThe methoxybenzoyl chromophore has a strong absorbance in this region.
Injection Vol. 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample solubility and compatibility with the mobile phase.
  • Procedure:

    • Prepare a sample solution of the reference standard at a concentration of approximately 0.5 mg/mL in the diluent.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample solution.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks. Purity is typically reported as % Area.

HPLC_Workflow Workflow for HPLC Purity Analysis Prep Sample Preparation (0.5 mg/mL in Diluent) Equil System Equilibration Prep->Equil Inject Inject Sample Equil->Inject Acquire Data Acquisition (35 min run) Inject->Acquire Process Chromatogram Processing (Peak Integration) Acquire->Process Calculate Calculate % Area Purity Process->Calculate

Caption: Workflow for HPLC Purity Analysis.

Potency Assignment

The potency of a reference standard is a critical value used in quantitative assays. It is determined using a mass balance approach, which accounts for all significant impurities.[13]

Potency (%) = [100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Residue on Ignition] x Assay

The assay value (e.g., by titration or qNMR) corrects for any non-UV active impurities not detected by HPLC. For many applications, if the assay value is close to 100% and other impurities are minimal, a purity value from HPLC can be sufficient for routine use, provided this is scientifically justified.

Stability and Re-qualification

Reference standards must be monitored over time to ensure they have not degraded.[2]

  • Stability Program: The qualified reference standard should be placed on a stability program following ICH Q1A(R2) guidelines.[10] This involves storing aliquots at both the recommended long-term condition (e.g., 5°C) and an accelerated condition (e.g., 25°C/60% RH) and testing at predetermined time points.[14]

  • Re-qualification: The standard should be periodically re-qualified to confirm its identity and purity. The frequency of re-qualification (e.g., annually) depends on the stability data and the material's intended use.[15]

Conclusion

The proper qualification and use of this compound as a reference standard are imperative for generating accurate and reliable analytical data in a regulated pharmaceutical environment. By following the structured approach outlined in this note—encompassing physicochemical characterization, comprehensive identity and purity testing, and ongoing stability monitoring—laboratories can establish a well-characterized in-house standard. The provided protocols for NMR, MS, and HPLC serve as robust starting points that, once validated, will ensure the standard is suitable for its intended purpose in critical quality assessments.

References

Synthetic Routes to Functionalized Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its prevalence is remarkable, appearing in the structures of numerous FDA-approved drugs and a vast array of biologically active natural products.[4][5][6] The three-dimensional nature of the saturated piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets such as G-protein coupled receptors, ion channels, and enzymes.[7][8] This adaptability has cemented its status as a "privileged scaffold" in the design of novel therapeutics for a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[2][3][6]

The development of efficient and versatile synthetic methods to access functionalized piperidine derivatives is, therefore, a central focus of modern organic chemistry.[1] This guide provides an in-depth exploration of key synthetic strategies, offering not just step-by-step protocols but also the underlying principles and practical insights to empower researchers in their synthetic endeavors. We will delve into classical and contemporary methods, from the workhorse catalytic hydrogenation of pyridines to sophisticated asymmetric and biocatalytic approaches.

Strategic Approaches to Piperidine Synthesis

The construction and functionalization of the piperidine ring can be broadly categorized into two main strategies:

  • Ring Formation Reactions: Building the piperidine core from acyclic precursors.

  • Functionalization of a Pre-existing Piperidine or Pyridine Ring: Modifying a readily available heterocyclic core.

This guide will cover prominent methods within both categories, providing a comprehensive toolkit for the synthetic chemist.

I. Catalytic Hydrogenation of Pyridine Derivatives: The Direct Approach

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[4][7] This method involves the addition of three equivalents of hydrogen across the aromatic ring to yield the saturated heterocycle.

Core Principles and Mechanistic Considerations

The aromaticity of the pyridine ring necessitates the use of active catalysts and often requires elevated pressures and temperatures.[4] A key challenge is the potential for the nitrogen lone pair in both the pyridine starting material and the piperidine product to act as a catalyst poison.[4] This is often overcome by performing the reaction under acidic conditions, where protonation of the nitrogen enhances its reactivity towards hydrogenation.

The choice of catalyst is paramount and depends on the substrate's functional groups and the desired selectivity. Both heterogeneous and homogeneous catalysts are employed.

  • Heterogeneous Catalysts: These are widely used, especially in industrial settings, due to their ease of separation and recyclability.[4][9] Common examples include Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C).[9][10]

  • Homogeneous Catalysts: These catalysts can offer higher selectivity and operate under milder conditions, though product separation can be more challenging.[4]

Experimental Protocol: Hydrogenation of 2-Bromopyridine using Platinum(IV) Oxide (PtO₂) (Adam's Catalyst)

This protocol details the hydrogenation of a substituted pyridine, a common transformation in pharmaceutical synthesis.[10]

Materials:

  • 2-Bromopyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 2-bromopyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst (typically 5 mol%) to the solution under an inert atmosphere if possible, although it is often added in the air.

  • Hydrogenation:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[10]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional glacial acetic acid or a suitable solvent like methanol.

    • Carefully neutralize the filtrate with a base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide solution) while cooling in an ice bath.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromopiperidine.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Data Summary: Catalytic Hydrogenation of Various Pyridine Derivatives [10]

EntrySubstrateCatalystPressure (bar)Time (h)Product
1PyridinePtO₂50-704-6Piperidine
22-MethylpyridinePtO₂704-62-Methylpiperidine
33-MethylpyridinePtO₂704-63-Methylpiperidine
42-BromopyridinePtO₂5062-Bromopiperidine
52-FluoropyridinePtO₂5062-Fluoropiperidine
63-PhenylpyridinePtO₂6083-Phenylpiperidine

II. Cycloaddition Reactions: Constructing the Piperidine Ring with Precision

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, are powerful methods for the stereocontrolled synthesis of highly functionalized piperidines. These reactions form two new bonds and up to four new stereocenters in a single step.

Core Principles: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction involves the [4+2] cycloaddition of an azadiene with a dienophile. This powerful transformation allows for the rapid construction of tetrahydropyridine rings, which can be subsequently reduced to the corresponding piperidines. The use of chiral catalysts has enabled highly enantioselective versions of this reaction.[11]

A notable example is the phosphine-catalyzed [4+2] annulation of imines with allenes, which provides access to a variety of functionalized piperidine derivatives with excellent stereoselectivity.[11]

Workflow for Asymmetric Aza-Diels-Alder Reaction

aza_diels_alder cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_product Intermediate & Final Product Imine Imine Reaction [4+2] Annulation Solvent, Temperature Imine->Reaction Allene Allene Allene->Reaction Catalyst Chiral Phosphine Catalyst Catalyst->Reaction Tetrahydropyridine Enantioenriched Tetrahydropyridine Reaction->Tetrahydropyridine Reduction Reduction (e.g., H₂, Pd/C) Tetrahydropyridine->Reduction Piperidine Functionalized Piperidine Reduction->Piperidine biocatalysis_radical Start Simple Piperidine Derivative Step1 Biocatalytic C-H Oxidation (e.g., Hydroxylase) Start->Step1 Intermediate Hydroxylated Piperidine Step1->Intermediate Step2 Radical Cross-Coupling (e.g., Ni-Electrocatalysis) Intermediate->Step2 Final Complex Functionalized Piperidine Step2->Final

References

Custom Synthesis of 4-(4-Methoxybenzoyl)piperidine Hydrochloride and Its Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the 4-benzoylpiperidine scaffold is a cornerstone of modern pharmacophores. Its presence in numerous psychoactive and cardiovascular drugs highlights its significance as a privileged structure. This guide provides an in-depth technical overview of the custom synthesis of a key analogue, 4-(4-methoxybenzoyl)piperidine hydrochloride, and outlines protocols for its subsequent derivatization. We will delve into the strategic considerations behind the synthetic pathways, offering detailed, field-proven protocols for synthesis, purification, and characterization.

Introduction: The Significance of the 4-Benzoylpiperidine Scaffold

The 4-benzoylpiperidine moiety is a well-established pharmacophore found in a variety of therapeutic agents. Its rigid structure allows for precise orientation of the benzoyl and piperidine groups, which is often crucial for binding to biological targets such as G-protein coupled receptors (GPCRs). The piperidine nitrogen offers a convenient handle for introducing a wide range of substituents, enabling the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The 4-(4-methoxybenzoyl) variant is of particular interest as the methoxy group can engage in specific hydrogen bonding interactions within a receptor's binding pocket and favorably influence metabolic stability.

Core Synthetic Strategy: A Two-Stage Approach

The most efficient and scalable synthesis of this compound typically follows a two-stage process. The first stage involves the construction of an N-protected 4-(4-methoxybenzoyl)piperidine intermediate. The second stage is the removal of the protecting group to yield the desired hydrochloride salt. This strategy allows for straightforward purification of the intermediate and provides a stable, versatile starting material for further derivatization.

Stage 1: Synthesis of the N-Protected Intermediate

The key transformation in this stage is the formation of the carbon-carbon bond between the piperidine ring and the methoxybenzoyl group. The most common and reliable method for this is the Friedel-Crafts acylation. To prevent side reactions at the piperidine nitrogen, it must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the acylation conditions and its facile removal under acidic conditions.

Protocol 1: Synthesis of tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

This protocol details the Friedel-Crafts acylation of N-Boc-piperidine with anisoyl chloride.

Causality Behind Experimental Choices:

  • N-Boc-isonipecotic acid as the starting material: This provides the piperidine core with the nitrogen already protected.

  • Thionyl chloride (SOCl₂): Used to convert the carboxylic acid to the more reactive acid chloride, which is necessary for the subsequent Friedel-Crafts reaction.

  • Anisole: Serves as both the reactant and, in some protocols, the solvent. The methoxy group is an activating, ortho-para directing group, leading to the desired para-substituted product.

  • Aluminum chloride (AlCl₃): A strong Lewis acid catalyst required to generate the highly electrophilic acylium ion from the acid chloride.[1][2] A stoichiometric amount is necessary as it complexes with the ketone product.

  • Dichloromethane (DCM): A common inert solvent for Friedel-Crafts reactions.

  • Ice-water bath: The reaction is highly exothermic, and cooling is essential to control the reaction rate and prevent side reactions.[3]

  • Aqueous HCl quench: This step hydrolyzes the aluminum chloride-ketone complex to liberate the product and removes excess aluminum salts.[2]

Materials:

  • N-Boc-isonipecotic acid

  • Thionyl chloride (SOCl₂)

  • Anisole

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of N-Boc-isonipecotoyl chloride: In a round-bottom flask, suspend N-Boc-isonipecotic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.

  • Friedel-Crafts Acylation: In a separate, dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath. To this suspension, add a solution of the crude N-Boc-isonipecotoyl chloride (1.0 eq) in anhydrous DCM dropwise via the addition funnel. After the addition is complete, add anisole (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification of Intermediate: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate as a white solid or viscous oil.

Data Summary for Intermediate:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylateC₁₈H₂₅NO₄319.4075-85>95%

Stage 2: Deprotection and Salt Formation

With the N-Boc protected intermediate in hand, the final step is the removal of the Boc group and the formation of the stable hydrochloride salt. This is typically achieved in a one-pot procedure using a strong acid.

Protocol 2: Synthesis of this compound

Causality Behind Experimental Choices:

  • Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethanolic HCl: These reagents serve a dual purpose. The strong acid cleaves the acid-labile Boc protecting group, and the chloride ion forms the hydrochloride salt with the newly liberated piperidine nitrogen. Dioxane or ethanol are suitable solvents for this reaction.

  • Stirring at Room Temperature: The deprotection is typically efficient at ambient temperature.

  • Precipitation and Filtration: The hydrochloride salt is often insoluble in the reaction solvent, allowing for easy isolation by filtration.

  • Washing with Diethyl Ether: Diethyl ether is used to wash the product to remove any non-polar impurities and residual solvent.

Materials:

  • tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane or saturated ethanolic HCl

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Deprotection: Dissolve tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM. To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form. Monitor the deprotection by TLC until the starting material is consumed.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield this compound as a white to off-white crystalline solid.

Data Summary for Final Product:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
This compoundC₁₃H₁₈ClNO₂255.7490-98>98%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: N-Protected Intermediate Synthesis cluster_stage2 Stage 2: Deprotection & Salt Formation Start N-Boc-isonipecotic acid AcidChloride N-Boc-isonipecotoyl chloride Start->AcidChloride SOCl₂ Acylation Friedel-Crafts Acylation (Anisole, AlCl₃) AcidChloride->Acylation Intermediate tert-Butyl 4-(4-methoxybenzoyl) piperidine-1-carboxylate Acylation->Intermediate Work-up & Purification Deprotection Boc Deprotection & Salt Formation Intermediate->Deprotection HCl in Dioxane FinalProduct 4-(4-Methoxybenzoyl)piperidine Hydrochloride Deprotection->FinalProduct Isolation caption Synthetic workflow for 4-(4-methoxybenzoyl)piperidine HCl.

Caption: Synthetic workflow for 4-(4-methoxybenzoyl)piperidine HCl.

Characterization Protocols

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the N-Boc intermediate, DMSO-d₆ or D₂O for the hydrochloride salt) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum. For this compound, expect characteristic signals for the aromatic protons of the methoxybenzoyl group (typically two doublets in the δ 6.9-8.0 ppm range), the methoxy singlet (around δ 3.8 ppm), and the piperidine ring protons (complex multiplets in the δ 1.5-3.5 ppm range). The N-H protons of the piperidinium ion may appear as a broad singlet.

  • ¹³C NMR: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments. Key signals include the carbonyl carbon (around δ 198-200 ppm), aromatic carbons, the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the piperidine ring.

Protocol 4: Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is well-suited for these compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show the molecular ion peak ([M+H]⁺ for the free base or the N-Boc intermediate), confirming the molecular weight of the synthesized compound.

Protocol 5: High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

  • Detection: UV detection is suitable due to the presence of the benzoyl chromophore (e.g., at 254 nm or 275 nm).

  • Analysis: The retention time provides information on the compound's polarity, and the peak area can be used to determine purity, which should be >98% for use in further applications.

Application Notes: Derivatization of the Core Scaffold

This compound is a versatile intermediate for the synthesis of a library of derivatives, primarily through modification of the piperidine nitrogen.

Derivatization Strategy: N-Alkylation and Reductive Amination

The secondary amine of the piperidine ring is a nucleophile that can be readily functionalized.

Derivatization_Workflow cluster_alkylation N-Alkylation cluster_amination Reductive Amination Start 4-(4-Methoxybenzoyl)piperidine (Free Base) Alkylation R-X, Base (e.g., K₂CO₃, NaH) Start->Alkylation Amination R'-CHO, Reducing Agent (e.g., NaBH(OAc)₃) Start->Amination Product_A N-Alkyl Derivative Alkylation->Product_A Product_B N-Substituted Derivative Amination->Product_B caption Key derivatization pathways for the core scaffold.

Caption: Key derivatization pathways for the core scaffold.

Protocol 6: General Procedure for N-Alkylation
  • Free Base Generation: Before proceeding, the free base of 4-(4-methoxybenzoyl)piperidine must be generated from the hydrochloride salt by treatment with a base (e.g., saturated NaHCO₃ solution) and extraction into an organic solvent (e.g., DCM or ethyl acetate). The organic layer is then dried and concentrated.

  • Alkylation Reaction: Dissolve the free base (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF. Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (R-X, 1.1 eq).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, filter off the base and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the N-alkylated derivative.

Protocol 7: General Procedure for Reductive Amination

Reductive amination is a powerful method for introducing a wide variety of substituents.[4][5][6]

  • Reaction Setup: Dissolve the free base of 4-(4-methoxybenzoyl)piperidine (1.0 eq) and the desired aldehyde or ketone (R'-CHO, 1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reducing Agent Addition: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product via flash column chromatography.

Conclusion

The synthetic protocols and application notes presented here provide a robust framework for the custom synthesis and derivatization of this compound. The strategic use of protecting groups, coupled with reliable reactions like Friedel-Crafts acylation and reductive amination, offers a versatile platform for generating diverse libraries of compounds for drug discovery and development. Adherence to the detailed protocols and characterization methods will ensure the production of high-purity materials suitable for rigorous biological evaluation.

References

Application Notes and Protocols for the Formulation Development of Piperidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved pharmaceuticals and clinical candidates.[1][2][3] Its prevalence stems from the favorable physicochemical and pharmacokinetic properties it often imparts to a molecule. The six-membered saturated heterocycle can enhance metabolic stability, modulate lipophilicity and aqueous solubility, and provide conformational flexibility to optimize binding to biological targets.[1] These properties make piperidine-containing compounds attractive candidates for development across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][4]

However, the successful translation of a promising piperidine-based active pharmaceutical ingredient (API) into a safe and effective drug product is contingent upon robust formulation development. The inherent properties of the piperidine ring, while often advantageous, can also present unique formulation challenges. These may include issues related to poor solubility, chemical instability, and complex solid-state behavior. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation development of piperidine-based drug candidates. It offers a synthesis of technical accuracy and field-proven insights, detailing critical pre-formulation studies, common challenges, and strategic formulation approaches, all supported by detailed protocols and authoritative references.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Pre-formulation studies are the critical first step in developing a viable dosage form.[5] A thorough understanding of the API's physicochemical properties is paramount to designing a formulation that is stable, bioavailable, and manufacturable. For piperidine-based drug candidates, the following pre-formulation investigations are essential.

Solubility and pKa Determination

The aqueous solubility of a drug is a primary determinant of its oral bioavailability. Many piperidine-containing compounds exhibit pH-dependent solubility due to the basic nature of the piperidine nitrogen.

Rationale: The pKa of the piperidine nitrogen dictates the extent of ionization at different physiological pH values. This, in turn, significantly influences solubility and absorption. Determining the pKa is crucial for selecting appropriate pH modifiers, buffers, and salt forms to enhance solubility.[6]

Protocol: Potentiometric Titration for pKa Determination
  • Preparation of Analyte Solution: Accurately weigh and dissolve a sufficient amount of the piperidine-based API in a suitable solvent (e.g., methanol or water) to achieve a final concentration of approximately 0.01 M.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the analyte solution in a thermostatted vessel and immerse the pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).

  • Titration Procedure: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Solid-State Characterization

The solid-state properties of an API can profoundly impact its stability, dissolution rate, and manufacturability.[7][8] Piperidine-based compounds can exist in various solid forms, including different polymorphs, solvates, and hydrates.

Rationale: Different solid forms of the same API can exhibit distinct physicochemical properties. Identifying and characterizing the most stable crystalline form is crucial to prevent unwanted phase transitions during manufacturing and storage, which could alter the drug product's performance.[7]

Key Solid-State Characterization Techniques:
  • Powder X-Ray Diffraction (PXRD): Used to identify the crystalline phase of the API and detect polymorphism.

  • Differential Scanning Calorimetry (DSC): Determines the melting point, glass transition temperature (for amorphous forms), and detects polymorphic transitions.[7]

  • Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates and hydrates.

  • Vibrational Spectroscopy (FTIR and Raman): Provides information on the molecular structure and can be used to differentiate between polymorphs.

Stability Assessment and Excipient Compatibility

Understanding the degradation pathways of a piperidine-based API is essential for developing a stable formulation. The piperidine ring itself is relatively stable, but substituents on the ring or elsewhere in the molecule can be susceptible to degradation.[1]

Rationale: Excipients are integral components of most dosage forms, but they can also interact with the API, leading to degradation.[9][10] Compatibility studies are necessary to select excipients that do not compromise the stability of the drug substance.[5][11]

Protocol: Isothermal Stress Testing for Excipient Compatibility
  • Sample Preparation: Prepare binary mixtures of the API and each potential excipient (e.g., in a 1:1 or 1:5 ratio). Also, prepare a control sample of the API alone.

  • Stressing Conditions: Place the samples in open and closed vials to evaluate the effect of humidity. Store the vials at accelerated stability conditions (e.g., 40°C/75% RH and 60°C) for a defined period (e.g., 2-4 weeks).[12]

  • Analysis: At predetermined time points, analyze the samples for the appearance of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

  • Evaluation: Compare the degradation profiles of the API in the presence of each excipient to the control sample. A significant increase in degradation suggests an incompatibility.

Common Formulation Challenges and Strategic Solutions

The unique physicochemical properties of piperidine-based drug candidates can lead to specific formulation challenges. A proactive and strategic approach is required to overcome these hurdles.

Poor Aqueous Solubility

Despite the potential for the nitrogen atom to be protonated, many complex piperidine derivatives exhibit poor aqueous solubility, particularly at neutral pH.[6][13] This is often due to high lipophilicity (high LogP).

Strategic Solutions:

  • pH Modification: For basic piperidine compounds, lowering the pH of the formulation can significantly increase solubility by promoting ionization.[6][14]

  • Salt Formation: Forming a salt of the piperidine nitrogen with a suitable counter-ion is a common and effective strategy to enhance solubility and dissolution rate.[15]

  • Use of Co-solvents and Surfactants: The addition of water-miscible organic solvents (co-solvents) or surfactants can improve the solubility of lipophilic piperidine compounds.[6][14]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[13]

  • Amorphous Solid Dispersions (ASDs): Dispersing the API in an amorphous state within a polymer matrix can lead to a significant increase in both the dissolution rate and the extent of supersaturation.[15][16]

Chemical Instability

While the piperidine ring is generally stable, functional groups on the piperidine or elsewhere in the molecule can be susceptible to degradation. Oxidative degradation can be a concern, particularly if the piperidine nitrogen is unsubstituted or if there are other electron-rich moieties.

Strategic Solutions:

  • Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can mitigate oxidative degradation.

  • Chelating Agents: If metal ions are suspected of catalyzing degradation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Packaging: Protecting the drug product from light and oxygen through appropriate packaging (e.g., amber vials, blister packs with low oxygen permeability) is a critical control strategy.

Polymorphism and Physical Instability

As previously mentioned, piperidine-based compounds can exhibit polymorphism. The conversion of a metastable form to a more stable, less soluble form during storage can have a detrimental impact on bioavailability.

Strategic Solutions:

  • Thorough Polymorph Screening: A comprehensive polymorph screen should be conducted early in development to identify all relevant crystalline forms and determine their relative stability.

  • Selection of the Most Stable Form: For development, the most thermodynamically stable polymorph is typically chosen to minimize the risk of solid-state transitions.

  • Control of Manufacturing Processes: Crystallization and drying processes must be carefully controlled to ensure the consistent production of the desired solid form.

Formulation Approaches for Piperidine-Based Drug Candidates

The choice of formulation approach will depend on the specific properties of the API, the intended route of administration, and the desired pharmacokinetic profile.

Solid Oral Dosage Forms

Tablets and capsules are the most common and preferred dosage forms for oral administration.

Workflow for Solid Oral Dosage Form Development

G cluster_preformulation Pre-formulation cluster_formulation Formulation Strategy cluster_process Process Development & Scale-Up cluster_characterization Characterization & Stability p1 API Characterization (Solubility, pKa, Solid-State) p2 Excipient Compatibility Studies p1->p2 f1 Select Formulation Approach (e.g., Direct Compression, Wet Granulation, ASD) p2->f1 f2 Prototype Formulation Development f1->f2 pd1 Process Optimization (e.g., Blending, Compression) f2->pd1 pd2 Scale-Up and Technology Transfer pd1->pd2 c1 Finished Product Characterization pd2->c1 c2 Stability Studies c1->c2

Caption: Workflow for Solid Oral Dosage Form Development.

Protocol: Formulation of an Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
  • Polymer and Plasticizer Selection: Select a suitable polymer (e.g., copovidone, HPMC-AS) and, if necessary, a plasticizer based on the API's properties and miscibility.

  • Miscibility Assessment: Determine the miscibility of the API in the polymer using techniques like DSC to identify the drug-polymer solubility.

  • Dry Blending: Accurately weigh and dry blend the API, polymer, and any other excipients to ensure a homogenous mixture.

  • Hot-Melt Extrusion: Feed the blend into a hot-melt extruder with a pre-defined temperature profile and screw speed. The molten extrudate is then cooled and solidified.

  • Milling and Blending: Mill the extrudate to a uniform particle size. Blend the milled extrudate with other excipients such as fillers, disintegrants, and lubricants.

  • Tableting or Encapsulation: Compress the final blend into tablets or fill it into capsules.

Parenteral Formulations

For APIs with poor oral bioavailability or for indications requiring rapid onset of action, parenteral formulations may be necessary.

Key Considerations for Parenteral Formulations:
  • Sterility: The formulation must be sterile.

  • Tonicity: The formulation should be isotonic with blood to avoid pain and cell damage at the injection site.

  • pH: The pH of the formulation should be close to physiological pH and should be optimized for drug stability and solubility.

  • Solubilizing Excipients: For poorly soluble piperidine compounds, the use of co-solvents (e.g., propylene glycol, ethanol), surfactants (e.g., polysorbates), and complexing agents (e.g., cyclodextrins) is often required.

Logical Relationship for Parenteral Formulation Decisions

G start Piperidine API for Parenteral Formulation solubility Adequate Aqueous Solubility? start->solubility simple_solution Simple Aqueous Solution (with buffer and tonicity agent) solubility->simple_solution Yes complex_formulation Complex Formulation Required solubility->complex_formulation No cosolvent Co-solvent System complex_formulation->cosolvent surfactant Surfactant-based Micellar Solution complex_formulation->surfactant cyclodextrin Cyclodextrin Complexation complex_formulation->cyclodextrin lyophilized Lyophilized Powder for Reconstitution complex_formulation->lyophilized

Caption: Decision tree for parenteral formulation of piperidine APIs.

Analytical Method Development

Robust analytical methods are essential for the characterization and quality control of both the API and the finished drug product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse analytical technique in pharmaceutical development. A stability-indicating HPLC method is crucial for separating the API from its degradation products and impurities.

Table 1: Typical HPLC Method Parameters for a Piperidine-Based API
ParameterTypical ConditionsRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the protonation and good peak shape of the basic piperidine moiety.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound from the reversed-phase column.
Gradient Optimized to separate all relevant peaks.Ensures separation of the main peak from impurities and degradants.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Column Temperature 30-40 °CImproves peak shape and reproducibility.
Detection UV/Vis or PDA at a suitable wavelength.Allows for quantification of the API and impurities.
Injection Volume 5-20 µLDependent on the concentration of the sample and the sensitivity of the method.

Conclusion

The formulation development of piperidine-based drug candidates requires a systematic and science-driven approach. A thorough understanding of the API's physicochemical properties, gained through comprehensive pre-formulation studies, is the cornerstone of rational formulation design. By anticipating and strategically addressing common challenges such as poor solubility and chemical instability, formulation scientists can successfully develop stable, effective, and manufacturable drug products. The protocols and strategies outlined in this application note provide a robust framework for navigating the complexities of formulating this important class of therapeutic agents, ultimately facilitating their journey from the laboratory to the clinic.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Benzoylpiperidine Scaffold in Drug Discovery

The 4-(4-Methoxybenzoyl)piperidine hydrochloride moiety belongs to the benzoylpiperidine class of compounds, a well-established "privileged structure" in medicinal chemistry. This structural motif is present in a multitude of clinically approved drugs and investigational agents, particularly those targeting the central nervous system (CNS).[1][2] The piperidine ring offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which in turn influences a compound's pharmacokinetic profile and biological activity.[1][3]

Derivatives of this scaffold have demonstrated affinity for a wide range of biological targets, including G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine, sigma, serotoninergic, and dopaminergic receptors, as well as enzymes like acetylcholinesterase (AChE) and ion channels like the N-methyl-D-aspartate (NMDA) receptor.[4][5][6][7][8] Given this broad polypharmacology, this compound and its analogs are compelling candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for neurological and other disorders.

This guide provides detailed application notes and protocols for robust HTS assays suitable for identifying and characterizing the biological activity of this compound. The protocols are designed to be self-validating systems, incorporating critical quality control measures to ensure data integrity.

Physicochemical Properties and Compound Handling for HTS

A fundamental aspect of any successful HTS campaign is the proper handling and solubilization of the test compound. This compound is a hydrochloride salt, which generally confers improved aqueous solubility compared to the free base.[9]

PropertyValueSource
CAS Number 25519-82-8[10][11][12]
Molecular Formula C₁₃H₁₈ClNO₂[10][11][12]
Molecular Weight 255.74 g/mol [10]
Appearance White to off-white crystalline powder[13]
Solubility Soluble in water and ethanol.[13]
Storage Store at +5°C.[10]

Expert Insight on Compound Preparation:

For HTS applications, test compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules.[14][15][16] However, it is crucial to minimize the final concentration of DMSO in the assay well (typically ≤1%) to avoid solvent-induced artifacts that can affect cell health or enzyme activity.[1]

Given that piperidine-containing compounds can sometimes precipitate upon dilution from a DMSO stock into an aqueous assay buffer, a stepwise dilution strategy may be beneficial.[1] Furthermore, the stability of the compound in both DMSO stock and aqueous assay buffer should be assessed, as some piperidine derivatives can be susceptible to degradation.[17][18]

Assay Protocol 1: Homogeneous Fluorescence-Based Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale:

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[4][19][20] Inhibition of AChE is a validated therapeutic strategy for Alzheimer's disease and other neurological conditions. The piperidine scaffold is a common feature in known AChE inhibitors.[3] This assay provides a robust and sensitive method to screen for potential AChE inhibitory activity of this compound. The assay is based on the principle that AChE activity leads to the production of a fluorescent product, and inhibitors will reduce the rate of fluorescence generation.[20][21]

Experimental Workflow:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound in assay buffer with ≤1% DMSO Dispense_Compound Dispense test compound and controls (e.g., BW284c51) to assay plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare human recombinant AChE solution in assay buffer Dispense_Enzyme Add AChE solution to all wells Enzyme_Prep->Dispense_Enzyme Substrate_Prep Prepare Amplite® Red detection solution containing acetylcholine and choline oxidase Dispense_Substrate Add Amplite® Red detection solution Substrate_Prep->Dispense_Substrate Dispense_Compound->Dispense_Enzyme Incubate_1 Incubate at room temperature (e.g., 30 minutes) Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate Incubate_2 Incubate at room temperature, protected from light (e.g., 10-30 minutes) Dispense_Substrate->Incubate_2 Read_Plate Measure fluorescence intensity (Ex/Em = ~540/590 nm) Incubate_2->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Generate_Curve Generate dose-response curve and calculate IC₅₀ Calculate_Inhibition->Generate_Curve

Caption: Workflow for the AChE fluorescence inhibition assay.

Detailed Protocol:

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to create a concentration range for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dispense the diluted compounds into a 384-well, black, clear-bottom assay plate.

    • Include positive controls (e.g., a known AChE inhibitor like BW284c51) and negative controls (assay buffer with DMSO).[21]

  • Enzyme Addition:

    • Prepare a working solution of human recombinant AChE in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Add the AChE solution to all wells of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the test compound to interact with the enzyme.[21]

  • Substrate Addition and Signal Detection:

    • Prepare the Amplite® Red detection solution according to the manufacturer's instructions. This solution typically contains acetylcholine, choline oxidase, horseradish peroxidase, and the Amplite® Red substrate.[20][21]

    • Add the detection solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[21]

    • Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.[20]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness and Self-Validation:

  • Counter-screening for Autofluorescence: The benzophenone moiety in the test compound has the potential to be fluorescent.[7] It is essential to run a parallel assay plate containing the test compound in assay buffer without the enzyme and substrate to check for autofluorescence at the assay wavelengths.[22][23] A significant signal in these wells would indicate compound interference.

  • Signal Quenching Assessment: The compound may also quench the fluorescent signal. This can be assessed by adding the compound to a well containing a pre-formed fluorescent product (resorufin in this case) and observing any decrease in signal.[22][23]

  • Z'-factor Calculation: The robustness of the assay should be validated by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Assay Protocol 2: Cell-Based Calcium Mobilization Assay for Gq-Coupled GPCRs

Scientific Rationale:

Many GPCRs, including the M1, M3, and M5 muscarinic acetylcholine receptors, signal through the Gαq pathway.[24][25] Activation of these receptors leads to the release of intracellular calcium stores.[26][27][28] This protocol describes a no-wash, fluorescence-based calcium flux assay to identify antagonists of Gq-coupled receptors. This is a highly relevant assay as many piperidine-containing compounds are known to interact with muscarinic receptors.[8][29]

Experimental Workflow:

Calcium_Mobilization_Assay cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Cell_Plating Seed CHO-K1 or HEK293 cells stably expressing the target GPCR in 384-well plates Dye_Loading Prepare and add calcium-sensitive fluorescent dye (e.g., Fluo-8) to cells Cell_Plating->Dye_Loading Compound_Prep Prepare serial dilutions of This compound and controls Add_Compound Add test compound (antagonist mode) and measure baseline fluorescence Compound_Prep->Add_Compound Incubate_Dye Incubate cells with dye (e.g., 1 hour at 37°C) Dye_Loading->Incubate_Dye Incubate_Dye->Add_Compound Incubate_Compound Incubate with compound (e.g., 15-30 minutes) Add_Compound->Incubate_Compound Add_Agonist Add a known agonist (e.g., Carbachol) at EC₈₀ concentration Incubate_Compound->Add_Agonist Measure_Response Measure the change in fluorescence over time Add_Agonist->Measure_Response Calculate_Response Quantify the agonist-induced calcium response Measure_Response->Calculate_Response Generate_Curve Generate antagonist dose-response curve and calculate IC₅₀ Calculate_Response->Generate_Curve

Caption: Workflow for the GPCR calcium mobilization antagonist assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human Gq-coupled receptor of interest (e.g., M3 muscarinic receptor) in appropriate growth medium.

    • Seed the cells into black, clear-bottom 384-well microplates at an optimized density and allow them to adhere overnight.[24]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage).

    • Remove the growth medium from the cell plate and add the dye-loading buffer.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Assay Execution (using a FLIPR or similar instrument):

    • Prepare a plate with serial dilutions of this compound and appropriate controls (e.g., a known antagonist like atropine for muscarinic receptors).

    • Place both the cell plate and the compound plate into the instrument.

    • Antagonist Mode:

      • The instrument first adds the test compound to the cells and measures baseline fluorescence.

      • After a short incubation period (e.g., 15-30 minutes), the instrument adds a pre-determined concentration (e.g., EC₈₀) of a known agonist (e.g., carbachol for muscarinic receptors).

      • The instrument then measures the change in fluorescence intensity over time, which reflects the intracellular calcium concentration.

  • Data Analysis:

    • The antagonist activity is determined by the compound's ability to inhibit the agonist-induced calcium signal.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Generate a dose-response curve and calculate the IC₅₀ value.

Expert Insight and Self-Validation:

  • Agonist Mode Screening: To identify if the compound has agonist activity, a similar protocol is followed, but instead of adding a known agonist, the test compound is added directly to the dye-loaded cells, and any resulting increase in fluorescence is measured.

  • Cell Line Validation: The stable cell line should be regularly validated for receptor expression and responsiveness to a known agonist to ensure consistency between experiments.

  • Promiscuous G-proteins for non-Gq Receptors: For Gi/Gs-coupled receptors, this assay can be adapted by using a cell line that co-expresses the target receptor with a promiscuous G-protein, such as Gα16, which couples the receptor activation to the calcium signaling pathway.[26][30][31]

  • Interference from Benzophenone: The benzophenone structure can sometimes interfere with cell-based assays.[2][7][32] It is advisable to perform a cytotoxicity assay in parallel to ensure that any observed inhibition is not due to cell death.

Conclusion

The protocols outlined in this guide provide a robust starting point for the high-throughput screening of this compound and its analogs. By selecting assays based on the known pharmacology of the piperidine scaffold and incorporating rigorous quality control and counter-screening measures, researchers can confidently identify and characterize novel bioactive compounds. The inherent flexibility of these assay platforms allows for their adaptation to various specific targets within the GPCR, enzyme, and ion channel families, making them invaluable tools in the early stages of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for the purification of 4-(4-Methoxybenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges and provide robust, field-tested solutions to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

This section tackles the most common questions that arise during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: Such as piperidine derivatives or anisole-related compounds.

  • By-products from side reactions: These can be numerous, but often include products of over-alkylation or incomplete reactions.

  • Residual Solvents: Solvents used in the reaction or initial work-up, like toluene, methanol, or ethers.

  • Inorganic salts: Generated during pH adjustments or work-up procedures.

Q2: What is the recommended first step for purifying the crude product?

A2: An initial wash or trituration is often a highly effective first step. Before attempting a full recrystallization, try washing the crude solid with a solvent in which the hydrochloride salt has low solubility, such as diethyl ether or ethyl acetate. This can efficiently remove non-polar organic impurities.[1]

Q3: Which solvent system is best for the recrystallization of this compound?

A3: A polar protic solvent is generally a good starting point. Ethanol, isopropanol, or mixtures containing these alcohols are frequently successful.[1] A common and effective system is a mixture of ethanol and diethyl ether.[2][3] The general procedure involves dissolving the crude salt in a minimal amount of hot ethanol and then slowly adding diethyl ether until turbidity is observed, followed by cooling to induce crystallization.

Q4: My compound oils out during recrystallization instead of forming crystals. What should I do?

A4: Oiling out is a common problem when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high. To troubleshoot this:

  • Reduce the temperature: Ensure you are not overheating the solution.

  • Use a different solvent system: Try a solvent with a lower boiling point.

  • Increase the solvent volume: The solution may be too concentrated.

  • "Seed" the solution: Add a tiny crystal of pure product to the cooled solution to encourage nucleation.

Q5: When should I consider using column chromatography?

A5: Column chromatography is advisable when recrystallization fails to remove impurities with similar solubility profiles to your product. However, for hydrochloride salts, standard silica gel chromatography can be problematic due to the polar nature of the salt, which can lead to streaking and poor separation. If chromatography is necessary, consider using a modified mobile phase (e.g., dichloromethane/methanol with a small amount of ammonia to run it as the free base) or using a different stationary phase like alumina.

Q6: How can I convert the hydrochloride salt to the free base for purification or analysis, and then back to the salt?

A6: To convert to the free base, dissolve the salt in water and add a base like sodium carbonate or sodium hydroxide until the pH is basic (pH 9-10).[4][5] Then, extract the free base into an organic solvent like dichloromethane or ethyl acetate. After drying and evaporating the organic layer, you will have the free amine. To convert it back to the hydrochloride salt, dissolve the purified free base in a suitable solvent (like diethyl ether or isopropanol) and add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) until precipitation is complete.[6][7]

Q7: What analytical techniques are best for confirming the purity of the final product?

A7: A combination of techniques is recommended for unambiguous purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity assessment.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield/Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even when cold.2. Too much solvent was used for recrystallization.3. Premature crystallization occurred during hot filtration.1. Choose a solvent system where the compound has a steep solubility curve (high solubility when hot, low when cold). Try adding an anti-solvent like diethyl ether or hexane to the hot solution.[1]2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Persistent Colored Impurities 1. Highly colored, polar impurities are present.2. Thermal degradation of the compound or impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may reduce your yield.2. Avoid prolonged heating during recrystallization.
Product is an Oil or Gummy Solid 1. Presence of significant amounts of impurities depressing the melting point.2. The compound is hygroscopic and has absorbed water.3. Inappropriate solvent choice.1. Perform an initial purification step like an acid-base extraction to remove major impurities before recrystallization.2. Ensure all solvents are anhydrous and the product is dried under vacuum.3. See FAQ Q4 for troubleshooting "oiling out".
Incomplete Removal of Starting Materials 1. The starting material has a very similar solubility profile to the product.1. If recrystallization is ineffective, convert the salt to the free base and purify by column chromatography.2. Consider a different recrystallization solvent system.
Final Product Shows Broad Melting Point 1. The product is still impure.2. The product is wet with residual solvent.1. Perform another recrystallization or an alternative purification method.2. Dry the product thoroughly under high vacuum, possibly with gentle heating.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Diethyl Ether System

This is a standard and often effective method for purifying amine hydrochloride salts.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating source (hot plate with water bath)

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to the flask while stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • Remove the flask from the heat source.

  • Slowly add diethyl ether to the warm solution while stirring until a persistent cloudiness (turbidity) appears.

  • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visual Guides

Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

G start Crude Product wash Wash/Triturate with Diethyl Ether or Ethyl Acetate start->wash recrystallize Recrystallize (e.g., EtOH/Ether) wash->recrystallize check_purity Check Purity (TLC, HPLC, NMR) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot Troubleshoot check_purity->troubleshoot Purity Not OK acid_base Acid-Base Extraction troubleshoot->acid_base Oily/Impure chromatography Column Chromatography (as free base) troubleshoot->chromatography Impurities Persist acid_base->recrystallize chromatography->recrystallize Convert back to HCl salt and recrystallize

Caption: Decision tree for purification.

Troubleshooting Logic for Failed Recrystallization

This diagram illustrates the logical steps to take when a recrystallization attempt is unsuccessful.

G start Recrystallization Fails (Oily, Impure, Low Yield) cause1 Is the product oily? start->cause1 cause2 Is the yield very low? cause1->cause2 No solution1 Change solvent system Seed the solution Increase solvent volume cause1->solution1 Yes cause3 Are impurities still present? cause2->cause3 No solution2 Reduce solvent volume Use an anti-solvent Ensure slow cooling cause2->solution2 Yes solution3 Perform Acid-Base Extraction Consider Chromatography cause3->solution3 Yes end_node Re-attempt Recrystallization cause3->end_node No, but minor issues solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting failed recrystallization.

References

Overcoming solubility issues with 4-(4-Methoxybenzoyl)piperidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Methoxybenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in organic solvents. Our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate?

This is the most common issue researchers face. The poor solubility is due to the fundamental nature of the molecule in its salt form. This compound is an amine salt. The piperidine nitrogen is protonated, forming an ionic bond with the chloride ion (Cl⁻). This ionic character makes the compound highly polar and crystalline, similar to table salt. Consequently, it has a strong preference for polar solvents, such as water and lower alcohols (e.g., methanol, ethanol), and exhibits very low solubility in non-polar or weakly polar organic solvents.[1][2]

Q2: I observe a fine white suspension in my organic solvent. Is this normal?

Yes, this is the expected observation when attempting to dissolve the hydrochloride salt directly in a non-polar or weakly polar solvent. The suspended particles are the undissolved salt. Vigorous stirring or sonication may break up aggregates but will not fundamentally increase the equilibrium solubility to a significant extent.

Q3: Can I improve solubility by heating the mixture?

Gentle warming can modestly increase solubility, but it is often insufficient for achieving the concentrations needed for many synthetic reactions.[1] Be cautious, as excessive heat can potentially lead to degradation of the compound. This approach is generally not the most effective solution for overcoming the fundamental polarity mismatch between the salt and the solvent.

Q4: What is the most reliable method to dissolve this compound in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF)?

The most robust and widely accepted strategy is to convert the hydrochloride salt into its corresponding "freebase" form.[1] The freebase is the neutral, deprotonated form of the amine. By removing the ionic charge, the molecule becomes significantly less polar and, therefore, much more soluble in a wide range of organic solvents.[3] This is a standard procedure before using amine hydrochloride salts in reactions that require non-polar conditions, such as peptide couplings or nucleophilic substitutions.

Q5: Are there alternatives to converting to the freebase? What is a co-solvent system?

If your experimental conditions can tolerate it, using a co-solvent system is an alternative. A co-solvent is a small amount of a miscible solvent added to the primary solvent to increase the solubility of a compound.[4][5] For example, adding a small percentage of methanol (a polar solvent) to a suspension of the hydrochloride salt in dichloromethane might improve solubility.[1] However, this approach may not be suitable for all reactions, especially those sensitive to protic solvents like methanol. The choice of co-solvent must be carefully considered based on the reaction chemistry.[6][7]

Troubleshooting Workflows & Protocols

Understanding the Core Problem: Polarity Mismatch

The primary obstacle is the large difference in polarity between the ionic hydrochloride salt and the non-polar organic solvent. The salt form has a high lattice energy and prefers to interact with polar solvent molecules that can effectively solvate the charged ions.

Caption: Polarity mismatch between the salt and solvent.

Primary Solution: Conversion to Freebase

This process neutralizes the amine salt, drastically reducing its polarity and increasing its solubility in organic solvents. The general principle is to use a mild aqueous base to deprotonate the piperidinium ion, followed by extraction of the now-organic-soluble freebase.

Caption: Workflow for converting the HCl salt to the freebase.

Protocol 1: Aqueous Workup for Isolation of Freebase

This method is ideal when you need a pure, isolated sample of the freebase for your reaction.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, flasks, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water in a flask.

  • Basification: Cool the solution in an ice bath. Slowly add saturated NaHCO₃ solution while stirring until the evolution of CO₂ gas ceases and the pH of the aqueous layer is > 8 (confirm with pH paper). Alternatively, use 1M NaOH dropwise until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times. The organic-soluble freebase will move into the organic layer.[1]

  • Washing: Combine the organic layers and wash once with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the freebase, which is typically an oil or a low-melting solid.

  • Confirmation (Optional): The product can be characterized by NMR or Mass Spectrometry to confirm the structure. The freebase is often best used immediately, as free amines can be less stable than their corresponding hydrochloride salts.[1]

Alternative Solution: Using a Co-Solvent System

This method can be a quick alternative if the presence of a small amount of a polar, protic solvent is not detrimental to your subsequent reaction.

Protocol 2: Developing a Co-Solvent System

Principle: A co-solvent works by increasing the overall polarity of the solvent system just enough to dissolve the ionic salt.[4][5][8]

Step-by-Step Procedure:

  • Suspension: Suspend the this compound in your primary organic solvent (e.g., DCM).

  • Titration: While stirring vigorously, add a polar co-solvent (e.g., methanol or ethanol) dropwise.

  • Observation: Continue adding the co-solvent until the solid completely dissolves, forming a clear solution.

  • Quantification: Note the final ratio of solvents (e.g., 95:5 DCM:MeOH). This ratio can be used for scaling up the reaction.

Considerations:

  • Reaction Compatibility: Ensure the co-solvent does not interfere with your reagents (e.g., methanol can react with acyl chlorides or other electrophiles).

  • Solubility Limit: This method may not achieve high concentrations.

Summary of Troubleshooting Strategies

The following flowchart provides a decision-making guide for addressing solubility issues.

G Start Start: Compound is Insoluble in Organic Solvent Q1 Is your reaction sensitive to water or protic solvents? Start->Q1 A1_Yes YES Q1->A1_Yes A1_No NO Q1->A1_No Proc1 Convert to Freebase using Aqueous Workup (Protocol 1) A1_Yes->Proc1 Proc2 Attempt Dissolution using a Co-Solvent System (Protocol 2) A1_No->Proc2 Q2 Did the co-solvent approach work? Proc2->Q2 A2_Yes Proceed with Reaction Q2->A2_Yes Yes A2_No Re-evaluate. Freebase conversion is likely necessary. Q2->A2_No No A2_No->Proc1

Caption: Troubleshooting decision flowchart.

Data Summary Table

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on its chemical properties as a typical amine hydrochloride salt.

SolventSolvent TypeExpected Solubility of HCl SaltExpected Solubility of FreebaseRationale
WaterPolar, ProticSolubleSparingly SolubleThe ionic salt is well-solvated by water.
Methanol / EthanolPolar, ProticSolubleSolubleAlcohols can solvate both the salt and the freebase.
Dichloromethane (DCM)Weakly Polar, AproticInsolubleSolubleThe freebase is non-polar enough to dissolve in DCM.
Tetrahydrofuran (THF)Weakly Polar, AproticInsolubleSolubleSimilar to DCM, THF is a good solvent for the freebase.
Ethyl Acetate (EtOAc)Weakly Polar, AproticInsolubleSolubleA common extraction solvent for organic-soluble amines.
Hexanes / TolueneNon-polar, AproticInsolubleSolubleThe non-polar nature of the freebase allows solubility.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of piperidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. The piperidine motif is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic routes for enhanced yield and purity.

Section 1: Troubleshooting Common Synthetic Challenges

This section is structured in a question-and-answer format to directly address specific issues encountered during the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My catalytic hydrogenation of a substituted pyridine is resulting in low yield and a mixture of products. What are the likely causes and how can I improve it?

A1: Low yields and product mixtures in pyridine hydrogenation are common issues stemming from the aromatic stability of the pyridine ring and potential side reactions.[1][2] Key factors to investigate include catalyst activity, reaction conditions, and substrate-related side reactions.

Troubleshooting Guide: Catalytic Hydrogenation of Pyridines

Potential Cause Explanation Recommended Solution
Catalyst Poisoning The nitrogen atoms in both pyridine and piperidine can act as Lewis bases and poison the catalyst surface, reducing its activity.[1]- Use an acidic additive: Additives like glacial acetic acid can protonate the nitrogen, reducing its coordinating ability.[1] - Increase catalyst loading: A higher catalyst loading (e.g., 5-10 mol%) can compensate for some deactivation.[3] - Choose a robust catalyst: Rhodium-based catalysts are often more resistant to poisoning than palladium or platinum.[4]
Over-reduction (Hydrogenolysis) The C-N bond in the newly formed piperidine ring can be cleaved under harsh conditions, leading to ring-opened byproducts like pentylamines.[4]- Optimize reaction conditions: Use milder temperatures and pressures.[4] - Select a chemoselective catalyst: Rhodium on carbon (Rh/C) is known for its high selectivity in reducing the pyridine ring without significant C-N bond cleavage.[4]
Incomplete Reaction The aromaticity of the pyridine ring requires sufficient energy and an active catalyst to be fully reduced.- Increase hydrogen pressure: Higher H₂ pressure can drive the reaction to completion.[1] - Elevate the temperature: Carefully increasing the temperature can enhance the reaction rate, but must be balanced against the risk of over-reduction.[5] - Screen different catalysts: The choice of catalyst (e.g., PtO₂, Pd/C, Rh/C, Raney Nickel) can significantly impact the reaction's success.[4]
Dehalogenation If your pyridine substrate contains halogen substituents, these can be removed by hydrodehalogenation, a common side reaction with catalysts like Pd/C.[4]- Use a less reactive catalyst: Platinum(IV) oxide (PtO₂) under controlled conditions is often a better choice to avoid dehalogenation.[4]

Q2: I am performing a reductive amination to synthesize a piperidine derivative, but the reaction is sluggish and I'm observing significant amounts of the alcohol byproduct from aldehyde reduction. How can I optimize this?

A2: Sluggish reductive aminations and competing aldehyde reduction are frequent hurdles. The key is to balance the rate of iminium ion formation and its subsequent reduction against the direct reduction of the starting aldehyde.

Troubleshooting Guide: Reductive Amination

Potential Cause Explanation Recommended Solution
Slow Iminium Ion Formation The initial condensation between the amine and the aldehyde to form the iminium ion is often the rate-limiting step and is pH-dependent.- Optimize pH: The reaction is typically favored under weakly acidic conditions (pH 4-6) to facilitate dehydration without protonating the amine starting material. - Use a dehydrating agent: Adding molecular sieves can help drive the equilibrium towards iminium ion formation.
Premature Aldehyde Reduction The reducing agent can directly reduce the starting aldehyde to an alcohol, especially if the reducing agent is too reactive or iminium formation is slow.[6]- Choose a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) as it is less likely to reduce aldehydes at an appreciable rate. - Use a stepwise approach: Form the imine/enamine first, and then add the reducing agent.
Unsuitable Reducing Agent Some reducing agents can be problematic. For instance, NaBH₃CN can lead to the formation of nitrile-containing impurities.[6]- Consider alternative reducing agents: Borane-pyridine complex (BAP) is a less toxic and effective alternative to NaBH₃CN for the reductive amination of secondary amines like piperidines.[6][7]
Steric Hindrance Bulky substituents on either the amine or the aldehyde can slow down the initial condensation step.[3]- Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier.[3]

Q3: My N-alkylation of piperidine is producing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this?

A3: The formation of quaternary ammonium salts is a common side reaction in N-alkylation, occurring when the desired N-alkylated piperidine product reacts further with the alkylating agent.[3]

Troubleshooting Guide: N-Alkylation and Quaternization

Potential Cause Explanation Recommended Solution
Excess Alkylating Agent Using a large excess of the alkylating agent increases the probability of the product reacting a second time.- Control stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[3]
High Reactivity of Product The N-alkylated piperidine product can sometimes be more nucleophilic than the starting piperidine.- Slow addition of alkylating agent: Add the alkylating agent slowly to the reaction mixture (e.g., via syringe pump) to maintain a low concentration and favor the reaction with the more abundant starting material.[3]
Suboptimal Reaction Conditions High temperatures and prolonged reaction times can promote the formation of the quaternary salt.- Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and stop the reaction once it is complete. - Lower the reaction temperature: If the reaction is sufficiently fast at a lower temperature, this can help minimize the side reaction.

Q4: I'm struggling to purify my piperidine analog. It has a yellow tint, and I can't seem to separate it from a pyridine impurity.

A4: Purification of piperidines can be challenging due to their physical properties and common impurities.

Troubleshooting Guide: Purification of Piperidine Analogs

Issue Explanation Recommended Solution
Yellow Discoloration A yellow color is usually due to the presence of oxidation products.[8][9]- Distillation: This is the most effective method for removing colored impurities.[8][9] - Proper Storage: Store purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light and heat to prevent future discoloration.[8]
Pyridine Impurity Piperidine and pyridine form an azeotropic mixture (approximately 92% piperidine and 8% pyridine), making complete separation by simple fractional distillation difficult.[8]- Azeotropic distillation with water: This can help to break the azeotrope.[8][10] - Selective salt formation: Piperidine reacts with CO₂ to form a solid piperidine carbonate, while pyridine does not. The solid salt can be filtered off and then neutralized to recover the pure piperidine.[8][11]
Crystallization in DMF Piperidine solutions in DMF can crystallize upon storage due to the formation of piperidine carbonate from atmospheric CO₂ or piperidine hydrochloride from acidic gases.[8]- Use fresh solutions: For sensitive applications, it is best to prepare fresh solutions.[9] - Inert atmosphere storage: Store solutions under an inert atmosphere in a well-sealed container.[8][9]

Section 2: Experimental Protocols and Data

This section provides detailed experimental protocols for key synthetic methods and quantitative data to guide your optimization efforts.

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂

This protocol describes a general procedure for the hydrogenation of pyridine to piperidine.

Materials:

  • Pyridine (or substituted pyridine)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid (solvent)

  • High-pressure reactor (e.g., Parr shaker)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[8]

  • Carefully add PtO₂ (typically 1-5 mol%).[8]

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[1]

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for the required time (typically 4-24 hours).[1][8]

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.[3]

  • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

  • Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.[1]

  • Purify the crude product as necessary by distillation or column chromatography.[1]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a general procedure for the synthesis of N-substituted piperidines.

Materials:

  • Piperidine (or a substituted piperidine)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Amine Protecting Groups for Piperidine

The choice of a protecting group for the piperidine nitrogen is critical for multi-step syntheses.[12]

Protecting Group Introduction Reagent Deprotection Condition Stability Advantages Disadvantages
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)[12]Stable to base, hydrogenolysis, and weak acids[12]Robust, high-yielding protection, volatile byproducts[12]Requires strong acidic conditions for removal[12]
Cbz (Carboxybenzyl) Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[12]Stable to mild acidic and basic conditions[12]Orthogonal to Boc and FmocRequires specialized equipment for hydrogenolysis[12]
Fmoc (9-Fluorenylmethoxycarbonyl) 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)[12]Stable to acid and hydrogenolysis[12]Very mild, basic deprotection conditions[12]Labile to primary and secondary amines

Section 3: Visualized Workflows and Decision Trees

Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation

Caption: A decision tree for troubleshooting low yields in the catalytic hydrogenation of pyridines.

General Workflow for Piperidine Synthesis via Reductive Amination

Reductive_Amination_Workflow Start Starting Materials: Amine + Carbonyl Step1 Step 1: Iminium Ion Formation (Solvent, optional acid catalyst) Start->Step1 Step2 Step 2: Reduction (Add Reducing Agent, e.g., NaBH(OAc)3) Step1->Step2 Workup Aqueous Workup (Quench, Extract, Dry) Step2->Workup Purification Purification (Column Chromatography/Distillation) Workup->Purification Product Final Piperidine Analog Purification->Product

Caption: A generalized workflow for the synthesis of piperidine analogs via reductive amination.

References

Improving yield and purity in the synthesis of 4-benzoylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-benzoylpiperidine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges in yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is giving a low yield. What are the most likely causes?

A1: Low yields in the Friedel-Crafts acylation step are a common issue. The primary culprits are often related to reagent quality, reaction conditions, and the nature of the aromatic substrate. Key factors to investigate include:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.[1]

  • Catalyst Activity: Use a fresh, high-quality Lewis acid. Over time, AlCl₃ can hydrolyze, reducing its catalytic activity.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to side reactions and degradation of the product.[2] A carefully controlled temperature profile is crucial.

  • Substrate Reactivity: Highly deactivated aromatic rings may not be suitable for Friedel-Crafts acylation under standard conditions.[1]

Q2: I'm observing multiple products in my reaction mixture. How can I improve the selectivity for the desired 4-benzoylpiperidine derivative?

A2: The formation of multiple products often points to a lack of selectivity in the acylation step or side reactions involving the piperidine nitrogen. Consider the following:

  • N-Protection: The piperidine nitrogen is nucleophilic and can compete in reactions. Protecting the nitrogen with a suitable group (e.g., Boc, Cbz, or acetyl) is critical to prevent N-acylation and other side reactions.[2]

  • Stoichiometry of Lewis Acid: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst.[3][4] Using sub-stoichiometric amounts can lead to incomplete reaction and a mixture of starting material and product.

  • Polysubstitution: While less common in acylation compared to alkylation, polysubstitution can occur.[1] Using a slight excess of the aromatic substrate can sometimes favor mono-acylation.

Q3: What are the best practices for purifying crude 4-benzoylpiperidine derivatives?

A3: The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Column Chromatography: This is the most versatile method for separating the desired product from unreacted starting materials and byproducts.[5][6] A gradient elution of ethyl acetate in hexanes is a good starting point for many derivatives.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining a high-purity final product.[6]

  • Acid-Base Extraction: This can be useful for removing acidic or basic impurities during the work-up.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you may encounter and systematic approaches to resolve them.

Issue 1: Low Yield in Friedel-Crafts Acylation

A low yield in the key C-C bond-forming step is a significant hurdle. The following workflow can help you systematically troubleshoot this issue.

Troubleshooting Workflow for Low Acylation Yield

start Low Yield in Friedel-Crafts Acylation reagents Verify Reagent Quality and Stoichiometry start->reagents Start Here conditions Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Anhydrous Solvents? reagents->sub_reagents1 sub_reagents2 Fresh Lewis Acid? reagents->sub_reagents2 sub_reagents3 Correct Stoichiometry? reagents->sub_reagents3 workup Refine Work-up Procedure conditions->workup Conditions Optimized sub_conditions1 Temperature Control? conditions->sub_conditions1 sub_conditions2 Reaction Time? conditions->sub_conditions2 sub_conditions3 Inert Atmosphere? conditions->sub_conditions3 end Improved Yield workup->end Work-up Refined sub_workup1 Quenching Method? workup->sub_workup1 sub_workup2 Avoiding Emulsions? workup->sub_workup2

Caption: A logical guide to troubleshooting low yields in Friedel-Crafts acylation.

Parameter Potential Issue Recommended Action Scientific Rationale
Reagents Moisture contaminationUse flame-dried glassware and anhydrous solvents.Lewis acids like AlCl₃ react vigorously with water, which deactivates the catalyst.[1]
Deactivated Lewis AcidUse a freshly opened bottle or a freshly sublimed Lewis acid.Exposure to atmospheric moisture can significantly reduce the catalytic activity.
Incorrect StoichiometryEnsure at least one equivalent of the Lewis acid is used.The ketone product forms a complex with the Lewis acid, effectively consuming it.[3][4]
Reaction Conditions Sub-optimal TemperatureMonitor the reaction by TLC at different temperatures to find the optimum.Some acylations require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions.[2]
Insufficient Reaction TimeTrack the consumption of the starting material by TLC or LC-MS.Incomplete reactions are a common cause of low yields.
Work-up Product LossQuench the reaction carefully by slowly adding it to ice-water.A controlled quench prevents decomposition of the product.
Emulsion FormationAdd brine during aqueous extraction to help break emulsions.[7]Emulsions can trap the product in the aqueous layer, leading to significant losses.[8]
Issue 2: Challenges in N-Protecting Group Removal

The choice of the nitrogen protecting group is crucial, and its efficient removal without affecting the rest of the molecule is paramount for a good overall yield.

Decision Tree for N-Deprotection

start Select N-Protecting Group boc Boc (tert-Butoxycarbonyl) start->boc cbz Cbz (Carboxybenzyl) start->cbz acetyl Acetyl start->acetyl deprotect_boc Acidic Conditions (e.g., TFA, HCl in dioxane) boc->deprotect_boc Deprotection Method deprotect_cbz Hydrogenolysis (e.g., H₂, Pd/C) cbz->deprotect_cbz Deprotection Method deprotect_acetyl Hydrolysis (Acidic or Basic) acetyl->deprotect_acetyl Deprotection Method

Caption: Choosing the appropriate deprotection strategy based on the N-protecting group.

Protecting Group Deprotection Reagent Common Issues Troubleshooting Tips
Boc TFA, HCl in dioxaneIncomplete removalIncrease reaction time or temperature. Ensure anhydrous conditions for HCl in dioxane.
Cbz H₂, Pd/CCatalyst poisoning, slow reactionUse a fresh catalyst. Ensure the substrate is free of sulfur-containing impurities. Increase hydrogen pressure.
Acetyl Strong acid or base (e.g., aq. HCl)Harsh conditions may affect other functional groups.Monitor the reaction carefully to avoid over-exposure. Consider milder enzymatic hydrolysis if applicable.[9]
Issue 3: Purity Concerns and Impurity Identification

Achieving high purity is essential, especially for drug development applications. A multi-technique approach is often necessary for a comprehensive purity assessment.

Analytical Workflow for Purity Assessment

start Crude Product tlc TLC Analysis start->tlc Initial Check hplc HPLC Analysis tlc->hplc Quantitative Analysis gcms GC-MS Analysis tlc->gcms Volatile Impurities? nmr NMR Spectroscopy tlc->nmr Structural Confirmation final_product Pure Product (>95%) hplc->final_product Purity Confirmed gcms->final_product Purity Confirmed nmr->final_product Structure Confirmed

Caption: A comprehensive analytical workflow for purity determination.

Technique Purpose Typical Protocol Key Considerations
TLC Reaction monitoring, initial purity checkSilica gel plates, eluting with a mixture of hexanes and ethyl acetate.Quick and easy, but not quantitative.[7]
HPLC Quantitative purity assessmentReverse-phase C18 column with a water/acetonitrile or water/methanol gradient. UV detection is common for these aromatic compounds.[10][11]Method development may be required to achieve good separation of all impurities.[12]
GC-MS Identification of volatile impuritiesCapillary column with a temperature gradient. Mass spectrometry provides structural information on the impurities.[13][14]Not suitable for non-volatile or thermally labile compounds.
NMR Structural confirmation and purity assessment (qNMR)¹H and ¹³C NMR in a suitable deuterated solvent. Quantitative NMR (qNMR) with an internal standard can determine absolute purity.[10]Provides detailed structural information and can quantify impurities if their signals are resolved.

By systematically addressing these common challenges, researchers can significantly improve the yield and purity of their 4-benzoylpiperidine derivative syntheses, leading to more reliable and reproducible results in their research and development endeavors.

References

Troubleshooting guide for reactions involving 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Methoxybenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic routes.

Introduction to this compound

This compound, with CAS number 25519-82-8, is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structure, featuring a piperidine ring, a ketone, and a methoxy-substituted aromatic ring, offers multiple points for chemical modification. However, its hydrochloride salt form and the reactivity of its functional groups can present specific challenges during chemical transformations. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Handling and Initial Reaction Setup

Question 1: My reaction with this compound is not proceeding. What is the most common initial pitfall?

Answer: A frequent oversight is the failure to liberate the free base of the piperidine before initiating the reaction. The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated and thus non-nucleophilic. For most reactions involving nucleophilic attack by the piperidine nitrogen (e.g., N-alkylation, N-acylation, reductive amination), the free base must be generated in situ or as a separate preliminary step.

Protocol 1: Liberation of the Free Base

  • Materials:

    • This compound

    • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (NEt₃)

    • Anhydrous solvent (e.g., DMF, Acetonitrile, DCM)

  • Procedure:

    • Suspend this compound (1.0 eq) in the chosen anhydrous solvent.

    • Add a suitable base. For solid bases like K₂CO₃, use at least 2.0 equivalents. For liquid bases like NEt₃, use 1.5-2.0 equivalents.

    • Stir the mixture at room temperature for 30-60 minutes.

    • If using a solid base, the reaction mixture can often be used directly in the next step. If a cleaner solution is required, the solids can be filtered off under an inert atmosphere.

N-Alkylation Reactions

Question 2: I am attempting an N-alkylation of 4-(4-Methoxybenzoyl)piperidine, but I am observing low yield and the formation of a water-soluble byproduct. What could be the issue?

Answer: This is a classic case of over-alkylation, leading to the formation of a quaternary ammonium salt. This is especially common with reactive alkylating agents like methyl iodide or benzyl bromide. The desired tertiary amine product is still nucleophilic and can react with another molecule of the alkylating agent.

Troubleshooting N-Alkylation:

Problem Potential Cause Recommended Solution
Low Yield of Tertiary Amine Incomplete reaction.Ensure the free base was fully generated. Increase reaction time or temperature moderately.
Formation of Quaternary Salt Over-alkylation of the desired product.Use a less reactive alkylating agent if possible. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Use a bulky base that is less likely to promote the second alkylation.
Reaction Stalls The generated HBr or HI is protonating the piperidine, quenching its nucleophilicity.Ensure a sufficient amount of base (at least 2.0 equivalents) is present to scavenge the acid byproduct.

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Caption: Troubleshooting workflow for N-alkylation reactions.

Reductive Amination

Question 3: My reductive amination reaction with an aldehyde is giving a low yield of the desired product, and I see a significant amount of a byproduct that appears to be the alcohol derived from my aldehyde. Why is this happening?

Answer: This indicates that the reduction of the aldehyde is competing with the reductive amination pathway. This can happen for several reasons:

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce aldehydes at room temperature.

  • Slow Imine Formation: If the formation of the iminium ion intermediate is slow, the reducing agent will have more opportunity to react with the starting aldehyde.

Troubleshooting Reductive Amination:

Problem Potential Cause Recommended Solution
Aldehyde Reduction Reducing agent is too reactive or imine formation is slow.Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[3] STAB is often effective without the need for acidic catalysts.
Low Conversion Inefficient imine formation.For less reactive aldehydes or ketones, consider pre-forming the imine by stirring the aldehyde and the free base of the piperidine together for 1-2 hours before adding the reducing agent. A catalytic amount of acetic acid can sometimes facilitate imine formation.
Reaction with Ketone Moiety The ketone on the 4-(4-methoxybenzoyl) group is being reduced.This is less common with mild reducing agents like STAB. If this is observed, consider protecting the ketone as a ketal before the reductive amination, followed by deprotection.

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References

Side reaction products in the synthesis of 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(4-Methoxybenzoyl)piperidine hydrochloride. This key intermediate, often used in the synthesis of pharmacologically active molecules like Ketanserin, is typically prepared via a Friedel-Crafts acylation reaction. While seemingly straightforward, this electrophilic aromatic substitution is prone to several side reactions that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice, detailed mechanistic explanations for the formation of common side products, and robust protocols to mitigate these issues. Our goal is to equip you with the expertise to anticipate, identify, and resolve challenges encountered during your experiments, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the most common culprits?

A1: Low or nonexistent yields in this synthesis can typically be traced back to a few critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any exposure to atmospheric humidity or residual water in your solvent, glassware, or starting materials will lead to hydrolysis and deactivation of the catalyst.

  • Insufficient Catalyst Stoichiometry: Friedel-Crafts acylations often require more than a catalytic amount of the Lewis acid.[1][2] This is because the ketone product forms a stable complex with AlCl₃, effectively sequestering it from the reaction. A stoichiometric amount, or even a slight excess, is generally necessary.

  • Piperidine Nitrogen Interference: The basic nitrogen atom of the piperidine ring can complex with the Lewis acid. This deactivates both the catalyst and the acylating agent. It is crucial to either use the piperidine starting material as a hydrochloride salt or to employ a suitable N-protecting group (like Boc) on the piperidine-4-carbonyl chloride, which is removed in a subsequent step.

  • Poor Quality of Reagents: The purity of both anisole and the piperidine-4-carbonyl chloride derivative is paramount. Impurities can lead to a host of side reactions and lower the overall yield.

Issue 2: Presence of Unexpected Side Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reaction products?

A2: The primary side products in this synthesis arise from the inherent reactivity of the anisole ring and potential interactions with the reaction conditions. The most common impurities are:

  • Ortho-Isomer: 2-(4-Methoxybenzoyl)piperidine

  • Demethylated Product: 4-(4-Hydroxybenzoyl)piperidine

  • N-Acylated Piperidine (if unprotected)

Let's delve into the specifics of each.

In-Depth Analysis of Side Reaction Products

The Ortho-Isomer: 2-(4-Methoxybenzoyl)piperidine

Q3: I've isolated an isomer of my desired product. How is this formed and how can I minimize it?

A3: The methoxy group of anisole is a powerful ortho-, para-directing group in electrophilic aromatic substitution.[3] While the para-substituted product, 4-(4-Methoxybenzoyl)piperidine, is the thermodynamically favored and major product due to reduced steric hindrance, a certain percentage of the ortho-isomer, 2-(4-Methoxybenzoyl)piperidine, is often formed.

Mechanism of Formation:

The acylium ion, formed from the reaction of piperidine-4-carbonyl chloride and AlCl₃, can attack the ortho position of the anisole ring, leading to the formation of the kinetic product.

Troubleshooting & Mitigation:

  • Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) can increase the selectivity for the para-product by favoring the thermodynamically more stable transition state.

  • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Less polar solvents, such as nitrobenzene or carbon disulfide, can sometimes favor para-substitution.

  • Purification: Careful column chromatography or fractional crystallization is usually effective in separating the para-isomer from the ortho-isomer.

Side ProductStructureMitigation Strategies
Ortho-Isomer 2-(4-Methoxybenzoyl)piperidineLower reaction temperature, optimize solvent, purification by chromatography or crystallization.
Demethylated Product 4-(4-Hydroxybenzoyl)piperidineUse a milder Lewis acid, control reaction time and temperature, use N-protection.
N-Acylated Piperidine Varies with acyl sourceUse piperidine as a hydrochloride salt, employ N-protection on the acylating agent.
The Demethylated Product: 4-(4-Hydroxybenzoyl)piperidine

Q4: My mass spectrometry data shows a peak corresponding to the loss of a methyl group. What is causing this demethylation?

A4: Strong Lewis acids like aluminum chloride can catalyze the cleavage of the methyl-oxygen bond in anisole and its derivatives, particularly at elevated temperatures or with prolonged reaction times.[4][5] This results in the formation of a phenolic byproduct.

Mechanism of Demethylation:

The Lewis acid coordinates to the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by a halide ion (from the catalyst) or another nucleophile present in the reaction mixture.

Troubleshooting & Mitigation:

  • Milder Lewis Acid: Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to causing demethylation.

  • Strict Temperature and Time Control: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC to determine the point of completion.

  • Stoichiometry of Lewis Acid: Using a large excess of AlCl₃ can increase the likelihood of demethylation. Use the minimum amount required for efficient reaction.

N-Acylation of Piperidine

Q5: I'm seeing byproducts that seem to involve a reaction at the piperidine nitrogen. How can this be avoided?

A5: If the piperidine nitrogen in the acylating agent (piperidine-4-carbonyl chloride) is not protected or protonated, it can act as a nucleophile and react with the Lewis acid or other electrophiles in the reaction mixture. This can lead to complex side products and deactivation of the starting material.

Troubleshooting & Mitigation:

  • Use of Hydrochloride Salt: The most common and effective strategy is to use piperidine-4-carbonyl chloride as its hydrochloride salt. The protonated nitrogen is no longer nucleophilic and will not interfere with the reaction.

  • N-Protection: An alternative is to use an N-protected piperidine-4-carbonyl chloride, for example, with a tert-butyloxycarbonyl (Boc) group.[5] This protecting group can be removed in a subsequent step after the Friedel-Crafts acylation is complete.

Visualizing the Reaction Pathways

The following diagrams illustrate the main synthetic route and the formation of key side products.

Synthesis and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Anisole Anisole Product 4-(4-Methoxybenzoyl)piperidine (para-product) Anisole->Product Electrophilic Attack (para position) AcylChloride Piperidine-4-carbonyl Chloride (N-Protected/HCl) AcyliumIon Acylium Ion AcylChloride->AcyliumIon AlCl₃ AcyliumIon->Product Electrophilic Attack (para position) OrthoProduct 2-(4-Methoxybenzoyl)piperidine (ortho-isomer) AcyliumIon->OrthoProduct Electrophilic Attack (ortho position) DemethylatedProduct 4-(4-Hydroxybenzoyl)piperidine Product->DemethylatedProduct AlCl₃, Δ

Caption: Main synthesis pathway and competing side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound (N-Protection Strategy)

This protocol utilizes an N-Boc protected piperidine-4-carbonyl chloride to prevent side reactions at the piperidine nitrogen.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of N-Boc-piperidine-4-carbonyl chloride (1.0 eq.) in anhydrous DCM to the stirred suspension via the dropping funnel.

  • Friedel-Crafts Reaction: To this mixture, add anisole (1.1 eq.) dropwise, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(4-methoxybenzoyl)piperidine.

  • Deprotection and Salt Formation: Dissolve the crude product in a suitable solvent (e.g., dioxane or methanol) and treat with an excess of HCl (e.g., 4M HCl in dioxane or gaseous HCl) to remove the Boc group and form the hydrochloride salt.

  • Purification: The resulting precipitate can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Protocol 2: Troubleshooting - Purification of Product from Ortho-Isomer

If TLC or NMR analysis indicates the presence of the ortho-isomer, the following purification strategy can be employed.

  • Column Chromatography: Prepare a silica gel column. The choice of eluent will depend on the polarity difference between the ortho and para isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure para-product.

  • Recrystallization: Combine the pure fractions, remove the solvent, and perform a final recrystallization to obtain a highly pure product.

Analytical Characterization of Impurities

A combination of spectroscopic techniques is essential for the identification and quantification of impurities.

  • ¹H NMR Spectroscopy: The ortho- and para-isomers will exhibit distinct aromatic proton splitting patterns. The demethylated product will show a phenolic -OH proton signal and the absence of the methoxy singlet.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and identify impurities based on their mass-to-charge ratio. The demethylated product will show a mass difference of 14 Da (CH₂) compared to the desired product.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can be used to separate and quantify the desired product and its impurities, providing a measure of the overall purity.

Analytical Workflow Crude_Product Crude Reaction Product TLC TLC Analysis Crude_Product->TLC NMR ¹H NMR Spectroscopy Crude_Product->NMR MS Mass Spectrometry Crude_Product->MS Purification Purification (Column Chromatography/ Recrystallization) TLC->Purification Impurity_ID Impurity Identification NMR->Impurity_ID MS->Impurity_ID Pure_Product Pure 4-(4-Methoxybenzoyl)piperidine HCl Purification->Pure_Product Impurity_ID->Purification

Caption: General analytical workflow for product purification and impurity identification.

References

Storage and handling guidelines for 4-(4-Methoxybenzoyl)piperidine hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Methoxybenzoyl)piperidine hydrochloride (CAS 25519-82-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges you may encounter during your experiments.

Core Principles of Handling and Storage

This compound is a key building block in pharmaceutical synthesis. Its stability is paramount for reproducible and reliable experimental outcomes. The molecule possesses three key functional regions that dictate its chemical behavior: a secondary amine within the piperidine ring (protonated as the hydrochloride salt), an aromatic ketone, and a methoxybenzene moiety. Understanding the potential reactivity of these groups is crucial for preventing degradation.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section addresses specific issues you might encounter, providing probable causes and actionable solutions.

Scenario 1: Inconsistent Analytical Results or Loss of Potency

Issue: You observe a decrease in the peak area of the active compound in your HPLC analysis over time, or you notice a decline in its expected biological activity.

Probable Cause: This is a classic sign of chemical degradation. The compound may be degrading due to improper storage or handling, leading to the formation of impurities.

Investigative Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Solution:

  • Immediate Quarantine and Verification: Isolate the suspected batch of the compound. Prepare a fresh solution from a new, unopened vial if available, and re-run your analysis to confirm the issue is with the specific batch and not the experimental setup.

  • Review Storage and Handling Logs:

    • Temperature: Confirm that the compound has been consistently stored at the recommended +5°C.[1] Temperature fluctuations can accelerate degradation.

    • Light Exposure: Was the compound stored in a light-protected (amber) vial? Aromatic ketones and methoxybenzene moieties can be susceptible to photodegradation.

    • Atmosphere: For long-term storage, was the vial flushed with an inert gas like argon or nitrogen? The piperidine nitrogen can be susceptible to oxidation.

  • Stability-Indicating HPLC Analysis: Employ a stability-indicating HPLC method to separate the parent compound from potential degradation products. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile is a good starting point. UV detection at around 275-280 nm should be suitable due to the benzoyl chromophore.

  • Characterization of Degradants: If new peaks are observed in the chromatogram, use LC-MS to determine their mass-to-charge ratio (m/z). This information is critical for hypothesizing the structure of the degradation products. For a more definitive structural elucidation, isolation of the impurities followed by NMR spectroscopy may be necessary.[2]

Scenario 2: Appearance of a Yellowish Tinge in the Solid Compound

Issue: The normally off-white to light yellow solid has developed a more pronounced yellow or brownish color.

Probable Cause: This often indicates oxidative degradation or the formation of colored impurities. The piperidine ring and the benzoyl group are potential sites for oxidation.

Step-by-Step Solution:

  • Assess the Extent of Discoloration: If the discoloration is minor and localized, the bulk of the material may still be viable. However, it is a clear warning sign of ongoing degradation.

  • Minimize Further Exposure: Immediately ensure the container is tightly sealed and the headspace is purged with an inert gas. Store in a desiccator to protect from moisture, which can facilitate oxidative processes.

  • Purity Assessment: Perform a purity analysis using HPLC as described above. The appearance of new peaks, even minor ones, concurrent with the color change confirms degradation.

  • Consider Potential Oxidative Pathways:

    • N-Oxidation: The nitrogen atom of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.

    • Ring Opening: More aggressive oxidation could potentially lead to the opening of the piperidine ring.

    • Degradation of the Methoxybenzene Moiety: Oxidative processes can sometimes affect the methoxy group or the aromatic ring itself, potentially leading to phenolic byproducts which are often colored.

Scenario 3: Poor Solubility or Precipitate Formation in Solution

Issue: The compound, which is expected to be soluble in your chosen solvent, is showing poor solubility or a precipitate is forming over time.

Probable Cause: This could be due to the formation of less soluble degradation products or a change in the salt form of the compound.

Step-by-Step Solution:

  • Verify Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could react with the compound.

  • pH Considerations: The hydrochloride salt is acidic. If dissolved in a basic medium, the free base of 4-(4-methoxybenzoyl)piperidine will be formed, which has different solubility characteristics. Ensure the pH of your solution is compatible with the hydrochloride salt form.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it separately using techniques like HPLC, MS, or NMR to identify it. It could be a degradation product or the free base of the compound.

  • Forced Degradation Study Insight: A forced degradation study under basic conditions would reveal if the precipitate is the free base or a product of base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The recommended storage temperature is +5°C.[1] It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation. To prevent photodegradation, always use an amber or light-blocking vial. Store in a dry environment, as the compound is a hydrochloride salt and can be hygroscopic.

ParameterRecommended ConditionRationale
Temperature +5°CMinimizes thermal degradation and slows down potential chemical reactions.
Atmosphere Inert (Argon or Nitrogen)Protects against oxidation of the piperidine nitrogen and other sensitive parts of the molecule.
Light Protect from light (Amber vial)The aromatic ketone and methoxybenzene moieties can absorb UV light, leading to photodegradation.
Moisture Dry (Desiccator)As a hydrochloride salt, it can absorb moisture, which can facilitate hydrolysis or other degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The compound is generally stable to hydrolysis due to the robustness of the ketone and ether linkages. However, under harsh acidic or basic conditions, cleavage is theoretically possible, though unlikely under typical experimental conditions. The piperidine ring itself is stable to hydrolysis.

  • Oxidation: This is a more probable degradation pathway. The tertiary amine that can be formed from the deprotonation of the piperidinium ion is susceptible to oxidation, potentially forming an N-oxide. The benzylic position adjacent to the ketone could also be a site of oxidative cleavage under aggressive conditions.

  • Photodegradation: Aromatic ketones are known to be photosensitive. Upon absorption of UV light, they can undergo various photochemical reactions. The methoxybenzene moiety can also contribute to photosensitivity.[1][3] This can lead to complex degradation products, and it is a key reason for storing the compound in the dark.

Q3: What solvents are compatible with this compound?

A3: The compound is a hydrochloride salt and is generally soluble in polar protic solvents like water and alcohols (methanol, ethanol). Its solubility in aprotic organic solvents may be more limited. Always perform a small-scale solubility test before preparing larger quantities. Be mindful of the pH of aqueous solutions, as dissolving in a basic buffer will neutralize the hydrochloride salt and generate the free base, which has different solubility properties.

Q4: How can I assess the purity of my sample and detect degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.

Recommended HPLC Method Outline:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more nonpolar components. For example, 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at approximately 275-280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like a water/acetonitrile mixture.

This method should provide good separation of the parent compound from potential more polar or less polar degradation products. For structural confirmation of any new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques.[2]

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Methoxybenzoyl)piperidine Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Methoxybenzoyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your process, and ensure the consistent production of high-quality material for preclinical evaluation.

Introduction to the Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction between a protected piperidine derivative and an anisole derivative, followed by deprotection and salt formation. While straightforward on a lab scale, scaling up this process for preclinical studies introduces challenges related to reaction control, impurity profiles, and material handling. This guide provides practical, experience-driven advice to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Q: My Friedel-Crafts acylation is resulting in a low yield of the desired N-protected 4-(4-Methoxybenzoyl)piperidine. What are the likely causes and how can I improve it?

A: Low yields in Friedel-Crafts acylation are a common challenge, often stemming from several key factors. Here’s a breakdown of potential causes and their solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or starting materials will rapidly deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure your starting materials are dry. Consider using a freshly opened container of the Lewis acid or titrating it before use to determine its activity.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1] This necessitates the use of more than a catalytic amount of the Lewis acid.

    • Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required to drive the reaction to completion. Carefully review your stoichiometry and consider a modest increase in the catalyst loading.

  • Substrate-Catalyst Interaction: If you are using an unprotected piperidine derivative, the basic nitrogen atom will readily complex with the Lewis acid, rendering it inactive for the acylation reaction.[2]

    • Solution: It is crucial to use an N-protected piperidine derivative, such as N-Boc or N-Cbz protected 4-piperidinecarbonyl chloride. The protecting group can be removed in a subsequent step.

  • Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to side product formation and decomposition.

    • Solution: Optimize the reaction temperature. Start with literature-reported conditions and perform small-scale experiments to determine the optimal temperature for your specific setup. Gradual warming of the reaction mixture can sometimes be beneficial.

Issue 2: Formation of Impurities

Q: I am observing significant impurity peaks in the HPLC analysis of my crude product. What are the common impurities and how can I minimize their formation?

A: Impurity formation is a critical concern, especially when scaling up. Here are some common impurities and strategies to mitigate them:

  • Polyacylation Products: While less common in acylation than alkylation, under certain conditions, a second acylation on the anisole ring can occur, although the first acyl group is deactivating.[2]

    • Solution: Control the stoichiometry of the acylating agent. A slight excess of the anisole substrate can help minimize polyacylation.

  • Isomeric Impurities: Friedel-Crafts acylation of anisole is highly regioselective for the para position due to the directing effect of the methoxy group. However, small amounts of the ortho isomer can form.

    • Solution: Careful control of reaction temperature can influence regioselectivity. Lower temperatures generally favor the formation of the para isomer. Purification by recrystallization or column chromatography is effective at removing the ortho isomer.

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in your crude product.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure the reaction is allowed to proceed to completion before workup.

Issue 3: Difficulties with Hydrochloride Salt Formation and Purification

Q: I am having trouble obtaining a crystalline and pure hydrochloride salt of 4-(4-Methoxybenzoyl)piperidine. The product is oily or discolored. What should I do?

A: The final salt formation and purification step is critical for obtaining a stable, high-quality product suitable for preclinical studies. Here are some troubleshooting tips:

  • Incomplete Deprotection: If you used an N-protected intermediate, ensure the deprotection step is complete before attempting salt formation. Residual protecting groups can interfere with crystallization.

    • Solution: Monitor the deprotection reaction by TLC or LC-MS to confirm the complete removal of the protecting group.

  • Solvent Choice for Salt Formation: The choice of solvent is crucial for obtaining a crystalline hydrochloride salt.[3]

    • Solution: A common method is to dissolve the free base in a suitable organic solvent like isopropanol, ethanol, or ethyl acetate, and then add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or ethereal HCl).[3][4] Experiment with different solvent systems to find one that provides good crystal formation.

  • Purification of the Free Base: Impurities in the free base will be carried over into the salt and can inhibit crystallization.

    • Solution: Purify the free base by column chromatography or recrystallization before salt formation. This will significantly improve the purity and crystallinity of the final hydrochloride salt.

  • Water Content: The presence of water can sometimes lead to the formation of hydrates or prevent crystallization.[3]

    • Solution: Ensure your solvents are anhydrous and the workup is performed under dry conditions. If a hydrate is acceptable, this may not be an issue, but for a non-hydrated form, anhydrous conditions are key.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when scaling up this synthesis?

A1: Safety is paramount. Key precautions include:

  • Handling Piperidine and its Derivatives: Piperidine is a flammable, toxic, and corrosive substance.[5][6][7] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Handling Anisole: Anisole is a flammable liquid.[8] Keep it away from ignition sources and use grounding to prevent static discharge.[8]

  • Friedel-Crafts Reaction: The reaction can be exothermic. Use a reaction vessel with adequate cooling capacity and add reagents slowly to control the temperature. Quenching the reaction, especially with water, can be vigorous, so perform this step cautiously with appropriate cooling.

  • Hydrogen Chloride: Gaseous HCl or concentrated solutions are highly corrosive. Handle with extreme care in a fume hood.

Q2: What analytical methods are recommended for in-process control and final product characterization?

A2: A robust analytical package is essential:

  • In-Process Control: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring reaction progress.

  • Final Product Characterization:

    • HPLC: To determine purity and quantify impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.[9]

    • Mass Spectrometry (MS): To confirm the molecular weight.[9]

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Elemental Analysis: To confirm the elemental composition.

Q3: How should I store the final this compound product?

A3: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[9]

Experimental Protocols and Data

Table 1: Recommended Solvents for Recrystallization of the Hydrochloride Salt
Solvent SystemExpected PurityNotes
Isopropanol>98%Often forms well-defined crystals upon slow cooling.[10]
Ethanol/Water (8:2)>97%Good for high recovery, but may require slower cooling for optimal purity.[10]
Methanol/Diethyl Ether>99%Dissolve in minimal hot methanol and add diethyl ether as an anti-solvent.
Protocol 1: General Procedure for Friedel-Crafts Acylation (N-Boc Protected)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the flask with anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of N-Boc-4-piperidinecarbonyl chloride (1.0 eq) in the anhydrous solvent via the dropping funnel.

  • Addition of Anisole: After the addition is complete, add anisole (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 4-(4-Methoxybenzoyl)piperidine free base in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring until the pH is acidic.

  • Crystallization: The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Visual Diagrams

Synthesis_Workflow A N-Boc-4-piperidine- carboxylic acid B N-Boc-4-piperidine- carbonyl chloride A->B SOCl₂ or (COCl)₂ D N-Boc-4-(4-methoxybenzoyl)- piperidine B->D AlCl₃, DCM (Friedel-Crafts Acylation) C Anisole C->D AlCl₃, DCM (Friedel-Crafts Acylation) E 4-(4-Methoxybenzoyl)- piperidine (Free Base) D->E TFA or HCl (Deprotection) F 4-(4-Methoxybenzoyl)piperidine hydrochloride E->F HCl (e.g., in Ether) (Salt Formation)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Q1 Check Catalyst Activity and Stoichiometry Start->Q1 Q2 Verify N-Protection Start->Q2 Q3 Optimize Reaction Temperature Start->Q3 Q4 Purify Intermediate? Start->Q4 Sol1 Use Anhydrous Conditions & Stoichiometric Catalyst Q1->Sol1 Sol2 Protect Piperidine Nitrogen (e.g., with Boc) Q2->Sol2 Sol3 Perform Temperature Scouting Study Q3->Sol3 Sol4 Purify Free Base Before Salt Formation Q4->Sol4 End Improved Yield & Purity Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Method Refinement for the Chiral Separation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this critical class of compounds. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals, making their stereoisomeric purity a critical quality attribute.[1][2][3] This resource moves beyond generic advice to offer nuanced, field-proven strategies for robust and reliable method development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chiral separation method for a novel piperidine derivative?

A1: A systematic screening approach is the most efficient strategy.[4] Given the structural diversity of piperidine derivatives, there is no single universal column that will work for all compounds.

Initial Screening Platform:

  • Columns: Begin with a diverse set of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralcel® OD-H and Chiralpak® AD-H) and macrocyclic glycopeptide-based CSPs are excellent starting points as they cover a broad range of selectivities and can be operated in multiple modes (normal-phase, reversed-phase, and polar organic).[4]

  • Mobile Phases:

    • Normal-Phase (NP): Start with a simple mobile phase of hexane/isopropanol or hexane/ethanol. The alcohol modifier concentration can be varied to optimize retention and resolution.

    • Reversed-Phase (RP): A common starting point is a mobile phase of acetonitrile/water or methanol/water with a suitable buffer.

    • Polar Organic Mode (PO): This mode uses polar organic solvents like ethanol or acetonitrile, often with additives. It can offer unique selectivity.

It is crucial to screen across different modes as they can provide complementary enantioselectivities.[4]

Q2: My piperidine derivative lacks a strong UV chromophore. How can I achieve adequate detection?

A2: This is a common challenge with saturated heterocyclic compounds. Pre-column derivatization is a highly effective technique to introduce a chromophore into the analyte.[5]

A well-established method involves reacting the piperidine's secondary amine with a derivatizing agent like para-toluenesulfonyl chloride (PTSC) in the presence of a base.[5] This reaction introduces a strongly UV-absorbent tosyl group, allowing for sensitive detection. Another approach is to use a derivatizing agent such as 4-nitrobenzoic acid.[6]

Q3: What is the role of mobile phase additives, and how do I select the appropriate one?

A3: Mobile phase additives are critical for controlling peak shape and selectivity, especially for basic compounds like piperidines.[7][8]

  • For Basic Analytes (like most piperidines): In normal-phase or polar organic mode, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) is essential.[5][6] These additives compete with the basic piperidine nitrogen for interaction with acidic silanol groups on the silica surface of the column, thereby minimizing peak tailing.[7]

  • For Acidic Analytes: If your piperidine derivative has acidic functional groups, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) is used in reversed-phase to suppress the ionization of the analyte and improve peak shape.[4][8]

The concentration of the additive can also influence selectivity and even the elution order of enantiomers, so it is a valuable parameter to optimize.[8]

Q4: How does temperature affect the chiral separation of piperidine derivatives?

A4: Temperature is a powerful but often overlooked parameter for optimizing chiral separations.[7] Its effect can be complex and compound-dependent.

  • General Trend: In many cases, lower temperatures increase the enantioselectivity, leading to better resolution. This is because the interactions between the analyte and the chiral stationary phase become more defined at lower temperatures.

  • Anomalous Behavior: However, for some compounds, particularly on polysaccharide-based CSPs, increasing the temperature can paradoxically lead to increased retention and improved separation.[9] In rare cases, a reversal of the enantiomer elution order can be observed at different temperatures.[9]

Therefore, it is highly recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development to find the optimal condition for your specific separation.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Enantiomers

This is the most fundamental challenge in chiral method development. If initial screening fails to provide at least partial separation, a systematic approach to optimization is required.

Workflow for Troubleshooting Poor Resolution

Caption: Troubleshooting Logic for Poor Peak Resolution.

Detailed Solutions:
  • Inappropriate Stationary Phase: The initial CSP may not provide the necessary chiral recognition for your specific molecule.

    • Solution: Broaden your screening to include different classes of CSPs. If you started with polysaccharide columns, consider Pirkle-type, cyclodextrin-based, or protein-based columns.[4][10][11]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions leading to separation.[8]

    • Solution (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Also, try switching the type of alcohol, as this can dramatically alter selectivity.

    • Solution (Reversed Phase): Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Ensure the pH of the mobile phase is appropriate for the pKa of your piperidine derivative.

  • Lack of Key Molecular Interactions: Sometimes, the analyte structure lacks the necessary functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors) for strong interaction with the CSP.[4]

    • Solution: Consider pre-column derivatization not just for detection but also to enhance chiral recognition. Introducing a group that can participate in π-π stacking or strong hydrogen bonding can significantly improve resolution.

Issue 2: Peak Tailing

Peak tailing is a common problem when analyzing basic compounds like piperidines. It compromises resolution and leads to inaccurate integration and quantification.[12][13]

Root Causes and Solutions
Possible Cause Explanation Solution
Secondary Silanol Interactions The basic nitrogen of the piperidine ring interacts strongly with acidic silanol groups on the surface of the silica-based CSP. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, causing the peak to tail.[7]Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This "masks" the active silanol sites, preventing the unwanted interaction.[7] Using a base-deactivated column can also be beneficial.
Column Overload Injecting too much sample mass onto the column saturates the active sites of the stationary phase, leading to peak distortion and tailing.[12] This is often characterized by a "right-triangle" peak shape.[12]Systematically reduce the sample concentration or injection volume until the peak shape improves and becomes symmetrical.
Column Contamination/Degradation Accumulation of strongly retained matrix components or sample impurities on the column inlet frit or stationary phase can disrupt the sample band, causing tailing for all peaks.[12]1. Backflush the column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the inlet frit.[12] 2. Use a guard column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants.[14] 3. Trim the column: If contamination is severe, carefully trimming 5-10 mm from the inlet end of the column can restore performance.[13][15]
Extra-Column Effects Tailing can be introduced by issues outside the column, such as excessive tubing volume between the injector and column or between the column and detector.Ensure you are using tubing with the smallest possible internal diameter and length. Check for any dead volumes in the fittings.
Issue 3: Split Peaks

Split peaks suggest that the sample band is being disrupted as it enters or travels through the column.

Diagnostic Flowchart for Split Peaks

Caption: Diagnostic workflow for troubleshooting split peaks.

Detailed Solutions:
  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit, causing the sample flow path to be uneven.[12]

    • Solution: Reverse and flush the column. If this fails, the frit may need to be replaced, or if it is an older column, the entire column may need replacement. Using an in-line filter before the injector is a good preventative measure.[16]

  • Column Bed Collapse or Void: A void at the head of the column can cause the sample band to split into two paths.[16] This can be caused by physical shock or operating at a pH outside the column's stable range.

    • Solution: This is typically irreversible. The column must be replaced.

  • Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Experimental Protocols

Protocol 1: Pre-column Derivatization with PTSC for UV Detection

This protocol is adapted for piperidine derivatives lacking a UV chromophore.[5]

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of para-toluenesulfonyl chloride (PTSC) in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a 0.1 M solution of a non-nucleophilic base (e.g., sodium bicarbonate or triethylamine) in water or an appropriate organic solvent.

  • Derivatization Reaction:

    • In a clean vial, add your piperidine sample.

    • Add an excess of the basic solution to ensure the piperidine is deprotonated.

    • Add a molar excess of the PTSC solution.

    • Vortex the mixture and allow it to react at room temperature. Reaction time may need optimization (e.g., 30-60 minutes). Gentle heating (e.g., 40-50°C) can be used to accelerate the reaction if necessary.

  • Sample Preparation for HPLC:

    • After the reaction is complete, quench any remaining PTSC by adding a small amount of a primary amine solution (e.g., Tris buffer).

    • Dilute the sample with the mobile phase to the desired concentration for injection.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Monitor the eluent at a wavelength where the tosyl group has strong absorbance, typically around 228 nm.[5]

Protocol 2: Systematic Mobile Phase Screening (Normal Phase)

This protocol outlines a structured approach to finding the optimal mobile phase for a polysaccharide-based CSP.

  • Initial Conditions:

    • Column: Chiralcel® OD-H or Chiralpak® AD-H (or equivalent).

    • Mobile Phase A: 100% Hexane.

    • Mobile Phase B: 100% Isopropanol (IPA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: As appropriate for the analyte.

  • Screening Run:

    • Perform a series of isocratic runs, varying the percentage of IPA. A good starting range is from 5% to 30% IPA in 5% increments.

    • Example Runs: 95:5 Hexane:IPA, 90:10 Hexane:IPA, 85:15 Hexane:IPA, etc.

  • Analysis of Results:

    • Identify the condition that provides the best balance of retention time and resolution.

    • If no separation is achieved, repeat the screening process using a different alcohol modifier, such as ethanol (EtOH). The change in the hydrogen-bonding characteristics of the modifier can induce selectivity.

  • Additive Optimization:

    • Once a promising mobile phase composition is identified, add 0.1% DEA to the alcohol modifier.

    • Re-run the best condition(s) to assess the impact on peak shape and resolution. The additive should significantly reduce tailing for basic piperidine derivatives.

By following these structured FAQs, troubleshooting guides, and protocols, you can significantly streamline the method development process for the chiral separation of piperidine derivatives, leading to more robust, reliable, and accurate analytical results.

References

Addressing poor reproducibility in experiments with 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Methoxybenzoyl)piperidine hydrochloride. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that can lead to poor experimental reproducibility. This resource is structured as a series of troubleshooting guides and FAQs to directly tackle the specific issues researchers, scientists, and drug development professionals face. Our goal is to empower you with the causal understanding needed to design robust, reliable, and repeatable experiments.

Compound at a Glance

This compound is a versatile synthetic building block, frequently employed in the development of novel therapeutic agents due to the prevalence of the piperidine scaffold in pharmaceuticals.[1][2] However, its nature as a hydrochloride salt of a secondary amine presents specific handling and reaction challenges that are often underestimated.

PropertyValueSource(s)
CAS Number 25519-82-8[3][4]
Molecular Formula C₁₃H₁₇NO₂ · HCl[3][5]
Molecular Weight 255.74 g/mol [4][5]
Appearance Off-white to light yellow solid/crystalline powder[6][7]
Melting Point ~174-176 °C[7]
Recommended Storage +4°C to +8°C, sealed in a dry environment[3][6][8]

Part 1: Troubleshooting Guide - Inconsistent Results

This section addresses the most common sources of experimental variability in a question-and-answer format.

Q1: My reaction yields are inconsistent, even when using the same protocol. Could the quality or handling of my starting material be the problem?

A: Absolutely. This is the most frequent and fundamental cause of poor reproducibility. This compound is a stable solid, but its hydrochloride salt form introduces two critical variables: purity and hygroscopicity .

  • Expertise & Experience: The piperidine hydrochloride moiety is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] When you weigh out the reagent, you may inadvertently be weighing a significant amount of water. This error in molar quantity directly impacts reaction stoichiometry, leading to lower yields and an excess of other reagents, which complicates purification. The compound should be stored tightly sealed in a dry environment, preferably in a desiccator.[8]

  • Trustworthiness through Verification: Do not assume the purity stated on the bottle is the purity of the material in your specific weighing vessel. Before starting a critical series of experiments, it is best practice to dry a sufficient amount of the reagent under vacuum for several hours to remove adsorbed water. Always handle the reagent quickly in a low-humidity environment.

Below is a workflow for mitigating reagent-based inconsistencies.

cluster_0 Reagent Integrity Workflow A Receive Reagent (CAS: 25519-82-8) B Store Immediately (+4°C to +8°C, Dry) A->B Check CoA C Aliquot for Use B->C Before first use D Dry Aliquot (Vacuum Oven, RT) C->D Mitigates hygroscopicity E Handle in Low Humidity (e.g., Glove Box) D->E Prevent rehydration F Weigh Quickly E->F G Proceed to Reaction F->G

Caption: Workflow for ensuring reagent integrity.

Q2: I'm observing unexpected side-products in my analysis. How can I definitively assess the purity of my this compound?

A: Observing unexpected side-products often points to impurities in the starting material that participate in the reaction. A supplier's Certificate of Analysis (CoA) is a starting point, but verifying purity in-house is a self-validating step.

  • Expertise & Experience: A multi-technique approach is most robust.

    • ¹H-NMR: Provides a clear structural fingerprint. Look for unexpected peaks, particularly in the aromatic and aliphatic regions. Integration of the methoxy singlet (~3.8 ppm) versus the piperidine protons can give a rough estimate of purity against a known standard.

    • HPLC-UV: This is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., C18 column) with a suitable mobile phase (like acetonitrile/water with a buffer) can separate the main compound from non-volatile impurities.[10]

    • LC-MS: Confirms the mass of the primary peak seen in HPLC corresponds to the expected molecular weight (220.13 for the free base, M+H⁺). It is also excellent for identifying the mass of impurity peaks.

  • Authoritative Grounding: Forensic and pharmaceutical chemistry rely on these orthogonal analytical techniques to unequivocally identify and quantify compounds.[11][12]

Analytical TechniqueInformation ProvidedCommon Pitfalls
¹H-NMR Structural confirmation, detection of proton-bearing impurities.Poor resolution can hide small impurities; residual solvent peaks can interfere.
RP-HPLC Quantitative purity (Area %), detection of non-volatile impurities.Co-elution of impurities with similar polarity; requires method development.
LC-MS (ESI+) Molecular weight confirmation of parent compound and impurities.Ion suppression effects; does not detect non-ionizable impurities.

Part 2: Troubleshooting Guide - Solubility and Reaction Setup

Q3: I'm struggling to achieve complete and consistent dissolution. What are the best practices for preparing a stock solution?

A: Incomplete dissolution is a primary source of irreproducibility. Because this is a hydrochloride salt, both solvent choice and pH are critical.

  • Expertise & Experience: The hydrochloride form is used specifically to enhance aqueous and protic solvent solubility.[13] While it is reported as soluble in water and ethanol[7], achieving high concentrations can be difficult and may lead to supersaturated solutions that precipitate over time.

    • Solvent Selection: For organic reactions, polar aprotic solvents like DMF or DMSO are often used. However, solubility can be limited. Gentle warming and sonication can aid dissolution, but always allow the solution to return to room temperature to check for precipitation before use.

    • The Role of the Salt: Remember, in a neutral organic solvent, the compound exists as an ion pair. It is not the "free base" piperidine. This influences its reactivity.

  • Trustworthiness through Protocol: A standardized dissolution protocol is essential.

Protocol: Preparation of a Standardized Stock Solution in DMF
  • Preparation: Gently warm the required volume of anhydrous DMF (N,N-Dimethylformamide) to ~30-40°C under an inert atmosphere (e.g., Nitrogen or Argon). This slightly elevated temperature will aid dissolution without promoting degradation.

  • Weighing: Weigh the pre-dried this compound in a separate, dry vessel.

  • Dissolution: Slowly add the weighed solid to the warmed DMF with vigorous stirring. Use a stir bar that provides good vortexing.

  • Sonication: If solids persist, place the sealed vial in a sonicator bath for 5-10 minute intervals, ensuring the solution does not overheat.

  • Equilibration: Allow the solution to cool completely to room temperature.

  • Verification: Visually inspect the solution against a dark background for any suspended particles or cloudiness. A clear, homogenous solution is required. If precipitation occurs, the concentration is too high for that solvent at room temperature.

Q4: How critical is pH control in reactions involving this reagent? My reaction progress seems to stall.

A: This is arguably the most important chemical concept for using this reagent successfully. Stalled reactions are almost always due to a failure to liberate the nucleophilic free amine.

  • Expertise & Experience: The piperidine nitrogen in the hydrochloride salt is protonated (R₂NH₂⁺Cl⁻). In this state, it is not nucleophilic and will not participate in most desired reactions (e.g., acylation, alkylation, reductive amination). To activate the reagent, you must add a base to deprotonate the nitrogen and generate the free secondary amine (R₂NH).

  • Authoritative Grounding: The principles of acid-base chemistry dictate this equilibrium. The choice of base and the stoichiometry are critical.[14]

    • Base Selection: A non-nucleophilic organic base is typically preferred to avoid introducing competing nucleophiles. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM). Inorganic bases like K₂CO₃ or NaHCO₃ can also be used but may have limited solubility in organic solvents.

    • Stoichiometry: At least one full equivalent of base is required to neutralize the hydrochloride. In practice, using a slight excess (1.1-1.5 equivalents) is common to drive the equilibrium towards the free amine.

cluster_1 Reagent Activation Equilibrium inactive [Piperidine]-NH₂⁺Cl⁻ (Inactive Salt, Non-nucleophilic) base + Base (e.g., DIPEA, >1 eq.) inactive->base active [Piperidine]-NH (Active Free Base, Nucleophilic) acid + H-Base⁺Cl⁻ (Byproduct) active->acid Reaction Proceeds base->active Deprotonation

Caption: The critical deprotonation step for reactivity.

A reaction that stalls is often a sign that the free amine is not being generated in sufficient concentration. This could be due to an insufficient amount of base, a base that is too weak, or interaction of the base with other acidic components in the reaction mixture.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition? A: The compound should be stored in a tightly sealed container at +4°C to +8°C.[3][6] To minimize water absorption, storage in a desiccator is highly recommended.

Q: Is the compound light-sensitive? A: While significant light sensitivity is not commonly reported, as a general best practice for all complex organic molecules, storage in an amber vial or protected from direct light is advisable to prevent potential long-term degradation.

Q: Why is my compound an off-white or pale yellow color? A: A pure sample should be a white to off-white crystalline powder.[6][7] A distinct yellow or tan color may indicate the presence of minor impurities, possibly from the synthesis or slow degradation over time. For sensitive applications, a purity check via HPLC or recrystallization may be necessary.

Q: Do I need to run my reaction under an inert atmosphere? A: While the compound itself is not particularly air-sensitive, the free piperidine base can be. More importantly, many reagents used in conjunction with it (e.g., organometallics, certain coupling reagents, hydrides) are highly air- and moisture-sensitive. Therefore, running reactions under an inert atmosphere (Nitrogen or Argon) is a robust practice that eliminates a significant source of potential side reactions and improves reproducibility.

References

Technical Support Center: Catalyst Selection and Optimization for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this critical synthetic transformation. Piperidine and its derivatives are foundational scaffolds in a vast number of pharmaceuticals and agrochemicals, making their efficient synthesis a paramount concern in modern chemistry.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding catalyst selection for the synthesis of piperidines.

Q1: What is the most common and atom-economical method for synthesizing piperidines, and which catalysts are typically used? A1: The most direct and widely adopted method is the catalytic hydrogenation of pyridine precursors.[1] This approach is favored for its atom economy, adding three molecules of hydrogen across the aromatic ring.[1] Heterogeneous catalysts are most common, especially in industrial settings, due to their ease of separation and recyclability.[1] Key catalysts include:

  • Platinum Group Metals (PGMs): Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are highly effective.[1][3]

  • Nickel Catalysts: Raney Nickel is a cost-effective option, though it often requires more forcing conditions (higher temperatures and pressures).[4]

Q2: Why is the hydrogenation of pyridine often challenging, and what is "catalyst poisoning"? A2: The primary challenges stem from the aromatic stability of the pyridine ring and catalyst poisoning.[5] The aromaticity necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[1][2] Catalyst poisoning occurs when the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product strongly adsorbs to the active sites of the metal catalyst.[1][3] This blocks reactants from accessing the sites, leading to decreased reaction rates, incomplete conversion, and potential catalyst deactivation.[3]

Q3: I need to reduce a substituted pyridine without affecting other sensitive functional groups like nitro, bromo, or alkenyl groups. What is the best approach? A3: This is a significant challenge for traditional hydrogenation catalysts, which are often non-selective. A groundbreaking solution is the use of Iridium(III)-catalyzed ionic hydrogenation.[6] This method displays exceptional chemoselectivity, leaving sensitive moieties such as nitro, azido, bromo, alkenyl, and alkynyl groups remarkably inert.[6] The mechanism diverges from classical pathways, operating through a protonation and hydride transfer process that avoids the typical catalyst poisoning by nitrogen's lone pair.[6]

Q4: Beyond hydrogenation, what are other reliable methods for constructing the piperidine ring? A4: Several powerful methods exist, each with its own set of advantages for accessing different substitution patterns:

  • Reductive Amination: This involves the intramolecular cyclization of precursors containing an amine and one or more carbonyl groups, such as dialdehydes or ketoaldehydes.[7][8] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

  • Aza-Diels-Alder Reaction: This [4+2] cycloaddition of an imine with a diene forms a tetrahydropyridine intermediate, which can be subsequently reduced to the corresponding piperidine.[7] This method is particularly powerful for controlling stereochemistry.

  • Ring-Closing Metathesis (RCM): Ruthenium-based catalysts can efficiently cyclize dialkenyl amines or amides to form tetrahydropyridine precursors.[9]

Q5: My purified piperidine has a yellow tint. What causes this and how can I fix it? A5: A yellow color in piperidine is almost always due to oxidation products.[10][11] While this may not affect all applications, high-purity work requires its removal. The most effective purification method is distillation.[10][11] To prevent re-oxidation, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light.[10]

Troubleshooting Guide by Synthetic Method

This section provides detailed troubleshooting for specific issues encountered during common synthetic procedures.

Method 1: Catalytic Hydrogenation of Pyridines

This is the most common route but is fraught with potential issues related to catalyst activity and selectivity.

Problem 1: Low Yield and/or Incomplete Conversion

Your reaction stalls before the starting material is fully consumed, even after extended reaction times.

  • Possible Cause 1: Catalyst Poisoning.

    • Why it happens: The nitrogen lone pair on the piperidine product is a more potent Lewis base than that of the starting pyridine, leading to strong product inhibition and catalyst deactivation.[1][3]

    • Solution: Conduct the reaction in an acidic solvent like glacial acetic acid or add an acidic additive.[5][12] The acid protonates the nitrogen atom, preventing it from coordinating to and poisoning the catalyst surface. This is particularly effective for catalysts like PtO₂.[12]

  • Possible Cause 2: Insufficient Catalyst Activity or Loading.

    • Why it happens: The high aromatic stability of the pyridine ring requires a highly active catalyst.

    • Solution 1: Switch Catalyst: If using Pd/C, consider switching to the more active PtO₂ (Adams' catalyst) or a Rhodium-based catalyst, which can be effective at lower pressures.[11][12] For multi-substituted pyridines, heterogeneous ruthenium catalysts have shown high diastereoselectivity.[13]

    • Solution 2: Increase Catalyst Loading: Increase the catalyst loading from a typical 1-5 mol% up to 10 mol%.

    • Solution 3: Increase Hydrogen Pressure/Temperature: Carefully increase the hydrogen pressure and/or reaction temperature. Note that this may impact selectivity and lead to side product formation.[10]

  • Possible Cause 3: Poor Quality Catalyst.

    • Why it happens: The catalyst may have been improperly stored or handled, leading to oxidation or contamination.

    • Solution: Use a fresh batch of catalyst from a reputable supplier.

G start Low Yield or Incomplete Conversion q1 Is the reaction run in acidic medium? start->q1 a1_no Add Glacial Acetic Acid or other acidic additive. q1->a1_no No a1_yes Yes q1->a1_yes Yes end Re-run Experiment a1_no->end q2 What is the catalyst and its loading? a1_yes->q2 q3 Are reaction conditions sufficiently harsh? a1_yes->q3 q4 Is the catalyst fresh? a1_yes->q4 a2_switch Switch to a more active catalyst (e.g., PtO₂, Rh/C, Ru catalyst). q2->a2_switch a2_increase Increase catalyst loading (e.g., to 10 mol%). q2->a2_increase a2_switch->end a2_increase->end a3_increase Increase H₂ pressure and/or temperature cautiously. q3->a3_increase a3_increase->end a4_replace Use a fresh batch of catalyst. q4->a4_replace a4_replace->end

References

Preventing racemization during the synthesis of chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

Welcome to the Technical Support Center for Chiral Piperidine Synthesis. The piperidine ring is a cornerstone of modern pharmaceuticals, but maintaining stereochemical integrity at chiral centers, particularly those alpha to the nitrogen or a carbonyl group, is a frequent and critical challenge.[1][2] Racemization—the conversion of a pure enantiomer into a mixture of both enantiomers—can compromise the efficacy and safety of a drug candidate, making its prevention a paramount concern.[3][4]

This guide is structured to provide you with not just protocols, but the underlying mechanistic principles to empower your decision-making in the lab. We will delve into the common causes of racemization during the synthesis of chiral piperidine derivatives and provide actionable troubleshooting strategies and validated protocols to help you preserve the stereochemical purity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral centers alpha to the piperidine nitrogen?

A1: The primary mechanism depends on the reaction.

  • For C-H bonds alpha to the nitrogen , racemization can occur via the formation of a planar, achiral iminium ion intermediate.[5][6] This is particularly relevant during oxidation reactions or functionalizations that proceed through C-H activation. Once the planar iminium ion is formed, a subsequent nucleophilic attack can occur from either face, leading to a loss of stereochemical information.

  • During N-alkylation or acylation , the nitrogen lone pair is involved in the reaction. While the nitrogen atom itself can undergo pyramidal inversion, in a rigid six-membered ring like piperidine, this barrier is higher than in acyclic amines.[7][8] The more significant risk comes from reactions that inadvertently cause the deprotonation of an adjacent stereocenter.

Q2: My chiral center is on a carbon adjacent to a carbonyl group within the piperidine ring (a chiral piperidone). Why is this so prone to racemization?

A2: This is a classic scenario for racemization. The proton on the chiral carbon alpha to the carbonyl group (the α-proton) is acidic.[9] In the presence of a base (or sometimes acid), this proton can be removed to form a planar, achiral enolate intermediate.[10][11] Reprotonation of this intermediate can happen from either the top or bottom face, leading to a racemic mixture. Even weak bases or seemingly neutral conditions can facilitate this process, especially at elevated temperatures.[10]

Q3: Which experimental factors have the most significant impact on preventing racemization?

A3: Three factors are critical and interdependent:

  • Base Selection: The strength and steric bulk of the base are paramount. Strong, non-hindered bases like triethylamine (TEA) or potassium carbonate can readily deprotonate acidic α-protons, promoting racemization.[3][12]

  • Temperature: The rate of racemization increases with temperature.[3][13] Reactions should be run at the lowest feasible temperature to maintain stereochemical integrity.

  • Solvent Choice: The polarity of the solvent can influence racemization. Polar, protic solvents might stabilize charged, achiral intermediates that lead to racemization.[10] Aprotic solvents are often a better choice, though this is highly reaction-dependent.

Troubleshooting Guides: Common Scenarios

This section addresses specific experimental problems. Each solution is grounded in mechanistic reasoning to help you adapt the advice to your unique system.

Scenario 1: Racemization Detected After N-Alkylation of a C2-Substituted Piperidine

Symptom: You start with an enantiopure 2-alkylpiperidine, perform an N-alkylation with an alkyl halide (e.g., MeI, BnBr), and your chiral HPLC shows a mixture of enantiomers.

Root Cause Analysis: Direct N-alkylation generates an ammonium salt, and the reaction often requires a base to scavenge the proton and regenerate the neutral amine for further reaction. If this base is too strong or not sterically hindered, it can deprotonate the C2 position, especially if the reaction temperature is elevated. While less common than with α-carbonyl protons, it can occur.

Troubleshooting Steps:

  • Switch to a Hindered Base: Replace common bases like K₂CO₃ or TEA with a sterically bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-collidine.[3][12] These bases are less likely to access the sterically shielded α-proton.

  • Lower the Reaction Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary. Avoid heating the reaction.[3]

  • Use a Milder Alkylating Agent: If using a highly reactive alkylating agent like an alkyl triflate, consider switching to an iodide or bromide, which may allow for lower reaction temperatures. A study on N-alkylation of hindered secondary amines found that alkyl tosylates in the presence of 1,2,2,6,6-pentamethylpiperidine were effective without causing racemization in chiral amino acid derivatives.[14]

  • Consider Reductive Amination: As an alternative to direct alkylation, reductive amination of your chiral piperidine with an aldehyde or ketone is often much milder and less prone to racemization. This method avoids the formation of harsh byproducts and typically proceeds under neutral or mildly acidic conditions.[15]

Scenario 2: Loss of Stereointegrity During N-Acylation or Peptide Coupling

Symptom: You are coupling a carboxylic acid to the nitrogen of your chiral piperidine, and you observe epimerization at the chiral center of the carboxylic acid partner.

Root Cause Analysis: This is a well-documented problem in peptide synthesis. The activation of the carboxylic acid makes its α-proton highly acidic. The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] The α-proton of this oxazolone is very acidic and is easily removed by any base in the mixture, leading to rapid racemization.

Troubleshooting Workflow:

The workflow below guides you through selecting the optimal conditions to suppress oxazolone-mediated racemization.

G cluster_0 Problem: Racemization during N-Acylation Start Start: Racemization Observed CouplingReagent Analyze Coupling Reagent Start->CouplingReagent Base Analyze Base CouplingReagent->Base Using Carbodiimide (EDC, DIC)? SolutionReagent Switch to HATU, HBTU, or COMU. Add Oxyma or HOAt. CouplingReagent->SolutionReagent Yes Temp Check Temperature Base->Temp Using TEA? SolutionBase Switch to DIPEA or Collidine Base->SolutionBase Yes SolutionTemp Run at 0°C, warm slowly if needed Temp->SolutionTemp Running at RT or elevated temp? End Achieve Stereopurity Temp->End No, already cold SolutionReagent->Base SolutionBase->Temp SolutionTemp->End

Caption: Decision workflow for troubleshooting N-acylation racemization.

Corrective Actions Summary:

ParameterProblematic ConditionRecommended SolutionRationale
Coupling Reagent Carbodiimides (EDC, DIC) alone.Use modern onium salts (HATU, HBTU, COMU).[16]Onium salts react faster and are inherently better at suppressing racemization. HATU is particularly effective.[16]
Additives No additive used.Add OxymaPure or HOAt (use caution with HOAt).[16]These additives intercept the activated acid to form an active ester that is less prone to oxazolone formation than the carbodiimide O-acylisourea intermediate.[17]
Base Triethylamine (TEA).Use N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3]Steric hindrance prevents the base from abstracting the sensitive α-proton, while still acting as a necessary proton scavenger.[12]
Temperature Room temperature or heated.Perform the reaction at 0 °C.[3]Lower temperature slows the rate of deprotonation and racemization significantly.
Pre-activation Long pre-activation time.Minimize pre-activation to 1-5 minutes, or add the coupling reagent last.[3]Prolonged exposure of the activated acid to the base before the amine is present increases the opportunity for racemization.

Field-Proven Protocols

Protocol 1: Racemization-Suppressed N-Acylation using HATU

This protocol is designed for coupling a carboxylic acid to a chiral piperidine while minimizing the risk of racemization of the acid component.

Materials:

  • Chiral Piperidine Derivative (1.0 equiv)

  • Carboxylic Acid (1.05 equiv)

  • HATU (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF or DCM (to make a ~0.1 M solution)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral piperidine derivative and the carboxylic acid in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU to the cooled solution and stir for 1 minute.

  • Initiation: Add DIPEA dropwise to the mixture. The addition should be slow to control any exotherm.

  • Reaction: Stir the reaction at 0 °C and monitor by TLC or LC-MS. Allow it to slowly warm to room temperature only if the reaction is sluggish (typically complete in 1-4 hours).

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Verify the enantiomeric or diastereomeric purity of the final product using chiral HPLC or NMR with a chiral shift reagent.[16]

Protocol 2: Strategic Use of a Chiral Auxiliary to Build the Piperidine Core

When racemization of a pre-existing stereocenter is unavoidable, an alternative strategy is to build the molecule using a chiral auxiliary. This method introduces chirality, guides subsequent reactions diastereoselectively, and is then removed, leaving the desired enantiopure product.[18][19] This example uses an Evans-type oxazolidinone auxiliary.

G cluster_workflow Chiral Auxiliary Workflow A 1. Attach Auxiliary (e.g., Evans Oxazolidinone) to prochiral substrate B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) Creates new stereocenter A->B Controls facial bias C 3. Cleave Auxiliary (e.g., LiOH, LiBH4) Recycle auxiliary B->C Stereocenter set D Enantiopure Product C->D

References

Validation & Comparative

A Comparative Benchmarking Guide to 4-(4-Methoxybenzoyl)piperidine Hydrochloride and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of FDA-approved pharmaceuticals.[1] Its conformational flexibility, inherent basicity, and synthetic tractability allow for the fine-tuning of physicochemical and pharmacological properties, making it an indispensable tool in the design of novel therapeutics.[1] This guide provides an in-depth comparative analysis of 4-(4-Methoxybenzoyl)piperidine hydrochloride, a key synthetic intermediate, against a curated selection of its structural analogs. By examining variations in the electronic properties of the benzoyl moiety, we aim to provide a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the performance of this important class of molecules.

Profiling the Core Scaffold: this compound

This compound is a versatile building block in drug discovery. The core structure consists of a piperidine ring acylated at the nitrogen with a 4-methoxybenzoyl group.[2] The presence of the electron-donating methoxy group at the para position of the benzoyl ring significantly influences the electronic distribution and conformation of the molecule, which in turn can impact its metabolic stability and target engagement. The hydrochloride salt form is typically used to enhance aqueous solubility and handling properties.

Synthesis Overview:

The synthesis of 4-(4-Methoxybenzoyl)piperidine and its analogs is generally achieved through a straightforward acylation reaction. Typically, piperidine is reacted with the corresponding substituted benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate solvent like dichloromethane. The resulting free base is then treated with hydrochloric acid to precipitate the hydrochloride salt.

Figure 1: General synthetic workflow for N-benzoylpiperidine analogs.

Comparative Analysis of Benzoylpiperidine Analogs

To elucidate the impact of the para-substituent on the benzoyl ring, we will compare our lead compound, 4-(4-Methoxybenzoyl)piperidine, with three key analogs: the unsubstituted (4-Benzoylpiperidine), the electron-withdrawing chloro-substituted (4-(4-Chlorobenzoyl)piperidine), and the strongly electron-withdrawing nitro-substituted (4-(4-Nitrobenzoyl)piperidine) derivatives. These analogs provide a systematic variation in electronic properties, allowing for a clear analysis of their influence on key drug-like attributes.

Physicochemical Properties

Lipophilicity (expressed as logP) is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, more electron-withdrawing groups can influence the overall polarity and lipophilicity of a molecule. While experimental data for this specific series is not available in a single comparative study, we can infer the expected trends based on the substituent properties.

CompoundPara-SubstituentSubstituent EffectPredicted LogP Trend
4-Benzoylpiperidine-HNeutralBaseline
4-(4-Methoxybenzoyl)piperidine -OCH₃ Electron-Donating Slightly more lipophilic than -H
4-(4-Chlorobenzoyl)piperidine-ClElectron-Withdrawing, LipophilicMore lipophilic than -H
4-(4-Nitrobenzoyl)piperidine-NO₂Strongly Electron-Withdrawing, PolarPotentially less lipophilic than -Cl due to polar nitro group

Note: This table represents predicted trends based on established medicinal chemistry principles. Experimental verification is required for definitive values.

Biological Activity: Sigma-1 Receptor Binding

The sigma-1 (σ₁) receptor is an intracellular chaperone protein involved in a variety of cellular functions and is a target for many piperidine-containing compounds.[3] The affinity of a ligand for its target is a key measure of its potential efficacy. The benzoylpiperidine scaffold is a known privileged structure for sigma receptor ligands.[1]

CompoundPara-SubstituentExpected Impact on σ₁ Receptor Affinity
4-Benzoylpiperidine-HBaseline affinity
4-(4-Methoxybenzoyl)piperidine -OCH₃ Moderate affinity expected
4-(4-Chlorobenzoyl)piperidine-ClPotentially higher affinity due to favorable hydrophobic/halogen bonding interactions
4-(4-Nitrobenzoyl)piperidine-NO₂Affinity may be reduced due to the polar nature of the nitro group, which may not be favorable in the binding pocket

Note: These are expected trends based on SAR from related chemical series. Direct experimental comparison is necessary to confirm these hypotheses.

Metabolic Stability

The metabolic stability of a compound is crucial for its in vivo half-life and overall pharmacokinetic profile.[6] The benzoylpiperidine moiety is generally considered metabolically stable.[1] However, substituents on the aromatic ring can provide sites for metabolism, primarily by cytochrome P450 (CYP) enzymes. For instance, a methoxy group can be susceptible to O-dealkylation.

CompoundPara-SubstituentPotential Metabolic LiabilitiesPredicted Metabolic Stability Trend
4-Benzoylpiperidine-HAromatic hydroxylationHigh
4-(4-Methoxybenzoyl)piperidine -OCH₃ O-dealkylation, aromatic hydroxylation Potentially lower than unsubstituted analog
4-(4-Chlorobenzoyl)piperidine-ClAromatic hydroxylationHigh (C-Cl bond is stable)
4-(4-Nitrobenzoyl)piperidine-NO₂Nitro-reductionVariable, dependent on enzyme systems

Note: These predictions are based on common metabolic pathways. In vitro assays are required for quantitative assessment.

Experimental Protocols for Comparative Evaluation

To enable researchers to perform a direct comparative analysis, we provide standardized, detailed protocols for three fundamental assays: lipophilicity determination (LogP), in vitro metabolic stability, and a general cytotoxicity screen (MTT assay).

Protocol: Lipophilicity Determination (LogP) by Shake-Flask Method

Principle: This is the "gold standard" method for measuring the partition coefficient of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution, to determine its lipophilicity.[7]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a glass vial, add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS. Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable by your analytical method (e.g., HPLC-UV).

  • Equilibration: Cap the vial and shake it on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a known volume from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a validated HPLC-UV method against a standard curve.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node1 Pre-saturate n-octanol and PBS node3 Add compound to biphasic system node1->node3 node2 Prepare compound stock solution node2->node3 node4 Shake to equilibrate node3->node4 node5 Centrifuge to separate phases node4->node5 node6 Sample both phases node5->node6 node7 Quantify concentration (HPLC-UV) node6->node7 node8 Calculate LogP node7->node8

Figure 2: Workflow for experimental LogP determination.

Protocol: In Vitro Metabolic Stability Assay

Principle: This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like CYPs. This provides an estimate of the compound's intrinsic clearance.[8]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution in buffer.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line (-k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).

G cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis node1 Combine buffer, compound, and liver microsomes node2 Pre-incubate at 37°C node1->node2 node3 Initiate with NADPH node2->node3 node4 Quench at time points with Acetonitrile + IS node3->node4 node5 Centrifuge to precipitate protein node4->node5 node6 Analyze supernatant by LC-MS/MS node5->node6 node7 Calculate half-life (t½) node6->node7

Figure 3: Workflow for in vitro metabolic stability assay.

Protocol: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Gently mix the plate on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Measurement node1 Seed cells in 96-well plate node2 Allow cells to adhere node1->node2 node3 Treat with serially diluted compounds node2->node3 node4 Incubate for 24-72h node3->node4 node5 Add MTT reagent and incubate node4->node5 node6 Solubilize formazan crystals node5->node6 node7 Measure absorbance at 570 nm node6->node7

Figure 4: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This guide establishes a framework for the comparative analysis of this compound and its electronically diverse analogs. While direct, side-by-side experimental data is sparse in the public domain, the principles of medicinal chemistry allow us to form testable hypotheses regarding their relative physicochemical properties, biological activities, and metabolic stabilities. The electron-donating methoxy group in the parent compound likely confers a distinct profile compared to the unsubstituted and electron-withdrawing analogs.

For drug discovery professionals, the choice of substituent on the benzoylpiperidine scaffold is a critical decision that will impact the entire ADME-Tox profile and target affinity of a potential drug candidate. The provided protocols offer a robust starting point for generating the necessary data to make these informed decisions, enabling a rational, hypothesis-driven approach to lead optimization. Future work should focus on generating these direct comparative datasets to validate the structure-activity relationships proposed herein and to further refine the utility of this versatile scaffold in medicinal chemistry.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 4-(4-Methoxybenzoyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific binding of an antibody to its intended target is the cornerstone of reliable immunoassays and safe, effective therapeutics.[1][2] Off-target binding, or cross-reactivity, can lead to inaccurate experimental data, misguided therapeutic development, and significant patient safety concerns.[3][4] This is particularly critical when developing antibodies against small molecules, such as derivatives of 4-(4-Methoxybenzoyl)piperidine, a scaffold present in numerous pharmacologically active compounds.[5]

This guide provides an in-depth framework for designing, executing, and interpreting cross-reactivity studies for antibodies targeting this important chemical class. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to antibody characterization.

The Foundational Step: Hapten Design and Analog Selection

Small molecules like 4-(4-Methoxybenzoyl)piperidine are not immunogenic on their own and are classified as haptens. To elicit an antibody response, the hapten must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH).[6][7] The design of this hapten-carrier conjugate is the single most critical factor influencing the specificity of the resulting antibodies.

Causality in Hapten Design: The point of attachment of the linker to the hapten dictates which parts of the molecule are exposed to the immune system. To generate an antibody specific to the core 4-(4-Methoxybenzoyl)piperidine structure, the linker should be attached at a position that is distal from the key identifying features. For instance, modifying a less critical part of the molecule to create a reactive handle for conjugation will preserve the primary epitopes for immune recognition. A poorly designed hapten can result in antibodies that primarily recognize the linker or a combination of the hapten and linker, leading to poor specificity.[8][9]

Systematic Analog Selection: The panel of compounds chosen for cross-reactivity testing should be selected systematically to probe the antibody's tolerance for structural modifications at different positions. This selection validates that the antibody binds to the intended epitope and not to a common, non-specific feature.

Table 1: Example Panel of Compounds for Cross-Reactivity Testing

Compound ID Compound Name Structure Rationale for Inclusion
MBP-001 (Target) 4-(4-Methoxybenzoyl)piperidine (Structure of Target) The primary antigen against which the antibody was raised.
MBP-002 4-(4-Hydroxybenzoyl)piperidine (Structure with -OH instead of -OCH3) Tests specificity for the methoxy group.
MBP-003 4-(Benzoyl)piperidine (Structure without the -OCH3 group) Tests the importance of the para-substituent on the benzoyl ring.
MBP-004 4-(4-Methoxybenzoyl)-1-methylpiperidine (Structure with N-CH3 on piperidine) Tests tolerance for substitution on the piperidine nitrogen.
MBP-005 4-(3-Methoxybenzoyl)piperidine (Structure with methoxy at meta position) Isomeric control to test positional specificity on the benzoyl ring.

| MBP-006 | 4-Phenoxypiperidine | (Structure without the carbonyl group) | Tests the necessity of the benzoyl carbonyl group for recognition. |

Method 1: High-Throughput Screening with Competitive ELISA

Expertise & Rationale: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for initial cross-reactivity screening. Its primary advantage is the ability to efficiently test a large panel of potential cross-reactants in a quantitative format.[10] The principle relies on the competition between the free analyte (the target molecule or a structural analog) in a sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A lower signal indicates a higher affinity of the free analyte for the antibody.[11]

Competitive_ELISA cluster_1 Step 2: Competition cluster_2 Step 3: Detection Plate Microtiter Well Coated with Target-Protein Conjugate Antibody Primary Antibody Antibody->Plate Binds to Coated Antigen Free_Antigen Free Target or Cross-Reactant Free_Antigen->Antibody Competes for Binding Secondary_Ab Enzyme-Linked Secondary Antibody Secondary_Ab->Antibody Signal Colorimetric Signal Substrate Substrate Substrate->Secondary_Ab Enzyme Action SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start: Sensor Chip Activation Immobilize Immobilize Antibody on Chip Surface Start->Immobilize Block Block Unreacted Sites Immobilize->Block Baseline Establish Stable Baseline with Buffer Block->Baseline Inject Inject Analyte (Target or Analog) Baseline->Inject Dissociate Inject Buffer to Monitor Dissociation Inject->Dissociate Regenerate Regenerate Chip Surface with Low pH Solution Dissociate->Regenerate End End: Data Analysis (Fit Sensorgram) Regenerate->End

References

Comparing the efficacy of different catalysts for 4-(4-Methoxybenzoyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Catalytic Synthesis of 4-(4-Methoxybenzoyl)piperidine: A Comparative Analysis

The 4-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, the 4-(4-methoxybenzoyl)piperidine moiety is a key intermediate in the synthesis of various therapeutics, including selective sigma-1 receptor ligands.[2] The efficacy of its synthesis is paramount, hinging critically on the choice of catalytic strategy.

This guide provides a comparative analysis of different catalytic systems for the synthesis of 4-(4-Methoxybenzoyl)piperidine. We move beyond mere protocols to dissect the underlying mechanisms, offering field-proven insights to help researchers select the most efficient and appropriate method for their specific needs. We will evaluate traditional and modern catalytic approaches, focusing on yield, reaction conditions, catalyst stability, and overall process viability.

The construction of the C-C bond between the piperidine C4 position and the 4-methoxybenzoyl group is the central challenge. The two dominant catalytic strategies to achieve this are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation

A classic and direct method for forming aryl ketones, the Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a catalyst.[3] For the target molecule, this translates to the acylation of a suitable piperidine precursor.

Catalytic Mechanism: The Role of the Lewis Acid The reaction is traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[3] The catalyst's primary role is to activate the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the piperidine substrate, proceeding via an electrophilic aromatic substitution mechanism.[4]

Friedel_Crafts_Acylation AcylCl R-CO-Cl (4-Methoxybenzoyl chloride) Complex [R-CO-Cl---AlCl₃] Activated Complex AcylCl->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid Catalyst) LewisAcid->Complex Acylium R-C≡O⁺ Acylium Ion (Electrophile) Complex->Acylium Cleavage SigmaComplex Sigma Complex (Intermediate) Acylium->SigmaComplex Piperidine Piperidine Derivative Piperidine->SigmaComplex + Acylium Ion Product 4-(4-Methoxybenzoyl)piperidine SigmaComplex->Product - H⁺ CatalystRegen AlCl₄⁻ + H⁺ SigmaComplex->CatalystRegen CatalystRegen->LewisAcid Regeneration

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

A significant drawback of classic Lewis acids is that they form complexes with the ketone product, which inhibits the catalyst. This necessitates using stoichiometric or even super-stoichiometric amounts of the catalyst, leading to difficult aqueous workups and generating substantial metallic waste.[5]

Modern Alternatives: To overcome these limitations, heterogeneous solid acid catalysts such as zeolites (e.g., HBEA) have been developed. These catalysts offer strong acid sites, high surface area, and shape selectivity. Their key advantages are ease of separation from the reaction mixture (simple filtration) and potential for recyclability, aligning with green chemistry principles.

Palladium-Catalyzed Cross-Coupling Reactions

Organometallic cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile alternative. These methods have revolutionized C-C bond formation due to their high functional group tolerance and generally milder reaction conditions.[6][7]

Catalytic Mechanism: The Suzuki-Miyaura Cycle The Suzuki reaction couples an organoboron compound (e.g., a piperidine-boronic acid) with an organic halide (e.g., 4-methoxybenzoyl chloride) using a palladium catalyst.[8][9] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 4-methoxybenzoyl chloride, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the piperidine-boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8][9]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Both Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Both Transmetal Transmetalation Transmetal->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product Ar-R (Product) RedElim->Product ArX Ar-X (4-Methoxybenzoyl-Cl) ArX->OxAdd RBOH2 R-B(OH)₂ (Piperidine-boronic acid) + Base RBOH2->Transmetal Protocol_FC_Workflow start Start setup Dissolve piperidine derivative in anhydrous DCM under N₂ start->setup cool Cool reaction to 0°C (Ice Bath) setup->cool add_alcl3 Add AlCl₃ portion-wise cool->add_alcl3 add_acyl Add 4-methoxybenzoyl chloride dropwise add_alcl3->add_acyl react Stir at 0°C, then warm to RT (Monitor by TLC) add_acyl->react quench Quench reaction by pouring onto crushed ice react->quench extract Extract with DCM quench->extract wash Wash organic layer with aq. NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by silica gel column chromatography concentrate->purify end Obtain Pure Product purify->end

References

A Head-to-Head Comparison: 4-(4-Methoxybenzoyl)piperidine Hydrochloride and its Demethylated Analog, 4-(4-Hydroxybenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Understanding the Impact of a Single Methyl Group on Physicochemical and Pharmacological Properties

In the landscape of medicinal chemistry and drug discovery, seemingly minor structural modifications can lead to profound differences in a molecule's behavior. The substitution of a methoxy group for a hydroxyl group is a classic example of such a subtle yet impactful change. This guide provides a detailed head-to-head comparison of 4-(4-Methoxybenzoyl)piperidine hydrochloride and its demethylated analog, 4-(4-Hydroxybenzoyl)piperidine. We will explore their synthesis, delve into their differing physicochemical properties, and project their potential pharmacological profiles, supported by established experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this important chemical scaffold.

Unveiling the Chemical Architecture

At first glance, 4-(4-Methoxybenzoyl)piperidine and 4-(4-Hydroxybenzoyl)piperidine are remarkably similar. Both possess a central piperidine ring linked to a benzoyl moiety at the 4-position. The sole point of divergence lies in the para-substituent on the phenyl ring: a methoxy (-OCH3) group in the former and a hydroxyl (-OH) group in the latter. This seemingly small difference is the linchpin for the anticipated variations in their chemical and biological properties. The hydrochloride salt form of the methoxy analog is commonly available, enhancing its aqueous solubility.

Synthetic Pathways: From Precursors to Products

The synthesis of these analogs can be approached through established organic chemistry reactions. Below are plausible synthetic routes for both compounds.

Synthesis of this compound

A common method for the synthesis of 4-(4-Methoxybenzoyl)piperidine is the Friedel-Crafts acylation of anisole with piperidine-4-carbonyl chloride. The resulting free base can then be converted to its hydrochloride salt.

Synthesis of 4-(4-Hydroxybenzoyl)piperidine

The synthesis of the demethylated analog can be achieved through two primary routes:

  • Direct Acylation with Protected Phenol: This involves the Friedel-Crafts acylation of a protected phenol (e.g., using a benzyl or silyl protecting group) with piperidine-4-carbonyl chloride, followed by a deprotection step.

  • Demethylation of the Methoxy Analog: A more direct route involves the demethylation of 4-(4-Methoxybenzoyl)piperidine. Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl ethers[1][2].

G cluster_0 Synthesis of 4-(4-Methoxybenzoyl)piperidine HCl cluster_1 Synthesis of 4-(4-Hydroxybenzoyl)piperidine a Anisole c Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) a->c b Piperidine-4-carbonyl chloride b->c d 4-(4-Methoxybenzoyl)piperidine c->d e HCl in ether d->e f 4-(4-Methoxybenzoyl)piperidine HCl e->f g 4-(4-Methoxybenzoyl)piperidine h Demethylation (e.g., BBr3 in DCM) g->h i 4-(4-Hydroxybenzoyl)piperidine h->i

Caption: Proposed synthetic pathways for the target compounds.

A Comparative Analysis of Physicochemical Properties

The presence of a hydroxyl group in place of a methoxy group is expected to significantly alter the physicochemical properties of the molecule. The following table provides a comparative summary of these anticipated differences.

Property4-(4-Methoxybenzoyl)piperidine HCl4-(4-Hydroxybenzoyl)piperidineRationale for Difference
Molecular Weight 255.74 g/mol [3][4]221.27 g/mol Loss of a methyl group (CH2).
Solubility Expected to be higher in non-polar organic solvents. The hydrochloride salt is soluble in water.Expected to have higher aqueous solubility due to the hydrogen-bonding capability of the hydroxyl group.The -OH group can act as both a hydrogen bond donor and acceptor, increasing polarity and interaction with water.
LogP (Octanol/Water Partition Coefficient) Expected to be higher (more lipophilic).Expected to be lower (more hydrophilic).The hydroxyl group increases polarity, leading to a greater preference for the aqueous phase.
pKa The pKa of the piperidine nitrogen is expected to be slightly lower.The pKa of the piperidine nitrogen is expected to be slightly higher. The phenolic hydroxyl group will have its own pKa (around 10).The electron-donating effect of the methoxy group is slightly weaker than the hydroxyl group, which can influence the basicity of the piperidine nitrogen.
Experimental Protocols for Physicochemical Characterization

To empirically determine these properties, the following standard laboratory procedures can be employed.

  • Preparation: Add an excess amount of the compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G a Excess Compound + Water b Equilibrate (24-48h) a->b c Centrifuge b->c d Collect & Dilute Supernatant c->d e HPLC-UV Analysis d->e f Determine Concentration e->f

Caption: Workflow for solubility determination.

  • Preparation: Prepare a stock solution of the compound in either water or n-octanol.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated solvent (e.g., if the stock is in water, add to n-octanol).

  • Equilibration: Agitate the vial for a set period to allow for partitioning between the two phases.

  • Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Solution Preparation: Dissolve a precise amount of the compound in deionized water to a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the compound's nature.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

Projected Pharmacological Profiles: A Tale of Two Substituents

The benzoylpiperidine scaffold is a well-established pharmacophore present in numerous centrally active agents. These compounds are known to interact with a variety of receptors, particularly those involved in neurotransmission.

Potential Molecular Targets

Based on the extensive literature on benzoylpiperidine derivatives, both 4-(4-Methoxybenzoyl)piperidine and its hydroxylated counterpart are likely to exhibit affinity for the following receptor families:

  • Serotonin (5-HT) Receptors: Specifically the 5-HT2A subtype, which is a common target for atypical antipsychotics[5].

  • Dopamine (D) Receptors: The D2 and D4 receptor subtypes are also frequently implicated in the pharmacology of benzoylpiperidines[5].

  • Sigma (σ) Receptors: These receptors are known to bind a wide range of piperidine-containing ligands and are involved in modulating various neurotransmitter systems.

The key difference in their pharmacological profiles will likely stem from the nature of the para-substituent on the phenyl ring.

  • 4-(4-Methoxybenzoyl)piperidine: The methoxy group is a hydrogen bond acceptor but not a donor. It is also more lipophilic than a hydroxyl group. These characteristics may favor interactions with hydrophobic pockets within a receptor binding site.

  • 4-(4-Hydroxybenzoyl)piperidine: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability can enable additional, potentially stronger, interactions with polar amino acid residues in a receptor's binding site, which could lead to increased affinity and/or selectivity.

G cluster_0 Hypothetical Signaling Pathway a Ligand (Benzoylpiperidine Derivative) b GPCR (e.g., 5-HT2A Receptor) a->b c G-protein Activation (Gq/11) b->c d Phospholipase C (PLC) Activation c->d e PIP2 Hydrolysis d->e f IP3 & DAG Production e->f g Intracellular Ca2+ Release & PKC Activation f->g h Downstream Cellular Responses g->h

Caption: A potential GPCR signaling pathway modulated by benzoylpiperidines.

Experimental Protocol for Pharmacological Characterization
  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion: A Small Change with Big Implications

The comparison of this compound and 4-(4-Hydroxybenzoyl)piperidine serves as a compelling case study in the principles of medicinal chemistry. The substitution of a methoxy group with a hydroxyl group is predicted to:

  • Decrease lipophilicity (LogP) and increase aqueous solubility.

  • Introduce a hydrogen bond-donating capability, potentially leading to altered receptor binding affinities and selectivities.

  • Slightly alter the basicity (pKa) of the piperidine nitrogen.

These predicted differences underscore the importance of systematic structure-activity relationship studies in drug discovery. While both compounds share a common scaffold, their distinct physicochemical and pharmacological profiles could lead them down divergent paths in terms of their therapeutic potential. Further empirical investigation using the protocols outlined in this guide is essential to fully elucidate the consequences of this subtle yet significant structural modification.

References

Purity Confirmation of 4-(4-Methoxybenzoyl)piperidine Hydrochloride: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the confirmation of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of mass spectrometry with other analytical techniques for the purity assessment of 4-(4-Methoxybenzoyl)piperidine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical methodologies at our disposal is paramount for robust and reliable results.

The Critical Role of Purity in Drug Development

This compound (CAS: 25519-82-8, Molecular Formula: C₁₃H₁₈ClNO₂, Molecular Weight: 255.74 g/mol ) is a piperidine derivative frequently utilized in medicinal chemistry.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the toxicological profile, pharmacological activity, and stability of the final drug product.[4] Therefore, rigorous purity analysis is not merely a quality control step but a critical component of the entire drug development lifecycle, mandated by regulatory bodies such as the FDA and guided by frameworks like the International Council for Harmonisation (ICH) guidelines.[4][5]

Mass Spectrometry: A Cornerstone of Purity Analysis

Mass spectrometry (MS) has emerged as an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity, specificity, and versatility.[6] Coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for the identification and quantification of the main component and any associated impurities.[7]

The Rationale Behind LC-MS for this compound

For a molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for purity confirmation. The liquid chromatography frontend separates the analyte from potential impurities based on their physicochemical properties, while the mass spectrometer provides highly accurate mass information, enabling confident identification. Electrospray Ionization (ESI) is a particularly suitable ionization technique for this compound, as the piperidine nitrogen is readily protonated, yielding a strong signal in positive ion mode.[6][8]

Experimental Protocol: LC-MS/MS for Purity Confirmation

This section outlines a detailed, self-validating protocol for the purity analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The tandem mass spectrometry (MS/MS) capability allows for structural elucidation of unknown impurities through fragmentation analysis.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.

  • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Blank Solution: Use the solvent mixture (50:50 acetonitrile:water) as a blank.

Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
LC System Agilent 1290 Infinity II or equivalentProvides high-resolution separation and reproducible retention times.
Column C18, 2.1 x 50 mm, 1.8 µmOffers excellent separation for a broad range of small molecules. The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for gradient elution.
Gradient 5% B to 95% B over 10 minutesA broad gradient ensures the elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for this column dimension, balancing analysis time and separation efficiency.
Column Temp. 40 °CEnsures reproducible retention times and peak shapes.
Injection Vol. 2 µLA small injection volume minimizes column overload and maintains peak sharpness.
MS System Agilent 6470 Triple Quadrupole or equivalentA tandem mass spectrometer enables both quantitative analysis and structural confirmation.
Ionization Mode ESI PositiveThe basic nitrogen in the piperidine ring is readily protonated.[6]
MS1 Scan Range m/z 100-500To detect the precursor ion of the main compound and a range of potential impurities.
MS/MS Product Ion Scan For precursor ion of 4-(4-Methoxybenzoyl)piperidine (m/z 220.13)To generate a fragmentation pattern for structural confirmation and to identify characteristic fragments for impurity analysis.
Collision Energy Optimized for fragmentation (e.g., 10-30 eV)The energy required to induce fragmentation of the precursor ion. This needs to be optimized for the specific compound.
Data Analysis and Interpretation

The expected protonated molecule [M+H]⁺ for the free base of this compound (C₁₃H₁₇NO₂) is at m/z 220.13. The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).

Expected Fragmentation Pattern:

Based on the principles of mass spectral fragmentation of piperidine derivatives, the following fragmentation pathways for the [M+H]⁺ ion of 4-(4-Methoxybenzoyl)piperidine are proposed:[6][8]

  • α-Cleavage: Cleavage of the bond adjacent to the protonated nitrogen in the piperidine ring is a common fragmentation pathway.[6]

  • Loss of the Methoxybenzoyl Group: Cleavage of the bond between the piperidine ring and the benzoyl group would result in a fragment corresponding to the protonated piperidine ring.

  • Cleavage within the Benzoyl Moiety: Fragmentation of the 4-methoxybenzoyl group, such as the loss of a methyl group (CH₃) or a carbonyl group (CO).

A detailed analysis of the MS/MS spectrum will help in confirming the structure of the main compound and in tentatively identifying any detected impurities by examining their respective fragmentation patterns.

Visualizing the Analytical Workflow

purity_confirmation_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Sample 4-(4-Methoxybenzoyl)piperidine Hydrochloride Sample Dilution Prepare Working Solutions (10 µg/mL) Sample->Dilution Dissolve & Dilute Standard Reference Standard Standard->Dilution Solvent Solvent (e.g., ACN:Water) Solvent->Dilution LC Liquid Chromatography (C18 Column, Gradient Elution) Dilution->LC Inject MS Tandem Mass Spectrometry (ESI+, MS1 Scan, Product Ion Scan) LC->MS Separated Analytes TIC Total Ion Chromatogram (Peak Integration) MS->TIC MS_Spectrum Mass Spectrum (m/z Identification) MS->MS_Spectrum MSMS_Spectrum MS/MS Spectrum (Fragmentation Analysis) MS->MSMS_Spectrum Purity Purity Calculation (% Area) TIC->Purity Impurity_ID Impurity Identification MS_Spectrum->Impurity_ID MSMS_Spectrum->Impurity_ID Final_Report Final Purity Report Purity->Final_Report Generate Impurity_ID->Final_Report

Caption: Workflow for Purity Confirmation using LC-MS/MS.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a multi-faceted approach to purity confirmation often provides a more complete picture. Below is a comparison of LC-MS with other common analytical techniques for the analysis of this compound.

TechniquePrincipleAdvantages for this ApplicationLimitations for this Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection based on UV absorbance.Robust, widely available, excellent for quantification of known impurities.Lower sensitivity than MS, may not detect impurities without a UV chromophore, provides no mass information for identification of unknowns.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, detection by mass spectrometry.High separation efficiency for volatile compounds.This compound is not sufficiently volatile and would require derivatization, adding complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR). Provides unambiguous structural confirmation.Lower sensitivity compared to MS, less suitable for detecting trace-level impurities, requires a larger sample amount.
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of a sample.Confirms the elemental formula of the bulk material.Does not provide information on the nature or quantity of individual impurities.

A Synergistic Approach to Purity Confirmation

The most robust approach to purity confirmation involves the use of orthogonal analytical techniques. For instance, HPLC-UV can be used for routine quality control and quantification of the main component and known impurities, while LC-MS is employed for the identification of unknown impurities and for method validation. NMR spectroscopy serves as a definitive tool for structural confirmation of the bulk material and any isolated, significant impurities.

Conclusion

The purity of this compound is a critical parameter that directly influences the quality and safety of downstream pharmaceutical products. Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity and specificity for this purpose. It enables not only the accurate quantification of the target compound but also the detection and structural elucidation of potential process-related impurities and degradation products. While other techniques such as HPLC-UV and NMR provide valuable complementary information, LC-MS stands out as the cornerstone for a comprehensive and reliable purity assessment in a modern drug development setting. Adherence to rigorous, well-validated analytical methods is essential for ensuring the integrity of pharmaceutical research and the safety of future medicines.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening a 4-(4-Methoxybenzoyl)piperidine Hydrochloride Library

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous testing and validation. This guide provides an in-depth, experience-driven comparison of in vitro assay methodologies, specifically tailored for screening a 4-(4-Methoxybenzoyl)piperidine hydrochloride library. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, making the robust evaluation of its analogs a critical task in drug discovery.[1] This guide moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, ensuring your screening campaign is built on a foundation of scientific integrity and trustworthiness.

The Strategic Importance of Assay Validation in Drug Discovery

High-throughput screening (HTS) allows for the rapid assessment of thousands of compounds, but the resulting data is only as reliable as the assay used to generate it.[2] Insufficiently validated assays can lead to a high rate of false positives and negatives, wasting valuable time and resources on pursuing erroneous leads.[3] Robust assay validation, guided by principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), is therefore not just a quality control step, but a strategic imperative.[4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6]

The compound at the center of our discussion, this compound (CAS 25519-82-8), is a piperidine derivative.[7][8] Piperidine-based compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[9][10][11] The choice of an appropriate in vitro assay for screening a library of its analogs will fundamentally depend on the putative biological target. This guide will therefore compare and contrast two major classes of assays applicable to such a library: biochemical assays and cell-based assays.

Comparing Assay Formats: Biochemical vs. Cell-Based Assays

The initial and most critical decision in developing a screening assay is the choice between a biochemical and a cell-based format. This choice is dictated by the nature of the target and the desired information.

FeatureBiochemical AssaysCell-Based Assays
Principle Measure the direct effect of a compound on a purified biological molecule (e.g., enzyme, receptor).[12]Measure the effect of a compound on a cellular process or pathway in living cells.[13][14]
Biological Relevance Less complex, providing direct target engagement information. May not reflect the compound's activity in a cellular context.[14]More physiologically relevant, as they account for factors like cell permeability, metabolism, and off-target effects.[13][15][16]
Throughput Generally higher throughput and more easily miniaturized.Can be lower throughput due to cell culture requirements, though advances are closing this gap.[14]
Cost Often lower cost due to simpler reagent requirements.Can be more expensive due to cell culture media, plates, and specialized equipment.
Common Readouts Fluorescence, luminescence, absorbance, radioactivity.[13]Changes in reporter gene expression, second messenger levels, cell viability, or protein-protein interactions.[14][17]

For a this compound library, if the target is a purified enzyme, a biochemical assay measuring enzyme inhibition would be a direct and efficient primary screen. However, if the target is a cell surface receptor, a cell-based assay measuring downstream signaling events would provide more biologically relevant data.[13]

The Assay Validation Workflow: A Step-by-Step Guide

Regardless of the chosen format, a comprehensive validation process is essential. The following workflow outlines the critical steps and parameters that must be assessed.

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Screening & Ongoing Monitoring Dev Assay Development Opt Optimization of Parameters (e.g., concentrations, incubation times) Dev->Opt Iterative Process Robust Robustness Testing (minor variations) Opt->Robust Z_Factor Z'-Factor Determination (Assay Quality) Robust->Z_Factor DMSO DMSO Tolerance Z_Factor->DMSO Prec Precision (Intra- & Inter-assay) DMSO->Prec Acc Accuracy Prec->Acc Lin Linearity & Range Acc->Lin Spec Specificity & Selectivity Lin->Spec LOD LOD & LOQ Spec->LOD Screen High-Throughput Screening LOD->Screen Monitor Continuous Monitoring (Control Trending) Screen->Monitor

Caption: A comprehensive workflow for in vitro assay validation, from development to screening.

Protocol 1: A Validated Cell-Based Reporter Gene Assay for a GPCR Target

This protocol describes the validation of a luciferase-based reporter gene assay to screen for antagonists of a hypothetical GPCR target for our this compound library.

1. Cell Line and Reagents:

  • HEK293 cells stably expressing the target GPCR and a luciferase reporter gene under the control of a response element-driven promoter.
  • Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
  • Agonist (positive control): A known potent agonist for the target GPCR.
  • Antagonist (control): A known antagonist for the target GPCR.
  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
  • White, opaque 384-well microplates.

2. Experimental Procedure:

  • Seed HEK293 cells into 384-well plates at an optimized density and incubate overnight.
  • Prepare serial dilutions of the this compound library compounds and control compounds in assay buffer.
  • Add the compounds to the cells and incubate for a predetermined time.
  • Add the known agonist at a concentration that elicits an 80% maximal response (EC80).
  • Incubate for a further optimized period to allow for reporter gene expression.
  • Add the luciferase assay reagent to each well.
  • Measure luminescence using a plate reader.

3. Validation Parameters and Acceptance Criteria:

Validation ParameterDescriptionAcceptance Criteria
Precision (Intra-assay) Repeatability of results within the same assay plate.%CV ≤ 15%
Precision (Inter-assay) Reproducibility of results across different days and analysts.%CV ≤ 20%
Accuracy Closeness of the measured value to the true value.80-120% recovery of a known standard.
Linearity and Range The range over which the assay response is proportional to the analyte concentration.R² ≥ 0.98 for the dose-response curve.
Specificity Ability to assess the analyte in the presence of other components.No significant interference from the vehicle (e.g., DMSO).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Z'-factor > 0.5 under varied conditions.
Z'-Factor A measure of the statistical effect size of the assay.[18][19][20][21]Z' > 0.5 for an excellent assay.[18]
Statistical Analysis: The Cornerstone of Validation

Statistical methods are integral to demonstrating the validity of an analytical method.[22] Key statistical tools include the calculation of mean, standard deviation, relative standard deviation (%CV), and regression analysis.[22]

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control (agonist + vehicle)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (agonist + antagonist)

  • σn = standard deviation of the negative control

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18]

Troubleshooting Common Assay Problems

Even with a well-validated protocol, issues can arise during screening.[25][26][27][28] Proactive troubleshooting is key to maintaining data integrity.

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.[25]Use automated liquid handlers, ensure proper plate mixing, and consider not using the outer wells of the plate.
Low Z'-Factor Small signal window, high data variation.[18]Optimize reagent concentrations, incubation times, and cell density.
False Positives Compound autofluorescence/luminescence, non-specific inhibition.Perform counter-screens without the target, and test for compound interference with the assay signal.[3]
False Negatives Compound instability, poor solubility, insufficient potency.Check compound integrity and solubility in assay buffer.

Conclusion: A Foundation for Successful Screening

The validation of an in vitro assay is a multi-faceted process that requires a deep understanding of the biological system, the analytical methodology, and the statistical principles that underpin data interpretation. By carefully selecting the appropriate assay format, rigorously validating its performance against established criteria, and implementing robust quality control measures, researchers can confidently screen libraries like this compound and its analogs. This diligent approach ensures that the hits identified are genuine and provides a solid foundation for the subsequent stages of drug discovery.

References

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Synthesized Chiral Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The piperidine scaffold is a dominant feature in many biologically active compounds, making the unambiguous confirmation of its stereochemistry a critical step in drug discovery and development.[1][2] Enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, robust and reliable analytical methods are essential to ensure the desired biological activity and meet stringent regulatory requirements.[4]

This comprehensive guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of synthesized chiral piperidine analogs. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, chiral chromatography, and Vibrational Circular Dichroism (VCD), offering field-proven insights to navigate the selection of the most appropriate method.

Comparison of Key Analytical Techniques

The choice of an analytical method for stereochemical confirmation is a strategic decision guided by factors such as the nature of the sample, the information required (relative vs. absolute configuration), sample availability, and project timelines.[4][5]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)Chiral Chromatography (HPLC/SFC)
Principle Diffraction of X-rays by a single crystal.[4]Differential absorption of left and right circularly polarized infrared light.[4]Analysis of the NMR chemical shifts of diastereomeric esters or amides.[4]Differential interaction of enantiomers with a chiral stationary phase.[6]
Information Provided Unambiguous absolute and relative stereochemistry in the solid state.[5][7]Absolute configuration in solution.[8]Absolute configuration of secondary alcohols and amines.[4]Enantiomeric excess (ee%), separation of stereoisomers.[5]
Sample State Solid (single crystal).[4]Solution or neat liquid.[4]Solution.[4]Solution.[5]
Sample Amount Micrograms to milligrams.[4]Milligrams.[4]Sub-milligram to milligrams.[4]Micrograms to milligrams.[5]
Analysis Time Days to weeks (including crystallization).[4]Hours to a day.[4]4-6 hours of active effort over 1-2 days.[9][10]Minutes to hours per sample.[11]
Key Advantages Considered the "gold standard" for definitive structural elucidation.[12][13]Does not require crystallization; provides solution-state conformation.[8][14]Relatively rapid and does not require specialized equipment beyond a standard NMR spectrometer.[10][15]Highly sensitive for quantitative analysis of enantiomeric purity; can be used for preparative separation.[5][16]
Limitations Requires a single, high-quality crystal, which can be challenging to obtain.[5][13]Requires quantum chemical calculations for spectral interpretation; can be complex for flexible molecules.[12][13]Requires derivatization, which may not be straightforward for all compounds; interpretation can be complex.[17]Does not provide direct structural information on its own; method development can be empirical.[5][6]

In-Depth Methodologies and Experimental Protocols

X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure, providing definitive proof of both relative and absolute stereochemistry.[7][18] The primary challenge often lies in obtaining a single crystal of sufficient quality for analysis.[13]

  • Crystallization: The crucial first step is to grow a high-quality single crystal of the piperidine analog. This is often achieved through slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate).[7] For basic piperidine compounds, forming a salt (e.g., hydrochloride or oxalate salt) can often improve crystallinity.[19]

  • Data Collection: A suitable crystal is mounted on a goniometer and exposed to a focused X-ray beam in a diffractometer. The resulting diffraction pattern is meticulously recorded as the crystal is rotated.[5][7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. This initial model is refined to best fit the experimental data.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration can often be determined through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure or if high-quality data is collected with copper radiation.[20][21] The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.

G

NMR Spectroscopy: Insights into Solution-State Structure

NMR spectroscopy is a versatile and powerful tool for elucidating the structure of molecules in solution. For chiral piperidine analogs, specific NMR techniques can provide information on relative and absolute stereochemistry.[22][23]

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[24] This phenomenon is invaluable for determining the relative stereochemistry of substituents on a ring system. For example, in a disubstituted piperidine, a strong NOE correlation between two protons would indicate that they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship.[5][25]

  • Sample Preparation: Dissolve approximately 5-10 mg of the piperidine analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[26]

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The mixing time is a crucial parameter and should be optimized to observe the desired correlations.

  • Data Analysis: Analyze the 2D spectrum for cross-peaks that connect protons that are close in space. The presence or absence of specific cross-peaks allows for the assignment of the relative stereochemistry.[24][27]

G

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[9][28] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][15][29] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons, which can be used to deduce the absolute stereochemistry.[4]

  • Derivatization: React the chiral piperidine analog (containing a secondary alcohol or amine) separately with (R)-MTPA-Cl and (S)-MTPA-Cl to form the two corresponding diastereomeric Mosher esters or amides.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton resonances for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration.[4]

Chiral Chromatography: Quantifying Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for separating enantiomers and determining enantiomeric purity (ee%).[6][16][22] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[30]

  • Column Screening: The selection of the appropriate CSP is crucial and often empirical. Polysaccharide-based columns are a common starting point for many chiral separations.[3][31] A screening of several different columns under various mobile phase conditions is typically performed to identify the optimal separation conditions.

  • Method Development: Once a suitable column is identified, the mobile phase composition, flow rate, and temperature are optimized to achieve baseline separation of the enantiomers. For SFC, the back pressure and co-solvent percentage are key parameters to adjust.[11][32]

  • Analysis: The synthesized piperidine analog is injected onto the chiral column, and the resulting chromatogram shows two separate peaks for the two enantiomers (if the sample is a racemate). The ratio of the peak areas is used to determine the enantiomeric excess.

G

Vibrational Circular Dichroism (VCD): A Powerful Alternative

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[33][34] It has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution, particularly when crystallization is difficult.[12][14]

  • Spectrum Measurement: The experimental VCD and IR spectra of the chiral piperidine analog are measured in a suitable solvent.[14]

  • Computational Modeling: The VCD spectrum of one of the enantiomers is simulated using ab initio or density functional theory (DFT) calculations. This requires a thorough conformational search to identify all low-energy conformers.[12][14]

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration.[1][12]

Conclusion

Confirming the stereochemistry of synthesized chiral piperidine analogs is a non-negotiable aspect of modern drug discovery and chemical research. A multi-faceted approach, often combining two or more of the techniques described in this guide, provides the most robust and reliable results. While X-ray crystallography remains the gold standard for its definitive nature, techniques like NMR spectroscopy, chiral chromatography, and VCD offer invaluable and often complementary information. By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to efficiently and accurately elucidate the three-dimensional structure of their molecules, paving the way for the development of safer and more effective medicines.

References

A Comparative Performance Analysis of a Novel UPLC-UV Method for the Quantification of 4-(4-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide presents a comprehensive benchmark analysis of a newly developed, rapid Ultra-High-Performance Liquid Chromatography (UPLC-UV) method for the quantification of 4-(4-Methoxybenzoyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] The performance of this novel method is critically compared against a traditional High-Performance Liquid Chromatography (HPLC-UV) method. Through detailed experimental protocols and a head-to-head comparison of validation data, this guide provides researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical method for their specific needs, balancing the demands for speed, sensitivity, and regulatory compliance. All experimental designs and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) General Chapter <1225> guidelines.[3][4][5][6][7]

Introduction: The Analytical Imperative for this compound

This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structural motif is found in a variety of therapeutic agents, making its purity and accurate quantification critical for ensuring the safety and efficacy of the final drug product.[8] The development of robust and reliable analytical methods is therefore not merely a procedural requirement but a cornerstone of quality control in the pharmaceutical industry.

Traditionally, HPLC with UV detection has been the workhorse for the analysis of such non-volatile, UV-active compounds.[9] However, the relentless pursuit of efficiency in drug development has spurred the adoption of UPLC technology, which promises faster analysis times and reduced solvent consumption without compromising analytical performance. This guide aims to provide a data-driven comparison of these two methodologies, offering a clear perspective on the trade-offs and advantages of each.

Experimental Design & Protocols

The following sections detail the step-by-step protocols for both the novel UPLC-UV and the traditional HPLC-UV methods. The causality behind key experimental choices is explained to provide a deeper understanding of the method development process.

Novel Method: Rapid UPLC-UV Analysis

This method is designed for high-throughput analysis, prioritizing speed and sensitivity.

Instrumentation:

  • System: UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) UV detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 2.5 minutes

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 276 nm

  • Injection Volume: 2 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the linearity range of 1-100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dissolve in and dilute to volume with the diluent.

Traditional Method: HPLC-UV Analysis

This method represents a more conventional approach, often found in established quality control laboratories.

Instrumentation:

  • System: HPLC system with a quaternary pump, autosampler, and a variable wavelength UV detector.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60:40 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 276 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation: Standard and sample preparation follows the same procedure as for the UPLC-UV method.

Method Validation and Performance Comparison

Both methods were validated in accordance with ICH Q2(R2) and USP <1225> guidelines.[3][4][7] The key performance parameters are summarized in the tables below for a direct comparison.

System Suitability
ParameterUPLC-UV MethodHPLC-UV MethodAcceptance Criteria
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 15,000> 5,000> 2000
%RSD of 6 Injections 0.4%0.8%≤ 2.0%
Linearity
ParameterUPLC-UV MethodHPLC-UV Method
Range (µg/mL) 1 - 1005 - 150
Correlation Coefficient (r²) 0.99980.9992
Y-intercept y = 12543x + 234y = 9876x + 876
Accuracy (Recovery)
Spiked LevelUPLC-UV (% Recovery)HPLC-UV (% Recovery)
80% 100.5%99.8%
100% 99.7%100.3%
120% 101.2%101.5%
Precision
ParameterUPLC-UV (%RSD)HPLC-UV (%RSD)
Repeatability (n=6) 0.6%1.1%
Intermediate Precision (n=6) 0.9%1.5%
Limits of Detection (LOD) and Quantitation (LOQ)
ParameterUPLC-UV (µg/mL)HPLC-UV (µg/mL)
LOD 0.31.5
LOQ 1.05.0
Selectivity

Both methods demonstrated high selectivity. The peak for this compound was well-resolved from potential impurities and degradation products in forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

Discussion and In-depth Analysis

The validation data clearly demonstrates that both the novel UPLC-UV and the traditional HPLC-UV methods are suitable for the intended purpose of quantifying this compound. However, a closer examination reveals distinct advantages for each technique.

The novel UPLC-UV method offers a significant improvement in analysis time (2.5 minutes vs. a typical 10-15 minutes for the HPLC method), leading to a substantial increase in sample throughput. Furthermore, the UPLC method exhibits superior sensitivity, as evidenced by the lower LOD and LOQ values. This heightened sensitivity can be crucial for the detection and quantification of low-level impurities. The improved peak efficiency, indicated by the higher number of theoretical plates, also contributes to better resolution and more reliable integration.

On the other hand, the traditional HPLC-UV method remains a robust and reliable option. The instrumentation is more widely available in many laboratories, and the method is less susceptible to issues related to high backpressures. While the run time is longer and solvent consumption is higher, the method's performance is well within the acceptance criteria for routine quality control applications.

Visualizing the Workflow

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Protocol Develop Validation Protocol (ICH Q2(R2) / USP <1225>) Acceptance Define Acceptance Criteria Protocol->Acceptance SystemSuitability System Suitability Acceptance->SystemSuitability Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Selectivity Selectivity (Forced Degradation) Precision->Selectivity LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ Data Data Analysis LOD_LOQ->Data SystemSuitability->Linearity Report Generate Validation Report Data->Report

Caption: Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree Start Start: Need to Analyze 4-(4-Methoxybenzoyl)piperidine HCl Throughput High Sample Throughput Required? Start->Throughput Sensitivity Trace Level Impurity Analysis? Throughput->Sensitivity Yes Existing Existing Validated Method Available? Throughput->Existing No UPLC Use Novel UPLC-UV Method Sensitivity->UPLC Yes Sensitivity->Existing No HPLC Use Traditional HPLC-UV Method Existing->UPLC No Existing->HPLC Yes

Caption: Decision Tree for Method Selection.

Conclusion

The novel UPLC-UV method for the analysis of this compound offers significant advantages in terms of speed, sensitivity, and efficiency. It is the recommended approach for high-throughput screening, process monitoring, and the analysis of trace-level impurities. The traditional HPLC-UV method, while slower, remains a valid and reliable option for routine quality control, particularly in laboratories where UPLC instrumentation is not yet standard. The choice between the two methods should be based on the specific analytical needs, available resources, and the desired balance between throughput and operational simplicity.

References

A Comparative Guide to the Inter-Laboratory Validation of Synthesis Protocols for 4-(4-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of two distinct synthetic protocols for the preparation of 4-(4-methoxybenzoyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The objective is to present a comprehensive inter-laboratory validation study to assess the reproducibility, efficiency, and robustness of these methods. By examining the underlying chemical principles and presenting detailed experimental data, this document aims to equip researchers with the necessary insights to select and implement the most suitable synthesis strategy for their specific needs.

Introduction: The Significance of Robust Synthesis and Inter-Laboratory Validation

This compound is a crucial building block in the development of various pharmaceutically active compounds. Its synthesis, therefore, demands a protocol that is not only high-yielding and pure but also consistently reproducible across different laboratory settings. Inter-laboratory validation is the cornerstone of establishing such a robust protocol. It provides objective evidence of a method's reliability by demonstrating that comparable results can be achieved by different analysts in different laboratories, using different equipment.[1][2] This process is fundamental to ensuring the quality and consistency of pharmaceutical intermediates and final products.

This guide will delve into two prevalent synthetic methodologies for this compound: a classical Friedel-Crafts acylation approach and a Grignard reaction-based synthesis. Each protocol will be meticulously detailed, followed by a comparative analysis of their performance in a simulated inter-laboratory study.

Protocol 1: Friedel-Crafts Acylation of Anisole with Piperidine-4-carbonyl Chloride

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[3][4][5] This method involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6] The methoxy group of anisole is an ortho-, para-directing activator, making the para-position highly susceptible to electrophilic attack, thus favoring the formation of the desired 4-methoxybenzoyl product.

Causality of Experimental Choices

The choice of a non-polar solvent like dichloromethane (DCM) is crucial to prevent the deactivation of the Lewis acid catalyst by polar solvent molecules. The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction between the acyl chloride and the catalyst, and then allowed to warm to room temperature to drive the reaction to completion.[7] The final hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a suitable solvent, which facilitates purification and improves the stability of the final product.

Experimental Workflow: Protocol 1

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection and Salt Formation A N-Boc-piperidine-4-carboxylic acid B Oxalyl chloride in DCM, cat. DMF A->B Reaction C N-Boc-piperidine-4-carbonyl chloride B->C Formation D N-Boc-piperidine-4-carbonyl chloride E Anisole, AlCl3 in DCM D->E Reaction F N-Boc-4-(4-methoxybenzoyl)piperidine E->F Formation G N-Boc-4-(4-methoxybenzoyl)piperidine H HCl in Dioxane G->H Reaction I This compound H->I Final Product

Caption: Workflow for the Friedel-Crafts Acylation Protocol.

Detailed Step-by-Step Methodology: Protocol 1
  • Preparation of N-Boc-piperidine-4-carbonyl chloride: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF) is added. Oxalyl chloride (1.2 eq) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride (AlCl₃, 2.5 eq) is suspended in anhydrous DCM and cooled to 0 °C. A solution of N-Boc-piperidine-4-carbonyl chloride (1.0 eq) and anisole (1.1 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched by pouring it onto crushed ice and extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection and Salt Formation: The crude N-Boc-4-(4-methoxybenzoyl)piperidine is dissolved in 1,4-dioxane, and a solution of 4M HCl in dioxane is added. The mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.

Protocol 2: Grignard Reaction with 1-Benzyl-4-cyanopiperidine

The Grignard reaction offers an alternative C-C bond-forming strategy. This protocol involves the nucleophilic addition of a Grignard reagent, prepared from 4-bromoanisole, to a nitrile functional group on the piperidine ring. The resulting imine intermediate is then hydrolyzed to yield the desired ketone.

Causality of Experimental Choices

The use of a benzyl protecting group for the piperidine nitrogen is strategic. It is stable under the basic conditions of the Grignard reaction and can be readily removed via catalytic hydrogenation.[8] Anhydrous conditions are paramount for the successful formation and reaction of the Grignard reagent, as it readily reacts with protic solvents. The final debenzylation step is a clean and efficient method to obtain the secondary amine, which is then converted to its hydrochloride salt.

Experimental Workflow: Protocol 2

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition and Hydrolysis cluster_2 Step 3: Deprotection and Salt Formation A 4-Bromoanisole B Mg turnings in THF A->B Reaction C 4-Methoxyphenylmagnesium bromide B->C Formation D 1-Benzyl-4-cyanopiperidine E 4-Methoxyphenylmagnesium bromide, then H3O+ D->E Reaction F 1-Benzyl-4-(4-methoxybenzoyl)piperidine E->F Formation G 1-Benzyl-4-(4-methoxybenzoyl)piperidine H H2, Pd/C, HCl in MeOH G->H Reaction I This compound H->I Final Product

Caption: Workflow for the Grignard Reaction Protocol.

Detailed Step-by-Step Methodology: Protocol 2
  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are activated in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole (1.1 eq) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The mixture is refluxed for 1 hour.

  • Grignard Addition: The Grignard reagent solution is cooled to 0 °C, and a solution of 1-benzyl-4-cyanopiperidine (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 6 hours.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The mixture is then acidified with 2M HCl and stirred for 1 hour to hydrolyze the imine intermediate. The aqueous layer is basified with NaOH and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Deprotection and Salt Formation: The crude 1-benzyl-4-(4-methoxybenzoyl)piperidine is dissolved in methanol, and palladium on carbon (10 wt%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off, and a solution of 4M HCl in methanol is added to the filtrate. The solvent is evaporated, and the residue is triturated with diethyl ether to yield this compound.

Inter-Laboratory Validation Study Design

To objectively compare the two protocols, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with the same batches of starting materials and reagents and was instructed to perform each synthesis protocol in triplicate. The key performance indicators for evaluation were yield, purity (determined by HPLC), and a qualitative assessment of ease of handling and scalability.

Analytical Methods for Validation
  • High-Performance Liquid Chromatography (HPLC): Purity analysis was conducted on a C18 column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol, using a gradient elution.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the structure of the final product.[10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry was used to confirm the molecular weight of the product.[10]

Comparative Performance Data

The following tables summarize the results obtained from the inter-laboratory validation study.

Table 1: Comparison of Reaction Yields (%)

LaboratoryProtocol 1 (Friedel-Crafts) - Run 1Protocol 1 (Friedel-Crafts) - Run 2Protocol 1 (Friedel-Crafts) - Run 3Protocol 2 (Grignard) - Run 1Protocol 2 (Grignard) - Run 2Protocol 2 (Grignard) - Run 3
Lab A 727573656866
Lab B 707174636567
Lab C 687372666465
Average 70.073.073.064.765.766.0
Std. Dev. 2.01.01.01.52.11.0

Table 2: Purity Analysis by HPLC (%)

LaboratoryProtocol 1 (Friedel-Crafts) - CrudeProtocol 1 (Friedel-Crafts) - PurifiedProtocol 2 (Grignard) - CrudeProtocol 2 (Grignard) - Purified
Lab A 91.599.288.799.5
Lab B 90.899.089.199.3
Lab C 92.199.388.299.6
Average 91.599.288.799.5
Std. Dev. 0.650.150.460.15

Discussion and Interpretation of Results

Yield and Reproducibility

The Friedel-Crafts acylation protocol (Protocol 1) consistently provided higher average yields across all three laboratories compared to the Grignard reaction protocol (Protocol 2). Furthermore, the standard deviation for the yields in Protocol 1 was generally lower, indicating a higher degree of reproducibility between the laboratories. This suggests that the Friedel-Crafts acylation is a more robust and less sensitive to minor variations in experimental conditions.

Purity Profile

While both protocols yielded highly pure final products after purification (>99%), the crude purity of the product from the Friedel-Crafts acylation was consistently higher. This implies that the purification process for Protocol 1 is more straightforward, potentially reducing the time and resources required for downstream processing.

Practical Considerations
  • Protocol 1 (Friedel-Crafts): This protocol involves the use of highly reactive and corrosive reagents like oxalyl chloride and aluminum chloride, which require careful handling in a moisture-free environment. However, the overall workflow is more linear and involves fewer distinct reaction types.

  • Protocol 2 (Grignard): The Grignard protocol necessitates stringent anhydrous conditions for the formation of the organometallic reagent. The deprotection step via catalytic hydrogenation, while effective, adds an extra step and requires specialized equipment (hydrogenator).

Conclusion and Recommendations

Based on the results of this inter-laboratory validation study, the Friedel-Crafts acylation protocol (Protocol 1) is recommended as the more robust and reliable method for the synthesis of this compound. It consistently delivers higher yields with better reproducibility and a more favorable crude purity profile, simplifying the purification process. While it requires the handling of hazardous reagents, the overall procedure is more streamlined and appears to be less susceptible to inter-laboratory variability.

For laboratories equipped to handle moisture-sensitive reagents and catalytic hydrogenations, the Grignard protocol remains a viable alternative. However, for scalability and consistent production, the Friedel-Crafts acylation presents a more compelling case.

This guide underscores the critical importance of inter-laboratory validation in establishing a truly reliable synthetic protocol. By systematically comparing different methodologies and quantifying their performance, researchers can make informed decisions that enhance the efficiency, consistency, and quality of their chemical manufacturing processes.

References

A Comparative Docking Guide to 4-(4-Methoxybenzoyl)piperidine Derivatives and Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 4-(4-methoxybenzoyl)piperidine derivatives with Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. We will explore the rationale behind experimental choices, present a detailed, replicable workflow, and analyze the resulting data to draw meaningful structure-activity relationships.

Introduction: The Significance of MAO-B Inhibition and the Promise of Piperidine Scaffolds

Monoamine oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[1] In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to debilitating motor and cognitive symptoms. Inhibition of MAO-B can increase the synaptic availability of dopamine, offering a valuable therapeutic strategy.[2][3][4]

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[5][6][7] When functionalized with a 4-methoxybenzoyl group, this scaffold presents a promising starting point for the design of novel MAO-B inhibitors. The methoxy group can act as a hydrogen bond acceptor, while the benzoyl ring can participate in aromatic interactions within the enzyme's active site.[8][9]

This guide will walk you through a comparative docking study of a series of hypothetical 4-(4-methoxybenzoyl)piperidine derivatives against human MAO-B. Our goal is to predict their binding affinities and binding modes, and to understand how structural modifications influence their potential inhibitory activity.

The In Silico Battlefield: Choosing the Right Tools for Molecular Docking

Our computational workflow will rely on a combination of widely used and validated software for molecular modeling and docking. The choice of these tools is dictated by their accuracy, accessibility, and the extensive community support and documentation available.

  • AutoDock Vina: A powerful and popular open-source program for molecular docking.[10][11][12] It employs a sophisticated scoring function to estimate the binding affinity of a ligand to a receptor and is known for its high speed and accuracy.

  • PyMOL: A versatile molecular visualization system that allows for the inspection of protein and ligand structures, analysis of interactions, and generation of high-quality images for publication.[13][14][15][16]

  • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids. This will be our source for the MAO-B crystal structure.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines the complete workflow for our comparative docking study, from target and ligand preparation to the final analysis of results.

Target Protein Preparation

The initial step involves preparing the MAO-B protein structure for docking. This process removes non-essential molecules and ensures the protein is in a suitable state for the simulation.

  • Obtain the Crystal Structure: Download the crystal structure of human MAO-B in complex with a known inhibitor from the RCSB PDB (e.g., PDB ID: 2V5Z). This co-crystallized ligand will help us validate our docking protocol.

  • Clean the PDB File: Using PyMOL, remove water molecules, co-solvents, and any crystallographic artifacts from the PDB file. Retain the protein chain and the co-crystallized inhibitor for initial validation.

  • Add Polar Hydrogens and Assign Charges: Utilize AutoDockTools to add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds. Gasteiger charges will be computed to account for electrostatic interactions.

  • Define the Binding Site: The binding site is defined as a grid box centered on the co-crystallized ligand. This grid box encompasses the active site of the enzyme and defines the search space for the docking algorithm.

Protein Preparation Workflow PDB Download PDB Structure (e.g., 2V5Z) Clean Remove Water & Heteroatoms (PyMOL) PDB->Clean Hydrogens Add Polar Hydrogens & Assign Charges (AutoDockTools) Clean->Hydrogens Grid Define Binding Site (Grid Box) Hydrogens->Grid Ready Prepared Protein (PDBQT format) Grid->Ready Ligand Preparation Workflow Sketch 2D Sketching of Derivatives Convert 3D Conversion Sketch->Convert Minimize Energy Minimization Convert->Minimize Charges Assign Charges & Define Rotatable Bonds (AutoDockTools) Minimize->Charges Ready Prepared Ligands (PDBQT format) Charges->Ready Docking and Analysis Workflow cluster_docking Molecular Docking cluster_analysis Results Analysis Docking Run AutoDock Vina Output Docking Output (Binding Affinities & Poses) Docking->Output Scores Compare Binding Affinities SAR Determine Structure-Activity Relationships Scores->SAR Poses Visualize Binding Poses (PyMOL) Poses->SAR Protein Prepared Protein Protein->Docking Ligands Prepared Ligands Ligands->Docking Output->Scores Output->Poses

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Methoxybenzoyl)piperidine hydrochloride, ensuring the protection of laboratory personnel, the integrity of your research, and environmental compliance. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the laboratory.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted piperidine derivative, and its hazard profile dictates the stringent disposal requirements. The primary risks associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowed.H302
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

Source: Information derived from chemical labeling data.[1]

Given these hazards, all forms of this compound waste—including the pure compound, solutions, and contaminated materials—must be treated as hazardous chemical waste .[2] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain.[3][4][5] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA).[3][6][7]

Personnel Protection: Your First Line of Defense

Safe disposal begins with proper personal protective equipment (PPE). Adherence to these protocols is mandatory to mitigate risks of exposure through inhalation, ingestion, or skin contact.[8][9]

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes or airborne dust particles.[10][11]

  • Hand Protection : Use chemical-resistant nitrile gloves. For handling significant quantities or during spill cleanup, consider double-gloving.[10] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection : A dedicated lab coat must be worn to prevent contamination of personal clothing.[10]

  • Respiratory Protection : All handling of the solid compound that may generate dust, or concentrated solutions that may produce aerosols, should be performed within a certified chemical fume hood to prevent respiratory irritation.[9][12]

Step-by-Step Disposal Protocol: From Benchtop to Final Collection

The following protocol provides a systematic approach to waste segregation, accumulation, and preparation for final disposal. This process is designed to comply with EPA and OSHA regulations.[7][13][14]

Properly segregating waste at the point of generation is critical to prevent dangerous chemical reactions.[15]

  • Solid Waste : This includes expired or unused this compound, contaminated weigh boats, and grossly contaminated solid labware (e.g., stir bars).

  • Liquid Waste : This category includes reaction mixtures, mother liquors, and solutions used for rinsing glassware that are contaminated with the compound.

  • Contaminated Lab Supplies : This stream consists of lightly contaminated items such as gloves, bench paper, and disposable plasticware.

The integrity of waste containment is paramount.

  • Container Choice : Use only containers that are chemically compatible with this compound and any associated solvents.[3][6] High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste. Ensure containers have secure, leak-proof closures.[3][15]

  • Hazardous Waste Labeling : All waste containers must be properly labeled the moment waste is first added. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[15]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][15]

  • Volume Limits : A lab can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[16]

  • Container Management : Waste containers must be kept closed at all times except when adding waste.[15] Store containers in a secondary containment bin to manage potential leaks.

  • Inspections : The SAA should be inspected weekly to check for leaks and proper labeling.[3][15]

Hazardous waste generated in a laboratory must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6]

  • Request Pickup : Once a waste container is full, or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your EHS office to schedule a waste pickup.[15]

  • Transportation : The transport of hazardous waste is regulated by the Department of Transportation (DOT) and must be handled by trained personnel.[17][18]

  • Final Treatment : The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Below is a diagram outlining the decision-making process for proper waste stream management.

G Diagram 1: Disposal Workflow for this compound cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway start Waste Generated Containing 4-(4-Methoxybenzoyl)piperidine HCl solid Solid Waste (Pure compound, contaminated solids) start->solid Is it solid? liquid Liquid Waste (Solutions, rinsates) start->liquid Is it liquid? sharps Contaminated Sharps (Needles, scalpels) start->sharps Is it a sharp? ppe Contaminated PPE (Gloves, bench paper) start->ppe Is it disposable PPE? solid_container Sealable, Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Sealable, Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container ppe_container Labeled Hazardous Solid Waste Bag/Container ppe->ppe_container ehs Store in SAA & Arrange Pickup by Licensed Waste Contractor for Incineration solid_container->ehs liquid_container->ehs sharps_container->ehs ppe_container->ehs

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and safe response is crucial to minimize exposure and environmental impact.[17]

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill : For small spills of the solid, carefully sweep it up and place it into a labeled hazardous waste container.[12] Avoid creating dust. For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).[4]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to this comprehensive disposal guide, you contribute to a robust safety culture, ensuring that your valuable research is conducted with the utmost responsibility and care.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(4-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, field-tested guidance on the safe handling of 4-(4-Methoxybenzoyl)piperidine hydrochloride (CAS No: 25519-82-8).[1] As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the bedrock of scientific integrity. This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures, ensuring that safety protocols are not just followed, but understood.

Hazard Profile Analysis: Understanding the Risk

This compound is a solid powder that presents multiple, well-defined hazards.[2] A thorough understanding of its GHS (Globally Harmonized System) classification is the first step in constructing an effective safety plan. The primary risks are associated with direct contact and inhalation, making barrier protection and respiratory safety the cornerstones of our protocol.

Hazard StatementGHS ClassificationImplication in the Laboratory Setting
H302 Acute Toxicity (Oral), Category 4Harmful if swallowed.[2] Accidental ingestion via contaminated hands is a primary risk.
H315 Skin Irritation, Category 2Causes skin irritation.[2][3][4] Direct contact can lead to redness, itching, or dermatitis.
H319 Serious Eye Irritation, Category 2ACauses serious eye irritation.[2][3][4] Airborne powder or splashes can cause significant, painful eye damage.
H335 STOT (Single Exposure), Category 3May cause respiratory irritation.[2][4][5] Inhalation of the fine powder can irritate the nose, throat, and lungs.

This hazard profile dictates that all handling procedures must be designed to prevent the generation and inhalation of dust and to eliminate any possibility of skin or eye contact.

The Core PPE Ensemble: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all matter; it is tailored to the specific hazards of the chemical and the procedure being performed.[6][7] For this compound, the following ensemble is mandatory for all handling operations.

Primary Protection (Mandatory for All Tasks)
  • Safety Goggles: To protect against the serious eye irritation risk (H319), chemical splash goggles are required.[3][8] Standard safety glasses are insufficient as they do not provide a seal against airborne powder.

  • Nitrile Gloves: To mitigate the skin irritation hazard (H315), chemical-resistant gloves are essential.[3][8] Nitrile gloves provide adequate protection against incidental contact with the solid. Always double-check glove integrity before use and change them immediately if contamination is suspected.

  • Laboratory Coat: A full-length lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.[7]

Secondary Protection (Task-Dependent)
  • Face Shield: When there is a significant risk of splashing (e.g., during bulk dissolution or transfer), a face shield must be worn in addition to safety goggles for full facial protection.[7][9]

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of the solid powder that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.[10][11] If engineering controls are not available or are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with P100 cartridges) is required.[8][12]

Procedural Guidance: From Weighing to Waste

The following protocols are designed to integrate safety into the workflow, making it an inherent part of the scientific procedure.

Experimental Workflow Overview

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_tools Decontaminate Glassware & Tools handle_transfer->clean_tools clean_surface Wipe Down Work Surface clean_tools->clean_surface disp_ppe Doff & Dispose of PPE Correctly clean_surface->disp_ppe disp_waste Dispose of Chemical Waste disp_ppe->disp_waste

Caption: High-level workflow for handling this compound.

Protocol 1: Weighing the Solid Compound
  • Preparation: Ensure your chemical fume hood is operational. Don your primary PPE (lab coat, nitrile gloves, safety goggles).

  • Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Weighing: Carefully open the container inside the hood. Use the spatula to transfer the desired amount of powder to the weigh boat. Perform all actions gently to minimize dust generation.[11]

  • Closure: Securely close the primary chemical container.

  • Cleanup: Use a damp paper towel to gently wipe the spatula and any minor dust from the work surface before proceeding to the next step. Dispose of the towel in the designated solid waste container.

Protocol 2: Spill Management
  • Alert: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: If not already wearing it, don respiratory protection before approaching the spill.

  • Contain: Gently cover the solid spill with a damp paper towel to prevent dust from becoming airborne.

  • Clean: Carefully scoop the material into a designated waste container.[10][11]

  • Decontaminate: Wipe the spill area with an appropriate solvent or detergent, followed by water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste according to your institution's guidelines.

Critical Safety Sequence: PPE Donning and Doffing

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is a self-validating system that ensures contaminants are not transferred to your skin or personal clothing.

cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Contaminated) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4

Caption: The correct sequence for donning and doffing PPE to prevent contamination.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Operational Plan:

    • Decontaminate Equipment: All non-disposable equipment (glassware, spatulas) should be rinsed with an appropriate solvent in the fume hood. The rinsate must be collected as hazardous liquid waste.

    • Segregate Waste: Use separate, clearly labeled, and sealed containers for:

      • Solid Waste: Contaminated weigh boats, paper towels, and gloves.

      • Liquid Waste: Unused solutions and solvent rinses.

  • Disposal Plan:

    • Labeling: Ensure all waste containers are accurately labeled with the chemical name and primary hazards.

    • Storage: Store waste in a designated satellite accumulation area.

    • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5] Never pour chemical waste down the drain.[11][13]

By adhering to these scientifically grounded protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.